molecular formula C10H17NO4 B2779134 (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid

(2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid

Cat. No.: B2779134
M. Wt: 215.25 g/mol
InChI Key: HFEGSFBKYUXELG-JTQLQIEISA-N
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Description

(2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-5-10(11,4)7(12)13/h5-6H2,1-4H3,(H,12,13)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEGSFBKYUXELG-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2S)-1-Boc-2-methylazetidine-2-carboxylic Acid: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Steric Constraint in Azetidine Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Non-natural, conformationally constrained amino acids are pivotal tools in this endeavor, offering a strategy to fine-tune peptide and small molecule therapeutics for enhanced potency, selectivity, and metabolic stability. The azetidine ring, a strained four-membered heterocycle, has emerged as a valuable proline analogue, imparting unique structural pre-organization. This guide focuses on a specific, yet highly significant derivative: (2S)-1-Boc-2-methylazetidine-2-carboxylic acid .

The introduction of a methyl group at the C2 position creates a quaternary stereocenter, a feature known to impart significant steric hindrance. This modification can profoundly influence the conformational preferences of the azetidine ring and, by extension, the bioactive conformation of molecules into which it is incorporated. Such steric shielding can protect adjacent peptide bonds from enzymatic degradation and can enforce specific torsion angles critical for high-affinity receptor binding. As a building block, (2S)-1-Boc-2-methylazetidine-2-carboxylic acid is therefore of considerable interest to researchers aiming to design next-generation peptidomimetics, protease inhibitors, and other complex therapeutics where precise conformational control is paramount.

This technical guide provides an in-depth examination of the properties, synthesis, and potential applications of this sterically hindered amino acid analogue, offering a scientific resource for drug development professionals.

Physicochemical and Structural Properties

While extensive experimental data for (2S)-1-Boc-2-methylazetidine-2-carboxylic acid is not widely published, its properties can be reliably inferred from its constituent parts and comparison with closely related analogues.

PropertyInferred Value/CharacteristicRationale and Comparative Analysis
Molecular Formula C₁₀H₁₇NO₄Based on the addition of a methyl group (CH₂) to the parent compound, (2S)-1-Boc-azetidine-2-carboxylic acid (C₉H₁₅NO₄).
Molecular Weight 229.25 g/mol Calculated from the molecular formula. The parent compound has a molecular weight of 215.25 g/mol [].
Appearance White to off-white solidAnalogous to other N-Boc protected amino acids, which are typically crystalline solids at room temperature[2].
Solubility Soluble in polar organic solvents (e.g., DCM, Ethyl Acetate, Methanol). Limited solubility in water.The Boc protecting group and the hydrocarbon backbone confer significant organic character.
Stereochemistry (S)-configuration at the C2 quaternary center.The stereochemistry is defined by the synthetic route, typically originating from a chiral precursor.
Chemical Stability Stable under standard storage conditions. Labile to strong acids.The tert-butyloxycarbonyl (Boc) protecting group is designed to be readily cleaved by strong acids like trifluoroacetic acid (TFA)[]. The strained azetidine ring is generally stable but can be susceptible to ring-opening under certain nucleophilic or highly acidic conditions.

Proposed Stereoselective Synthesis: A Pathway to the Quaternary Center

The construction of the C2 quaternary stereocenter is the principal synthetic challenge. A direct alkylation of the α-carbon of a pre-formed azetidine ring is a logical and precedented approach. Based on methodologies developed for analogous systems, a robust and stereocontrolled synthesis can be proposed. A particularly relevant strategy involves the diastereoselective α-alkylation of an N-borane complex of a chiral azetidine-2-carboxylate ester[2].

Workflow for the Proposed Synthesis

G cluster_0 Step 1: N-Protection & Esterification cluster_1 Step 2: Borane Complex Formation cluster_2 Step 3: Diastereoselective Methylation cluster_3 Step 4: Deprotection & Boc Protection A (S)-Azetidine-2-carboxylic acid B (S)-1-Aryl-azetidine-2-carboxylic acid methyl ester A->B Chiral Amine Protection & Esterification C N-Borane Complex B->C BH3•THF D (2S)-2-Methyl-azetidine derivative C->D 1. LDA 2. Methyl Iodide E (2S)-1-Boc-2-methylazetidine-2-carboxylic acid methyl ester D->E 1. Debenzylation (H2, Pd/C) 2. Boc2O F Final Product E->F Saponification (LiOH)

Caption: Proposed synthetic workflow for (2S)-1-Boc-2-methylazetidine-2-carboxylic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Preparation of (S)-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid methyl ester

  • To a solution of (S)-azetidine-2-carboxylic acid in methanol, add (S)-α-methylbenzylamine.

  • The mixture is subjected to conditions that facilitate the formation of the N-substituted azetidine.

  • Esterification of the carboxylic acid is then carried out, for instance, by using thionyl chloride in methanol. This step introduces a chiral auxiliary on the nitrogen, which will direct the stereochemistry of the subsequent methylation[2][4].

Step 2: Formation of the N-Borane Complex

  • The N-substituted azetidine ester is dissolved in an anhydrous aprotic solvent, such as THF, under an inert atmosphere (Argon or Nitrogen).

  • The solution is cooled to 0 °C, and a solution of borane-tetrahydrofuran complex (BH₃•THF) is added dropwise.

  • The reaction is stirred for 1-2 hours at this temperature. The formation of the N-borane complex enhances the acidity of the α-proton and sterically blocks one face of the molecule, facilitating diastereoselective alkylation[2].

Step 3: Diastereoselective α-Methylation

  • In a separate flask, a solution of lithium diisopropylamide (LDA) is prepared in anhydrous THF at -78 °C.

  • The solution of the N-borane complex from Step 2 is added dropwise to the LDA solution at -78 °C and stirred for 1 hour to ensure complete deprotonation at the C2 position.

  • Methyl iodide is then added to the enolate solution. The reaction is allowed to proceed at -78 °C for several hours. The bulky N-borane-chiral auxiliary complex directs the incoming methyl group to the opposite face, resulting in a high degree of diastereoselectivity[2].

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

Step 4: Deprotection, N-Boc Protection, and Saponification

  • The chiral auxiliary is removed via hydrogenolysis. The crude product from the previous step is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C) is added. The mixture is stirred under a hydrogen atmosphere until the debenzylation is complete.

  • After filtration of the catalyst, the resulting secondary amine is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine to yield the N-Boc protected methyl ester.

  • The final step is the saponification of the methyl ester. The N-Boc ester is dissolved in a mixture of THF and water, and lithium hydroxide (LiOH) is added. The reaction is stirred at room temperature until TLC or LC-MS indicates complete conversion.

  • Acidification of the reaction mixture followed by extraction with an organic solvent (e.g., ethyl acetate) and subsequent purification by column chromatography or recrystallization affords the target compound, (2S)-1-Boc-2-methylazetidine-2-carboxylic acid.

Spectroscopic Characterization (Anticipated)

While experimental spectra are not available, the expected NMR and MS signatures can be predicted.

Technique Expected Features
¹H NMR - Singlet for the Boc group: A characteristic large singlet integrating to 9 protons around 1.4-1.5 ppm. - Singlet for the C2-Methyl group: A singlet integrating to 3 protons. Its chemical shift will be influenced by the surrounding electron-withdrawing groups. - Multiplets for the azetidine ring protons: Protons at C3 and C4 will appear as complex multiplets, likely in the range of 2.0-4.0 ppm. The geminal and vicinal coupling patterns will be indicative of the four-membered ring structure.
¹³C NMR - Quaternary carbons: Signals for the C2 carbon, the quaternary carbon of the Boc group, and the carbonyl carbon of the carboxylic acid will be present. The C2 signal will be a key identifier. - Boc carbons: Signals for the C(CH₃)₃ and OC(O) carbons of the Boc group. - Azetidine ring carbons: Signals for C3 and C4.
Mass Spec (ESI-) - [M-H]⁻ ion: An expected peak at m/z 228.12, corresponding to the deprotonated molecule. - [M+Na-H]⁻ or [M+K-H]⁻ adducts: May also be observed.

Reactivity and Synthetic Utility

The (2S)-1-Boc-2-methylazetidine-2-carboxylic acid is a valuable chiral building block, with its reactivity dominated by two key features: the Boc-protected amine and the carboxylic acid.

  • Peptide Coupling: The primary application is in solid-phase or solution-phase peptide synthesis. The carboxylic acid can be activated using standard coupling reagents (e.g., HBTU, HATU, DIC) to form an amide bond with the N-terminus of a growing peptide chain. The steric hindrance from the C2-methyl group may require longer coupling times or more potent coupling reagents.

  • Boc Deprotection: The Boc group can be cleanly removed with strong acid (e.g., TFA in DCM), liberating the secondary amine of the azetidine ring. This newly freed amine can then participate in subsequent synthetic transformations, such as further peptide couplings or other N-functionalizations.

  • Decarboxylation: A notable reaction for quaternary α-amino acids is decarboxylation. It has been reported that quaternary azetidine-2-carboxylic acids can undergo direct decarboxylative reactions, for instance, in photochemical modifications to form 2-alkyl-azetidines[5]. This opens up possibilities for using the title compound as a precursor to other 2,2-disubstituted azetidines.

Illustrative Reaction Scheme

G cluster_0 Key Transformations A (2S)-1-Boc-2-methylazetidine- 2-carboxylic acid B Peptide Chain Extension A->B Peptide Coupling Reagents (e.g., HATU, DIC) C N-Terminal Azetidine A->C TFA / DCM

Caption: Key synthetic transformations of the title compound in peptide synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of (2S)-1-Boc-2-methylazetidine-2-carboxylic acid into a peptide or small molecule therapeutic can be a strategic decision to address several common challenges in drug design:

  • Enzymatic Stability: The quaternary center at C2 provides significant steric bulk, which can shield the adjacent peptide bond from cleavage by proteases. This can dramatically increase the in vivo half-life of a peptide drug.

  • Conformational Rigidity: The strained azetidine ring, combined with the gem-dimethyl effect of the C2-methyl group, severely restricts the conformational freedom of the backbone. This can lock the molecule into a specific bioactive conformation, leading to higher binding affinity and selectivity for its biological target.

  • Proline Mimicry: As a proline analogue, it can be used to induce beta-turns or other secondary structures in peptides. The C2-methyl group offers a unique substitution pattern not available with natural proline, allowing for novel structural motifs.

  • Exploration of Chemical Space: The use of such non-natural amino acids expands the accessible chemical space for drug discovery, enabling the synthesis of novel compounds with potentially superior properties compared to those built solely from natural amino acids. The azetidine scaffold itself has gained significant popularity and is found in several approved drugs[5].

Conclusion

(2S)-1-Boc-2-methylazetidine-2-carboxylic acid represents a sophisticated and powerful building block for medicinal chemists. Although not a widely commercialized reagent, its synthesis is achievable through established stereoselective methodologies. The defining feature of this compound—the C2 quaternary stereocenter—offers a compelling strategy to impart both steric protection and profound conformational control. For researchers developing peptide-based therapeutics or complex small molecules, the ability to strategically introduce this level of structural constraint can be a decisive factor in overcoming challenges of metabolic instability and achieving high target affinity and selectivity. As the demand for more durable and potent therapeutics continues to grow, the value of such precisely engineered building blocks will undoubtedly increase.

References

  • MedchemExpress. (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid.

  • BOC Sciences. Boc-L-azetidine-2-carboxylic acid (CAS 51077-14-6).

  • PubChem. (2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid.

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-7.

  • Couty, F., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028-31.

  • Reiners, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8533–8537.

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

  • Patil, O. D., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

  • BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

  • PubChem. 2-Methylazetidine.

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Navigating the Structural Nuances of Constrained Amino Acids: A Technical Guide to N-Boc-Protected Azetidine and α-Methylproline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Guide for Researchers in Drug Discovery and Peptide Chemistry

Introduction: Clarifying the Molecular Landscape

In the field of medicinal chemistry and peptide design, the incorporation of constrained amino acid analogues is a powerful strategy for modulating biological activity, enhancing metabolic stability, and controlling peptide conformation. The query for "N-Boc-2-methyl-Aze-OH" suggests an interest in a specific N-terminally protected, methylated, four-membered azetidine carboxylic acid. However, a thorough review of commercially available compounds and the scientific literature reveals that this specific molecule is not readily accessible.

Extensive database searches indicate a frequent conflation of this nomenclature with a well-characterized compound: (S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid (CAS 103336-06-7), a derivative of proline (a five-membered ring). The "Aze" designation correctly refers to azetidine-2-carboxylic acid, and its N-Boc protected form, N-Boc-L-azetidine-2-carboxylic acid (CAS 51077-14-6), is a fundamental building block in its own right.

This technical guide, therefore, will provide a comprehensive overview of the physical and spectroscopic characteristics of both of these important, structurally distinct compounds. By presenting this information side-by-side, we aim to provide clarity for researchers and empower informed decisions in the selection of constrained amino acid building blocks for their drug discovery and development programs.

Part 1: (S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid (N-Boc-α-methyl-L-proline)

This α,α-disubstituted amino acid is a proline analogue that introduces significant steric hindrance, which can lock a peptide backbone into a specific conformation. Its synthesis and incorporation can be pivotal in the design of peptidomimetics with enhanced biological activity.

Chemical Structure

Caption: Chemical structure of N-Boc-α-methyl-L-proline.

Core Physical Characteristics
PropertyValueSource(s)
CAS Number 103336-06-7[1]
Molecular Formula C₁₁H₁₉NO₄[1][2]
Molecular Weight 229.27 g/mol [1][2]
Appearance White to off-white solid[3]
Purity ≥97%[2]
Storage Temperature 2-8°C[4]
Spectroscopic Data & Analysis

Spectroscopic analysis is fundamental to confirming the identity and purity of such building blocks before their inclusion in complex syntheses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides information on the hydrogen environment. For N-Boc-α-methyl-L-proline, key signals would include the tert-butyl protons of the Boc group appearing as a singlet around 1.4 ppm, the methyl group protons as a singlet, and the protons of the pyrrolidine ring as multiplets. The carboxylic acid proton is often broad and may exchange with deuterium in deuterated solvents.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the Boc and carboxylic acid groups (typically in the 155-180 ppm range), the quaternary carbon of the Boc group, and the carbons of the pyrrolidine ring.[1]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of key functional groups. For this molecule, characteristic absorptions would include:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[5][6]

  • A strong C=O stretch from the carboxylic acid carbonyl, around 1710-1760 cm⁻¹.[5][6]

  • A C=O stretch from the Boc-group carbamate, typically around 1680-1700 cm⁻¹.

  • C-H stretching from the aliphatic and Boc groups in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For N-Boc-α-methyl-L-proline, the exact mass would be a key confirmation point.[1] Common fragmentation patterns would involve the loss of the Boc group or parts of it, and the loss of the carboxylic acid group.

Part 2: N-Boc-L-azetidine-2-carboxylic acid

This compound is a conformationally constrained analogue of proline, with the four-membered ring of the azetidine core inducing a unique kink in peptide chains. This structural feature is often exploited to create turns in peptide secondary structures.

Chemical Structure

Caption: Chemical structure of N-Boc-L-azetidine-2-carboxylic acid.

Core Physical Characteristics
PropertyValueSource(s)
CAS Number 51077-14-6[7][8]
Molecular Formula C₉H₁₅NO₄[7][8]
Molecular Weight 201.22 g/mol [7][8]
Appearance White crystalline powder[][10]
Melting Point 105-110 °C[11]
Optical Activity [α]/D -120.0±2.0°, c = 1 in methanol[8]
Storage Temperature 0-8 °C[10]
Spectroscopic Data & Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: A representative ¹H NMR spectrum in CDCl₃ shows a multiplet for the alpha-proton around 4.79 ppm, multiplets for the ring protons around 3.93 ppm and 2.46 ppm, and a characteristic singlet for the nine protons of the Boc group at approximately 1.48 ppm.[12]

  • ¹³C NMR: The carbon spectrum would show signals for the two carbonyl carbons, the carbons of the azetidine ring, and the carbons of the Boc protecting group. The carboxyl carbon typically appears around 165-185 δ.[5]

Infrared (IR) Spectroscopy

The IR spectrum of N-Boc-L-azetidine-2-carboxylic acid will display key absorbances indicative of its structure:

  • A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹.[5][6]

  • A sharp, strong C=O stretching band for the carboxylic acid carbonyl between 1710 cm⁻¹ and 1760 cm⁻¹.[5][6]

  • The C=O stretching of the Boc carbamate group, typically observed around 1695 cm⁻¹.

  • C-H stretching vibrations from the azetidine ring and Boc group in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

The exact mass of N-Boc-L-azetidine-2-carboxylic acid is 201.10010796 Da.[7] This value is a critical identifier in high-resolution mass spectrometry. Fragmentation in the mass spectrometer would likely involve the loss of the tert-butyl group, carbon dioxide, or the entire Boc group, providing further structural confirmation.

Experimental Protocols: A Self-Validating System

The trustworthiness of any research relies on robust and reproducible experimental protocols. Below are generalized, yet critical, step-by-step methodologies for the characterization of these compounds.

Workflow for NMR Sample Preparation and Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of the N-Boc-amino acid derivative. B Transfer to a clean, dry NMR tube. A->B C Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). B->C D Cap and vortex until the sample is fully dissolved. C->D E Insert the sample into the NMR spectrometer. D->E F Lock, tune, and shim the spectrometer for the specific solvent. E->F G Acquire ¹H and ¹³C NMR spectra using standard parameters. F->G H Apply Fourier transform, phase correction, and baseline correction. G->H I Integrate the proton signals and reference the spectra (e.g., to TMS). H->I J Correlate observed chemical shifts and coupling constants to the expected structure. I->J

Caption: Standard workflow for NMR analysis.

Causality in Experimental Choices: The choice of deuterated solvent is critical; it must dissolve the analyte without obscuring key signals. For carboxylic acids, protic impurities in the solvent can lead to the broadening or disappearance of the acidic proton signal. Shimming is essential to achieve high-resolution spectra, allowing for the accurate determination of coupling constants which are vital for stereochemical assignments.

Conclusion

While the initially sought-after "N-Boc-2-methyl-Aze-OH" remains elusive in the common chemical literature, a detailed examination of the closely related and structurally significant (S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid and N-Boc-L-azetidine-2-carboxylic acid provides valuable insights for the research scientist. Understanding the distinct physical and spectroscopic properties of these molecules is paramount for their successful application in the synthesis of novel peptides and peptidomimetics. This guide serves as a foundational resource, grounded in verifiable data, to aid in the rational design and rigorous characterization of next-generation therapeutic candidates.

References

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  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • LookChem. (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. [Link]

  • PubChem. (R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

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  • ACS Publications. The Biosynthesis of Azetidine-2-carboxylic acid. [Link]

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  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

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  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Google Patents.
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solubility of protected 2-methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Protected 2-Methylazetidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylazetidine-2-carboxylic acid, a conformationally constrained proline analogue, is a building block of significant interest in medicinal chemistry for the development of novel therapeutics. Its incorporation into peptides and small molecules often requires the use of N-protecting groups, which fundamentally alter its physicochemical properties, most notably its solubility. This guide provides a comprehensive technical overview of the solubility characteristics of commonly protected forms of 2-methylazetidine-2-carboxylic acid, including the Boc, Cbz, and Fmoc derivatives. We will delve into the underlying principles governing solubility, the influence of different protecting groups and solvent systems, and provide detailed experimental protocols for accurate solubility determination. This document is intended to be a practical resource for researchers, enabling informed decisions in solvent selection, reaction setup, and purification processes.

Introduction: The Role of 2-Methylazetidine-2-carboxylic Acid in Drug Discovery

The unique four-membered ring structure of azetidine-2-carboxylic acid and its derivatives, such as 2-methylazetidine-2-carboxylic acid, imparts significant conformational rigidity when incorporated into peptide backbones.[1][2] This feature is highly sought after in drug design to enhance binding affinity, metabolic stability, and cell permeability. The methyl group at the 2-position further restricts conformational freedom, offering a valuable tool for fine-tuning the pharmacological properties of a lead compound.

The synthesis of peptides and other complex molecules utilizing this amino acid analogue necessitates the use of protecting groups for the amine functionality to prevent unwanted side reactions and enable controlled, sequential bond formation.[3][4] The choice of protecting group is a critical decision that extends beyond its primary role in chemical synthesis; it profoundly impacts the solubility of the resulting amino acid derivative. An understanding of these solubility profiles is paramount for efficient process development, from reaction setup and work-up to purification and formulation.

Fundamental Principles Governing Solubility

The solubility of a protected amino acid is a complex interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" provides a foundational, albeit simplified, understanding. Key factors include:

  • Polarity and Hydrogen Bonding: The carboxylic acid group and the protected amine contribute to the overall polarity of the molecule. The ability of the molecule to form hydrogen bonds with the solvent is a critical determinant of solubility in protic solvents like water and alcohols.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the intermolecular forces within the crystal lattice must be overcome by the energy of solvation.[5] Highly crystalline materials with strong intermolecular interactions will generally exhibit lower solubility.

  • Influence of the Protecting Group: The protecting group often constitutes a significant portion of the molecule's mass and surface area, thereby dominating its solubility characteristics.[6][7] The hydrophobicity, aromaticity, and steric bulk of the protecting group are key considerations.

Impact of Common N-Protecting Groups on Solubility

The selection of a protecting group is typically guided by the overall synthetic strategy, particularly the deprotection conditions. However, the inherent properties of each group will dictate the solubility of the protected 2-methylazetidine-2-carboxylic acid.

Boc (tert-Butyloxycarbonyl) Group

The Boc group is a non-polar, sterically hindered group that is stable under a wide range of conditions but readily removed with acid.[4]

  • Effect on Solubility: The bulky aliphatic nature of the Boc group significantly increases the hydrophobicity of the parent amino acid. Consequently, N-Boc-2-methylazetidine-2-carboxylic acid is expected to have good solubility in a range of non-polar to moderately polar organic solvents. Its solubility in aqueous solutions is generally low.[8]

Cbz (Carboxybenzyl) Group

The Cbz group, also known as the Z group, is an aromatic protecting group that is removed by catalytic hydrogenation.[3]

  • Effect on Solubility: The presence of the benzyl group introduces aromaticity and increases the non-polar character of the molecule. N-Cbz-2-methylazetidine-2-carboxylic acid is anticipated to be soluble in many organic solvents, including ethers, esters, and chlorinated solvents.

Fmoc (9-Fluorenylmethoxycarbonyl) Group

The Fmoc group is a large, hydrophobic, and aromatic protecting group that is base-labile, making it a cornerstone of solid-phase peptide synthesis.[3]

  • Effect on Solubility: The large, planar fluorenyl moiety dominates the solubility profile. Fmoc-protected amino acids are often highly soluble in polar aprotic solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are commonly used in peptide synthesis.[9] Their solubility in non-polar solvents can be more limited compared to their Boc-protected counterparts.

Data Presentation: Expected Solubility Profiles

The following table provides a qualitative summary of the expected derivatives in common laboratory solvents. It is important to note that these are general guidelines, and empirical determination is always recommended.

SolventDielectric Constant (Approx.)Boc-ProtectedCbz-ProtectedFmoc-Protected
Non-Polar
Hexanes1.9PoorPoorPoor
Toluene2.4SolubleSolubleSparingly Soluble
Diethyl Ether4.3SolubleSolubleSparingly Soluble
Halogenated
Dichloromethane (DCM)9.1Very SolubleVery SolubleSoluble
Chloroform4.8Very SolubleVery SolubleSoluble
Polar Aprotic
Tetrahydrofuran (THF)7.5Very SolubleVery SolubleSoluble
Ethyl Acetate (EtOAc)6.0Very SolubleVery SolubleSoluble
Acetonitrile (MeCN)37.5SolubleSolubleSoluble
Dimethylformamide (DMF)36.7Very SolubleVery SolubleVery Soluble
Dimethyl Sulfoxide (DMSO)46.7Very SolubleVery SolubleVery Soluble
Polar Protic
Methanol (MeOH)32.7SolubleSolubleSparingly Soluble
Ethanol (EtOH)24.6SolubleSolubleSparingly Soluble
Water80.1InsolubleInsolubleInsoluble
Acetic Acid6.2SolubleSolubleSoluble

Experimental Determination of Solubility

Accurate determination of solubility is crucial for process optimization. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_compound Weigh Compound prep_solvent Measure Solvent prep_vial Add to Vial shake Agitate at Constant Temperature (e.g., 24h) prep_vial->shake settle Allow to Settle shake->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute analyze Analyze via HPLC/UPLC dilute->analyze calc_conc Calculate Concentration analyze->calc_conc std_curve Prepare Standard Curve std_curve->calc_conc

Caption: Workflow for solubility determination via the shake-flask method.

Step-by-Step Protocol

Materials:

  • Protected 2-methylazetidine-2-carboxylic acid

  • Selected solvent(s)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid protected amino acid to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the selected solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to perform a time course experiment initially to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC or UPLC method to determine the concentration of the dissolved compound. A standard curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC/UPLC in mg/mL) x Dilution Factor

Logical Framework for Solvent Selection

The choice of solvent is a critical first step in any process involving the dissolution of a protected amino acid. The following diagram illustrates a decision-making process based on the protecting group.

G start Select Protected 2-Methylazetidine- 2-carboxylic Acid protecting_group Identify the Protecting Group start->protecting_group boc Boc-Protected protecting_group->boc Boc cbz Cbz-Protected protecting_group->cbz Cbz fmoc Fmoc-Protected protecting_group->fmoc Fmoc boc_solvents High Solubility in: DCM, THF, EtOAc Moderate in Alcohols boc->boc_solvents cbz_solvents High Solubility in: DCM, THF, EtOAc cbz->cbz_solvents fmoc_solvents High Solubility in: DMF, DMSO, NMP Moderate in DCM, THF fmoc->fmoc_solvents

Caption: Decision tree for solvent selection based on the protecting group.

Conclusion

The is a critical parameter that influences its handling and application in organic synthesis and drug development. The choice of the N-protecting group (Boc, Cbz, or Fmoc) is the primary determinant of the solubility profile. While general guidelines can be established based on the physicochemical properties of these groups, empirical determination through methods such as the shake-flask technique is essential for obtaining accurate and reliable data for process development and optimization. This guide provides the theoretical framework and practical methodologies to empower researchers to confidently work with this important class of building blocks.

References

  • Title: Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents Source: Google Search URL
  • Title: Amino Acid-Protecting Groups Source: SciSpace URL
  • Title: Peptide Solubilization Source: GenScript URL
  • Title: Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids Source: PMC - NIH URL
  • Title: Peptide Solubility | Peptide Synthesis Source: Bio Basic URL
  • Title: Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models Source: ResearchGate URL
  • Title: Amino Acid-Protecting Groups Source: ResearchGate URL
  • Title: Protection for the Amino Group Source: Semantic Scholar URL
  • Title: AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS.
  • Title: An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL
  • Title: Protecting groups in amino acids Source: ResearchGate URL
  • Title: Lecture 16 Protecting groups and racemization of Amino Acids Source: YouTube URL
  • Title: Azetidine-2-carboxylic acid methyl ester hydrochloride Source: Chem-Impex URL
  • Source: MedchemExpress.
  • Title: 2-Azetidinecarboxylic acid, (S)
  • Title: Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 Source: PubChem - NIH URL
  • Title: Azetidine-2-carboxylic acid - Wikipedia Source: Wikipedia URL
  • Title: Molecular basis for azetidine-2-carboxylic acid biosynthesis Source: PMC - PubMed Central URL
  • Title: MSDS UBP131 Boc-L-Azetidine-2-carboxylic acid.

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Unambiguous Structure Elucidation of (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid (CAS 1363402-35-0): A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. The compound (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid (CAS 1363402-35-0), a substituted azetidine-based amino acid derivative, presents a compelling case study for the application of a multi-technique analytical workflow. Its unique strained four-membered ring, a quaternary stereocenter, and the presence of the labile tert-butoxycarbonyl (Boc) protecting group necessitate a carefully considered and systematic approach to its structural verification.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of methods to provide a field-proven, logical framework for the complete structure elucidation of this molecule. We will delve into the causality behind experimental choices, ensuring that each step in the analytical process serves to self-validate the accumulating structural data. By integrating data from mass spectrometry, one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we will construct an unassailable structural proof.

Initial Assessment and Molecular Formula Determination: The Mass Spectrometry Keystone

The first step in the structural elucidation of any novel compound is the determination of its molecular weight and formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation : An electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer is recommended for its high mass accuracy.

  • Sample Preparation : A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Ionization Mode : ESI in positive ion mode is typically effective for this class of compounds, leading to the formation of the protonated molecule [M+H]⁺.

  • Data Acquisition : Data is acquired over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Expected Data and Interpretation

For this compound (C₁₀H₁₇NO₄), the expected monoisotopic mass is 215.1158 g/mol . In positive ion mode ESI, the primary ion observed would be the protonated molecule [M+H]⁺ with a calculated m/z of 216.1232.

Table 1: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/z
[M+H]⁺216.1232
[M+Na]⁺238.1052
[M-H]⁻ (Negative Mode)214.1085

The high mass accuracy of the measurement (typically <5 ppm) allows for the unambiguous determination of the elemental composition, confirming the molecular formula as C₁₀H₁₇NO₄.

Fragmentation Analysis: Unveiling Structural Motifs

Tandem mass spectrometry (MS/MS) provides crucial information about the connectivity of the molecule. The Boc group is particularly informative in this regard, as it undergoes characteristic fragmentation pathways.

A common fragmentation of Boc-protected compounds is the loss of isobutylene (56 Da) or the entire Boc group (101 Da).[1][2][3]

Unraveling the Carbon-Proton Framework: A Symphony of NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed covalent structure and stereochemistry of organic molecules. A combination of 1D and 2D NMR experiments is essential for the complete assignment of all proton and carbon signals.

Experimental Protocol: NMR Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • Sample Preparation : 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts.

  • 1D NMR Experiments :

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling to neighboring protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments :

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for connecting different spin systems.

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure of this compound, the following proton signals are expected:

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
-C(CH₃)₃ (Boc)~1.4singlet9HNine equivalent protons of the tert-butyl group.
-CH₃ (on azetidine)~1.6singlet3HThree protons of the methyl group attached to the quaternary carbon.
-CH₂- (azetidine, C3)~2.2 - 2.6multiplet2HDiastereotopic protons on the azetidine ring, coupled to each other and potentially showing complex splitting.
-CH₂- (azetidine, C4)~3.8 - 4.2multiplet2HProtons adjacent to the nitrogen atom, deshielded. Will show complex coupling with the C3 protons.
-COOH>10broad singlet1HThe acidic proton of the carboxylic acid, often broad and its chemical shift is highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will provide a count of the unique carbon environments.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted δ (ppm)Rationale
-C(CH₃)₃ (Boc)~28Methyl carbons of the tert-butyl group.
-CH₃ (on azetidine)~25Methyl group at the C2 position.
-CH₂- (azetidine, C3)~35Methylene carbon of the azetidine ring.
-CH₂- (azetidine, C4)~55Methylene carbon adjacent to the nitrogen.
C2 (quaternary)~65The quaternary carbon of the azetidine ring, attached to nitrogen, a methyl group, and a carboxyl group. Will likely be a weak signal.[4][5]
-C(CH₃)₃ (Boc, quat.)~80The quaternary carbon of the tert-butyl group.
-C=O (Boc)~155The carbonyl carbon of the Boc protecting group.
-C=O (Carboxylic acid)~175The carbonyl carbon of the carboxylic acid.
Piecing it Together with 2D NMR
  • COSY : A COSY experiment would show a correlation between the multiplets of the C3 and C4 protons of the azetidine ring, confirming their adjacent relationship.

  • HSQC : The HSQC spectrum would link each proton signal (except the carboxylic acid proton) to its directly attached carbon. For example, the singlet at ~1.4 ppm would correlate with the carbon signal at ~28 ppm, confirming the -C(CH₃)₃ group.

  • HMBC : The HMBC spectrum is the key to confirming the overall connectivity. Crucial long-range correlations would include:

    • The protons of the C2-methyl group (~1.6 ppm) to the quaternary carbon C2 (~65 ppm), the C3 carbon (~35 ppm), and the carboxylic acid carbonyl carbon (~175 ppm).

    • The protons of the Boc group (~1.4 ppm) to the Boc quaternary carbon (~80 ppm) and the Boc carbonyl carbon (~155 ppm).

    • The C4 protons (~3.8-4.2 ppm) to the C2 quaternary carbon (~65 ppm) and the Boc carbonyl carbon (~155 ppm).

Final Confirmation and Stereochemistry

The combination of HRMS and comprehensive NMR analysis provides an unambiguous confirmation of the constitution of CAS 1363402-35-0. The stereochemistry at the C2 position is defined as (S) in the chemical name. While advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information on through-space proximity of protons, the absolute stereochemistry is typically determined by the synthetic route using a chiral starting material or by single-crystal X-ray crystallography. For the purpose of this guide, we assume the (S) stereochemistry is known from the synthesis.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical approach. By systematically integrating data from high-resolution mass spectrometry and a suite of 1D and 2D NMR experiments, a complete and self-validating structural assignment can be achieved with a high degree of confidence. This logical workflow, grounded in the fundamental principles of each analytical technique, serves as a robust template for the structural characterization of a wide range of complex organic molecules in the pharmaceutical and chemical research sectors.

References

  • PubMed. (n.d.). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Retrieved from [Link]

  • PubMed. (n.d.). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • The Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]

  • MDPI. (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Signal-Processing. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • Oregon State University. (2020). CH362: 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • YouTube. (2023). NMR 5: Coupling Constants. Retrieved from [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • ACS Publications. (n.d.). Structure refinement of a cyclic peptide from two-dimensional NMR data and molecular modeling. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural characterization of cyclic peptide 2 a by NMR spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (2023). Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products. Retrieved from [Link]

  • YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

  • bioRxiv. (2021). Solution NMR and racemic crystallography provide insights into a novel structural class of cyclic plant peptides. Retrieved from [Link]

  • National Institutes of Health. (2021). Solution NMR and racemic crystallography provide insights into a novel structural class of cyclic plant peptides. Retrieved from [Link]

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Introduction: The Rise of a Strained Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Azetidine Carboxylic Acids in Medicinal Chemistry

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can impart advantageous physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing scaffold, has emerged from relative obscurity to become a "privileged" motif in modern drug design.[1][2] Its significance is particularly pronounced in the form of azetidine carboxylic acids, which serve as constrained, non-proteinogenic amino acid analogues. These compounds offer a unique blend of structural rigidity and metabolic stability, stemming from their inherent ring strain of approximately 25.4 kcal/mol.[3] This strain, intermediate between the highly reactive aziridines and the more flexible pyrrolidines, endows azetidines with a unique reactivity profile that is both manageable and synthetically useful.[3][4]

Azetidine-2-carboxylic acid, a lower homologue of the proteinogenic amino acid proline, is the most prominent member of this class.[5][6] It has been identified in nature and is known for its ability to be misincorporated into proteins in place of proline, leading to profound biological effects, including toxicity and the disruption of protein folding.[6][7][8][9] This very property, however, makes it an invaluable tool for medicinal chemists. By strategically replacing proline or other amino acids with azetidine carboxylic acid derivatives, researchers can precisely modulate the conformation of peptides and peptidomimetics, enhance metabolic stability, and explore novel chemical space.[10][11][12]

Despite their potential, the synthesis of substituted azetidines has historically been a significant challenge, limiting their broader application.[13][14][15] However, recent decades have witnessed remarkable progress in synthetic methodologies, providing a more accessible and diverse toolbox for their construction.[2][3][16] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of azetidine carboxylic acids. We will dissect their fundamental structural and conformational properties, survey key synthetic strategies, and showcase their transformative applications in medicinal chemistry, from peptide mimetics to potent small-molecule inhibitors.

Core Principles: Structure, Strain, and Conformation

The utility of azetidine carboxylic acids in drug design is fundamentally rooted in their unique three-dimensional structure and the conformational constraints imposed by the four-membered ring.

The Influence of Ring Strain

The defining feature of the azetidine ring is its significant strain energy.[3] This strain arises from bond angle distortion (ideal sp³ carbon angle is 109.5°, whereas the internal angles of the ring are closer to 90°) and torsional strain from eclipsing hydrogen atoms. This stored energy makes the ring more reactive than its five-membered counterpart, pyrrolidine, but significantly more stable and easier to handle than the three-membered aziridine.[3][4] For the medicinal chemist, this translates to a scaffold that is robust enough to serve as a core structural component in a drug molecule while also being susceptible to specific, strain-releasing chemical transformations for further functionalization.[2]

Conformational Properties: A Proline Analogue with a Difference

Azetidine-2-carboxylic acid (Aze) is often considered a direct analogue of proline (Pro). Both are secondary amino acids that restrict the conformational freedom of the peptide backbone. However, the smaller ring size of Aze leads to critical differences in its conformational preferences.

Conformational energy computations have revealed that peptides containing Aze are generally more flexible than the corresponding proline-containing peptides.[10][11] This increased flexibility stems from a larger number of allowed conformational states for the Aze residue when incorporated into a polypeptide chain.[10] The substitution of Pro with Aze can disrupt ordered structures like the collagen triple helix, as the collagen-like extended conformation is energetically less favorable for Aze.[11] This ability to subtly yet significantly alter peptide conformation is a primary reason for its use as a tool in peptidomimetic chemistry.

G cluster_pro L-Proline cluster_aze L-Azetidine-2-carboxylic Acid (Aze) Pro_N N Pro_CA Pro_N->Pro_CA Pro_CD Pro_N->Pro_CD Pro_C C Pro_CA->Pro_C Pro_CB Pro_CB->Pro_CA Pro_CG Pro_CG->Pro_CB Pro_CD->Pro_CG Aze_N N Aze_CA Aze_N->Aze_CA Aze_CG Aze_N->Aze_CG Aze_C C Aze_CA->Aze_C Aze_CB Aze_CB->Aze_CA Aze_CG->Aze_CB

Caption: Comparison of L-Proline and L-Azetidine-2-carboxylic Acid structures.

Synthetic Strategies: Building the Strained Ring

The construction of the azetidine ring is the principal challenge in harnessing its potential. Over the years, a variety of synthetic routes have been developed, ranging from classical cyclizations to modern catalytic methods.[16][17]

Key Synthetic Methodologies
  • Intramolecular Cyclization: This is one of the most common and direct approaches. It typically involves the cyclization of a linear precursor containing a nucleophilic amine and a leaving group at the γ-position. A classic example is the cyclization of γ-amino-α-halobutyric acid derivatives.[5] Facile syntheses of both enantiomers of azetidine-2-carboxylic acid have been developed using intramolecular alkylation as the key ring-forming step.[18][19]

  • [2+2] Cycloaddition: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, can directly form the azetidine ring.[15] Recent advances have utilized visible-light photocatalysis to promote this reaction under mild conditions, expanding its applicability.[3]

  • Ring Contraction/Expansion: Azetidines can be synthesized through the rearrangement of other heterocyclic systems. For example, thermal isomerization of substituted aziridines can yield azetidines.[12] Conversely, ring contraction of 2-pyrrolidinones has also been reported as a viable route.[3][20]

  • Modern Catalytic Methods: Recent breakthroughs include palladium-catalyzed intramolecular C(sp³)–H amination, which allows for the direct formation of the C-N bond to close the ring.[2] Another innovative strategy involves the strain-release functionalization of highly strained 1-azabicyclo[1.1.0]butanes (ABBs), which react with a wide range of nucleophiles to generate 3-substituted azetidines.[2]

G cluster_main General Synthetic Workflow for Azetidine-2-carboxylic Acid START Linear Precursor (e.g., from γ-butyrolactone or diaminobutyric acid) STEP1 Introduce Leaving Group & Protect Amine START->STEP1 Halogenation/ Esterification STEP2 Intramolecular Cyclization (Base-mediated) STEP1->STEP2 Ring Closure STEP3 Deprotection STEP2->STEP3 e.g., Hydrogenolysis END Azetidine-2- carboxylic Acid STEP3->END

Caption: A generalized workflow for the synthesis of azetidine-2-carboxylic acid.

Representative Experimental Protocol: Synthesis of L-Azetidine-2-carboxylic Acid

The following protocol is a representative example adapted from established literature for the synthesis of L-Azetidine-2-carboxylic acid, often starting from γ-butyrolactone.[21][22]

Objective: To synthesize L-Azetidine-2-carboxylic acid via a multi-step sequence involving bromination, esterification, cyclization, and resolution.

Step 1: Bromination and Esterification of γ-Butyrolactone

  • To a solution of γ-butyrolactone in a suitable solvent (e.g., CCl₄), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

  • Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • Dissolve the crude α-bromo-γ-butyrolactone in an alcohol (e.g., methanol or ethanol) and heat to effect esterification and ring opening, yielding the corresponding γ-hydroxy-α-bromo ester.

Step 2: Cyclization to form the Azetidine Ring

  • The γ-hydroxy-α-bromo ester is first converted to a γ-amino-α-bromo ester. This can be achieved by converting the hydroxyl group to a better leaving group (e.g., mesylate or tosylate) followed by displacement with an amine source (e.g., ammonia or a protected amine).

  • The resulting γ-amino-α-bromo ester is then treated with a base (e.g., sodium bicarbonate or triethylamine) in a suitable solvent (e.g., acetonitrile) to promote intramolecular nucleophilic substitution, closing the four-membered ring. This yields the N-protected azetidine-2-carboxylic acid ester.

Step 3: Hydrolysis and Deprotection

  • The ester is hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • If an N-protecting group is present (e.g., Benzyl), it is removed. For a benzyl group, this is typically achieved by catalytic hydrogenation (e.g., H₂, Pd/C in methanol).[18]

Step 4: Resolution (if a racemic synthesis was performed)

  • If the synthesis started from achiral materials, the resulting racemic azetidine-2-carboxylic acid must be resolved.

  • This is commonly achieved by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral amine like (R)-α-methylbenzylamine).

  • The desired diastereomeric salt is selectively crystallized and then acidified to recover the enantiopure L-Azetidine-2-carboxylic acid.

Applications in Medicinal Chemistry and Drug Discovery

The unique properties of azetidine carboxylic acids have been leveraged to great success in several areas of drug discovery.[13][15][23]

Peptidomimetics and Conformational Control

As discussed, the primary use of azetidine-2-carboxylic acid is as a proline surrogate to modulate peptide conformation.[12] This strategy is employed to:

  • Enhance Binding Affinity: By altering the peptide backbone to better fit a target receptor or enzyme active site.

  • Improve Metabolic Stability: The non-natural amino acid can confer resistance to degradation by proteases.

  • Probe Structure-Activity Relationships (SAR): Systematically replacing proline residues with Aze helps to elucidate the role of local conformation in biological activity.

The toxic effects observed in nature are a direct result of Aze being misincorporated into proteins, leading to misfolding and aggregation, particularly in proline-rich proteins like collagen.[7][8] This has been exploited in laboratory settings to induce ER stress and study the unfolded protein response.[7][8]

G cluster_pro Peptide with Proline cluster_aze Peptide with Azetidine-2-CA p1 AA(n-1) p2 Proline p1->p2 p2->p2 Induces 'Kink' p3 AA(n+1) p2->p3 a1 AA(n-1) a2 Aze a1->a2 a2->a2 Alters Conformation a3 AA(n+1) a2->a3

Caption: Incorporation of Proline vs. Azetidine-2-carboxylic Acid (Aze) in a peptide.

Small-Molecule Drug Scaffolds

Beyond peptidomimetics, the azetidine ring itself is a valuable scaffold. Its rigid, three-dimensional nature provides well-defined exit vectors for substituents, allowing for precise control over SAR. Furthermore, incorporating the small, polar azetidine ring can improve key drug-like properties.[24]

  • Improved Physicochemical Properties: Compared to more lipophilic carbocyclic rings like cyclobutane, the azetidine ring can decrease lipophilicity (LogD) and increase aqueous solubility, which are often desirable for improving pharmacokinetics.[24]

  • Metabolic Stability: The scaffold can enhance stability towards oxidative metabolism.[13]

A prominent example is the development of potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key oncology target.[25] Researchers successfully optimized a series of proline-based inhibitors by replacing the proline linker with an (R)-azetidine-2-carboxamide. This modification led to a significant leap in potency, achieving sub-micromolar inhibitory concentrations.[26]

Compound ClassLinker ScaffoldSTAT3 EMSA IC₅₀ (µM)Reference
Initial LeadsProline-amide> 18[26]
Optimized LeadsAzetidine-2-carboxamide 0.34 - 0.55 [26]
Napabucasin (BBI-608)-~1.1[26]
Table 1: Improvement in STAT3 inhibitory potency by replacing a proline linker with an azetidine-2-carboxamide scaffold.
Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of novel azetidine compounds against cancer cell lines, a crucial step in evaluating their potential as anticancer agents.[25]

Objective: To determine the concentration at which a novel azetidine compound inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Azetidine test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates, sterile

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the azetidine test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration matched to the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Future Outlook

The field of azetidine chemistry is rapidly evolving. While significant progress has been made, the development of more efficient, scalable, and stereoselective synthetic methods remains a key objective to fully unlock the potential of this scaffold.[13][15] Emerging areas of interest include the discovery and engineering of enzymes that can naturally produce the azetidine ring, which could pave the way for biosynthetic routes to these valuable compounds.[27] As our synthetic capabilities expand and our understanding of the nuanced effects of this strained ring on biological systems deepens, azetidine carboxylic acids are poised to become an even more integral component of the medicinal chemist's toolbox, leading to the development of next-generation therapeutics.

References

  • Šlachta, M., & Klepetářová, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2851-2863. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. [Link]

  • Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 455-456, 635-638. [Link]

  • Fleet, G. W. J., et al. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Chemistry – A European Journal, 19(25), 8286-8295. [Link]

  • Jin, J., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. ResearchGate. [Link]

  • Yamada, Y., Emori, T., Kinoshita, S., & Okada, H. (1973). The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. Agricultural and Biological Chemistry, 37(3), 649-652. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Wikipedia. [Link]

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2004). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 69(16), 5445-5448. [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282. [Link]

  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. ResearchGate. [Link]

  • Piela, L., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers. Biopolymers, 30(9-10), 961-966. [Link]

  • BIOENGINEER.ORG. (2025). Two-Metal Enzyme Cascade Builds Azetidine Pharmacophore. BIOENGINEER.ORG. [Link]

  • Piela, L., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]

  • D'hooghe, M., & De Kimpe, N. (2016). Recent advances in the chemistry of metallated azetidines. Organic & Biomolecular Chemistry, 15(1), 34-50. [Link]

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  • Németh, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 978. [Link]

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discovery and synthesis of azetidine-based amino acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Azetidine-Based Amino Acids

Introduction: The Rise of a Constrained Scaffold

In the landscape of non-canonical amino acids, azetidine-based amino acids represent a uniquely valuable class of building blocks for researchers in chemistry and drug discovery. Characterized by a strained four-membered nitrogen-containing heterocycle, these proline analogues offer a distinct set of conformational constraints that chemists can leverage to fine-tune the structure and properties of peptides and small molecules.[1][2][3] The parent compound, L-azetidine-2-carboxylic acid (Aze), was first identified in 1955, isolated from the lily of the valley (Convallaria majalis).[4] Its discovery opened the door to a new field of peptidomimetics and medicinal chemistry.

Unlike the five-membered ring of proline, the azetidine ring imposes more acute bond angles, significantly altering the local geometry of a peptide backbone. This structural rigidity can induce specific secondary structures, such as γ-turns, and enhance metabolic stability by shielding amide bonds from proteolytic degradation.[1][5][6] The ability of azetidine-2-carboxylic acid to be misincorporated in place of proline during protein biosynthesis is responsible for its natural toxicity but also makes it a powerful tool for studying proteotoxic stress.[7][8] This guide provides a comprehensive overview of the discovery, modern stereoselective synthesis, and application of these versatile scaffolds, offering field-proven insights for their practical implementation in research and development.

Discovery and Natural Occurrence

L-Azetidine-2-carboxylic acid was first isolated from the rhizomes and foliage of Convallaria majalis.[2][4] It is also found in various plants within the bean family (Fabaceae) and in small quantities in beets (Beta vulgaris).[2] In nature, Aze serves as a defensive compound. When absorbed by other organisms, it can be mistakenly recognized by prolyl-tRNA synthetase and incorporated into proteins in place of proline.[7][9] This substitution disrupts protein folding and can lead to a range of toxic and teratogenic effects, effectively deterring predators and competing vegetation.[2][10] This biological mechanism underscores the profound structural impact of substituting a five-membered ring with a four-membered one.

Core Synthetic Strategies

The synthesis of azetidine-based amino acids has evolved from classical cyclization methods to highly sophisticated stereoselective routes that provide access to functionally diverse and enantiomerically pure compounds.

Strategy 1: Intramolecular Cyclization – The Classical Approach

The foundational strategy for synthesizing the azetidine-2-carboxylic acid core involves the intramolecular cyclization of a linear precursor. The most common approach utilizes an adequately protected α-amino acid that has a suitable leaving group at the γ-position.[1][5] Under basic conditions, an intramolecular SN2 reaction occurs, leading to the formation of the strained four-membered ring.

A well-established route starts from γ-butyrolactone, which undergoes bromination and esterification, followed by cyclization, hydrogenation, and resolution to yield the final product.[11][12] Another classical synthesis begins with α,γ-diaminobutyric acid, which is treated with nitrous and hydrochloric acids to generate a γ-amino-α-chlorobutyric acid intermediate that subsequently cyclizes upon treatment with a base like barium hydroxide.[2]

Classical_Synthesis_Workflow cluster_0 Precursor Preparation cluster_1 Core Ring Formation Start γ-Substituted α-Amino Acid Precursor Protect N-Protection Start->Protect e.g., Boc, Cbz Activate Activate γ-Position (e.g., Tosylation) Protect->Activate e.g., TsCl, MsCl Cyclize Base-Mediated Intramolecular Cyclization (SN2) Activate->Cyclize Leaving Group Displacement Deprotect Deprotection Cyclize->Deprotect e.g., Acidolysis Final Azetidine-2-Carboxylic Acid Deprotect->Final

Caption: General workflow for classical azetidine amino acid synthesis.

  • Diazotization: Dissolve L-α,γ-diaminobutyric acid dihydrochloride in an aqueous solution of hydrochloric acid.

  • Chlorination: Cool the solution to 0°C and add a solution of sodium nitrite dropwise while maintaining the temperature. This converts the α-amino group to a chloro group via a diazonium intermediate.

  • Cyclization: After the reaction is complete, carefully raise the pH of the solution by adding barium hydroxide. This promotes the intramolecular displacement of the chloride by the γ-amino group to form the azetidine ring.

  • Purification: Filter the reaction mixture to remove barium salts and purify the resulting L-azetidine-2-carboxylic acid by recrystallization.

Causality: The choice of a strong acid and nitrite is a standard method for the diazotization of primary amines. The subsequent use of a base like Ba(OH)₂ is crucial; it deprotonates the γ-amino group, rendering it nucleophilic enough to attack the carbon bearing the α-chloro leaving group, thereby closing the ring.

Strategy 2: Modern Stereoselective Synthesis via Asymmetric Hydrogenation

The demand for enantiopure azetidine amino acids in drug development has driven the creation of more advanced, stereocontrolled synthetic routes. A powerful modern strategy involves the formation of unsaturated azetine precursors followed by a metal-catalyzed asymmetric hydrogenation to set the desired stereocenter.[1][5][13]

This approach typically begins with a commercially available N-protected 3-azetidinone. Addition of an organometallic nucleophile generates a tertiary alcohol, which is subsequently converted into a leaving group (e.g., a methyl ether).[5] Treatment with a strong base like s-butyllithium induces an α-lithiation/β-elimination sequence to form an azetine intermediate, which is then carboxylated by quenching with CO₂. The resulting prochiral α,β-unsaturated azetine-2-carboxylic acid is the key substrate for the asymmetric hydrogenation step, where a chiral ruthenium or palladium complex catalyzes the stereoselective addition of hydrogen.[1][5]

Modern_Stereoselective_Synthesis Start N-Boc-3-Azetidinone Add_R 1. Organometallic Addn. (R-MgX) 2. O-Alkylation Start->Add_R Elim α-Lithiation/ β-Elimination (s-BuLi) Add_R->Elim Forms Azetine Intermediate Carbox Carboxylation (CO₂) Elim->Carbox Hydrogenate Asymmetric Hydrogenation Carbox->Hydrogenate [Ru(p-cymene)Cl₂]₂ + Chiral Ligand, H₂ Product Enantioenriched Substituted Aze Hydrogenate->Product

Caption: Stereoselective synthesis via asymmetric hydrogenation.

  • Precursor Synthesis: Synthesize the N-Boc-protected azetinylcarboxylic acid substrate from N-Boc-3-azetidinone as described in the literature.[5]

  • Catalyst Preparation: In a glovebox, charge a pressure-rated vial with the azetinylcarboxylic acid substrate, the chiral ruthenium catalyst precursor (e.g., [Ru(p-cymene)Cl₂]₂), and a chiral phosphine ligand (e.g., a BINAP derivative).

  • Reaction Setup: Add degassed ethanol and triethylamine to the vial.

  • Hydrogenation: Seal the vial, remove it from the glovebox, and place it in an autoclave. Pressurize the system with hydrogen gas (e.g., 20 bar) and stir at room temperature for 36 hours.[13]

  • Workup and Analysis: Carefully vent the autoclave. Concentrate the reaction mixture and purify the product by chromatography. Determine the enantiomeric ratio (er) using chiral HPLC.

Causality: The chiral ligand coordinates to the ruthenium center, creating a chiral environment around the metal. The substrate coordinates to this chiral catalyst in a specific orientation, leading to the facial-selective delivery of hydrogen to the double bond, resulting in one enantiomer being formed in excess. Triethylamine is added as a base to neutralize any acidic species and facilitate the catalytic cycle.

Aryl Substituent (R)Catalyst SystemYield (%)Enantiomeric Ratio (er)
Methoxy-phenyl[Ru(p-cymene)Cl₂]₂ + Ligand9194:6
Chloro-phenyl[Ru(p-cymene)Cl₂]₂ + Ligand9692:8
Fluoro-phenyl[Ru(p-cymene)Cl₂]₂ + Ligand9592:8
Thiophenyl[Ru(p-cymene)Cl₂]₂ + Ligand7493:7
Table based on data for asymmetric hydrogenation of various azetinylcarboxylic acids.[13]

Applications in Medicinal Chemistry and Peptide Science

The true value of azetidine-based amino acids lies in their application as tools to manipulate molecular conformation and biological activity.

Conformational Constraints and Proline Mimicry

As a proline mimic, azetidine-2-carboxylic acid introduces a more severe conformational constraint on the peptide backbone. While proline's five-membered ring restricts the phi (φ) torsion angle to approximately -60°, the smaller azetidine ring imposes even greater constraints.[3] However, overall, peptides containing Aze are often found to be somewhat more flexible than their proline counterparts due to reduced steric hindrance from the smaller ring, which can lessen the stability of highly ordered structures like the collagen triple helix.[3] This unique conformational signature is exploited in drug design to lock a bioactive peptide into a desired receptor-binding conformation.[14]

Structure_Comparison cluster_Pro Proline (Five-Membered Ring) cluster_Aze Azetidine-2-Carboxylic Acid (Four-Membered Ring) Pro Aze

Caption: Structural comparison of Proline and Azetidine-2-carboxylic acid.

Case Study: STAT3 Inhibitors

A compelling example of azetidine amino acids in drug discovery is the development of potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology. Researchers optimized a series of proline-based STAT3 inhibitors by replacing the proline linker with an (R)-azetidine-2-carboxamide scaffold.[15][16] This substitution led to a new series of analogues with sub-micromolar inhibitory potencies (IC₅₀ values as low as 0.34 μM), demonstrating a significant improvement over the original proline-containing compounds.[15] The azetidine core served as a superior structural element for orienting the key pharmacophoric groups for optimal interaction with the STAT3 protein.

Peptide Engineering

Beyond small molecules, azetidine amino acids are used to engineer peptides with novel properties. Their incorporation can:

  • Enhance Proteolytic Stability: The constrained ring can sterically hinder the approach of proteases.[6]

  • Induce Specific Folds: The ring's geometry can promote the formation of turns and other secondary structures.[1]

  • Facilitate Cyclization: The 3-amino-azetidine (3-AAz) subunit has been shown to be an effective turn-inducing element, greatly improving the efficiency of synthesizing small head-to-tail cyclic peptides.[6]

Conclusion and Future Outlook

Azetidine-based amino acids have transitioned from a natural product curiosity to indispensable tools in modern chemical biology and drug discovery. The development of robust, stereoselective synthetic methods has made a wide array of these constrained building blocks accessible to researchers.[1][13] Their ability to act as unique conformational locks and proline surrogates allows for the rational design of peptides and small molecules with enhanced potency, selectivity, and metabolic stability. Future research will likely focus on expanding the diversity of substituted azetidines, exploring their incorporation into larger biomolecules, and harnessing their unique reactivity for novel applications in materials science and asymmetric catalysis.

References

  • Reiners, F., Joseph, E., Nißl, B., & Didier, D. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8533–8537. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 455-456, 635-638. [Link]

  • Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. ResearchGate. [Link]

  • Reiners, F., Joseph, E., Nißl, B., & Didier, D. (2020). Stereoselective Access to Azetidine-Based alpha-Amino Acids and Applications to Small Peptide Synthesis. OSTI.GOV. [Link]

  • Reiners, F., Joseph, E., Nißl, B., & Didier, D. (2020). Stereoselective Access to Azetidine-Based α-Aminoacids and Appli- cations to Small Peptides Synthesis. ChemRxiv. [Link]

  • Reiners, F., Joseph, E., Nißl, B., & Didier, D. (2020). Stereoselective Access to Azetidine-Based α-Aminoacids and Applications to Small Peptides Synthesis. Cambridge Open Engage. [Link]

  • Kish, T., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 549–567. [Link]

  • Eiser, K., et al. (2025). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology, 510, 153999. [Link]

  • Alvernhe, G., & Laurent, A. (2002). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 67(2), 623–625. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

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  • Google Patents. (n.d.). Method for preparing (S)-azetidine-2-carboxylic acid.
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  • Illová, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1054. [Link]

  • Supe, L. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. Medical Sciences Forum, 14(1), 23. [Link]

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The Significance of α-Methyl Substitution on Azetidine Rings: A Strategic Tool in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated heterocycle, has become a privileged scaffold in medicinal chemistry, valued for its ability to impart conformational rigidity, metabolic stability, and favorable physicochemical properties.[1][2] While substitution at the 3-position is common, strategic functionalization at the α-carbon (C2) represents a more nuanced yet powerful approach to molecular design. This technical guide provides an in-depth analysis of the significance of α-methyl substitution on the azetidine ring. We will explore the profound impact of this "magic methyl" group on the scaffold's conformational geometry, its role in enhancing metabolic stability by shielding a common site of oxidation, and its influence on critical drug-like properties such as lipophilicity and basicity.[3] Furthermore, this guide details robust synthetic protocols for accessing these valuable building blocks and presents a logical framework for their application in drug discovery programs.

Introduction: The Azetidine Scaffold and the Power of a Single Methyl Group

The Ascendance of Small, Strained Heterocycles

In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists have increasingly turned to small, strained ring systems.[4][5] Azetidine, with a ring strain of approximately 25.4 kcal/mol, offers a unique balance; it is stable enough for facile handling and synthesis, yet its inherent strain influences its three-dimensional shape and reactivity in ways that can be exploited for therapeutic benefit.[1] This conformational constraint reduces the entropic penalty of binding to a biological target, potentially leading to higher affinity and ligand efficiency.[2]

The "Magic Methyl" Effect in Drug Design

The addition of a methyl group to a bioactive molecule can lead to surprisingly large and beneficial changes in its properties, an observation often termed the "magic methyl" effect.[3] A methyl group can enhance potency by making favorable van der Waals contacts in a protein's binding pocket, modulate lipophilicity to improve pharmacokinetics, and, most critically, block sites of metabolic attack to increase a drug's half-life.[3] When applied to the α-position of an azetidine ring, these effects become particularly pronounced.

The Conformational Impact of α-Methyl Substitution

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. The α-methyl group acts as a powerful conformational control element on the azetidine ring.

Influence on Azetidine Ring Pucker

An unsubstituted azetidine ring is flexible and can undergo puckering. The introduction of a substituent at the C2 position introduces a steric bias that favors specific ring conformations. The α-methyl group will preferentially occupy a pseudo-equatorial position to minimize steric clashes, thereby locking the ring into a more defined geometry. This pre-organization can be highly advantageous, aligning other substituents on the ring in a predictable orientation for optimal interaction with a target protein.[6][7]

cluster_0 Unsubstituted Azetidine cluster_1 α-Methyl Azetidine Unsub Flexible Ring Pucker Equilibrium Conformational Equilibrium Unsub->Equilibrium Dynamic Locked Defined Pseudo-Equatorial Conformation Sub Steric Influence of CH₃ Sub->Locked Restricts Flexibility

Caption: Conformational restriction by α-methyl substitution.

Strategic Advantages in Drug Design and Development

The true significance of the α-methyl azetidine scaffold lies in its ability to solve common challenges in drug development, particularly concerning metabolism and pharmacokinetics.

Enhancing Metabolic Stability by Blocking α-Carbon Oxidation

Causality: The carbon atom alpha to a heteroatom, especially nitrogen, is often a metabolic "soft spot."[8] Cytochrome P450 enzymes can readily oxidize this position, leading to rapid clearance and poor bioavailability. Placing a methyl group at this α-position provides a powerful metabolic shield. Since the methyl group replaces a hydrogen atom, it removes the substrate for enzymatic hydroxylation, sterically hindering the enzyme's access to the ring nitrogen and adjacent carbons.

cluster_0 Unsubstituted Azetidine Metabolism cluster_1 α-Methyl Azetidine Metabolism Parent_U Parent Compound (α-Hydrogens present) CYP450_U CYP450 Oxidation Parent_U->CYP450_U Metabolite_U Unstable Intermediate (Rapid Clearance) CYP450_U->Metabolite_U Parent_M Parent Compound (No α-Hydrogen) CYP450_M CYP450 Oxidation Parent_M->CYP450_M Steric Shielding Stable_M Metabolically Stable (Blocked Pathway) CYP450_M->Stable_M

Caption: α-Methyl group as a metabolic shield.

Modulating Physicochemical Properties

The introduction of a methyl group systematically alters key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Lipophilicity (LogP): Each methyl group typically increases the octanol-water partition coefficient (LogP) by approximately 0.5 units. This predictable increase allows for the fine-tuning of a molecule's lipophilicity to optimize cell permeability and target engagement while avoiding issues associated with high LogP, such as poor solubility and off-target toxicity.

  • Basicity (pKa): Alkyl groups are electron-donating, which can increase the basicity of the azetidine nitrogen. This change in pKa can significantly impact a compound's solubility at physiological pH and its potential for ionic interactions with its biological target.[9]

Table 1: Estimated Physicochemical Impact of α-Methylation

PropertyUnsubstituted Azetidine Fragmentα-Methyl Azetidine FragmentRationale
cLogP ~ -0.4~ +0.1Increased hydrocarbon character.
Nitrogen pKa ~ 11.2~ 11.5Inductive electron-donating effect of the methyl group.
Metabolic Liability High (at α-carbon)Low (at α-carbon)Steric and electronic shielding of a metabolic soft spot.
Exploring Novel Chemical Space

The C2 position of the azetidine ring provides a distinct exit vector compared to the more commonly functionalized C3 position. Utilizing an α-methylated scaffold allows chemists to probe different regions of a target's binding pocket, potentially unlocking new structure-activity relationships (SAR) and leading to the discovery of novel, potent, and selective compounds.[5]

Synthetic Strategies for Accessing α-Methyl Azetidines

The synthesis of α-substituted azetidines, particularly in an enantiomerically pure form, requires specialized methods due to the ring strain. Several robust strategies have been developed.

Protocol 1: Enantioselective Synthesis via 1,3-Bis-Triflate Cyclization

This powerful method starts from a readily available chiral diol and proceeds through a one-pot generation and cyclization of a bis-triflate intermediate. It is scalable and avoids chromatographic purification.[10][11]

Experimental Protocol:

  • Reagent Preparation: To a solution of (R)-1,3-butanediol (1.0 equiv) and Hunig's base (diisopropylethylamine, 2.5 equiv) in dichloromethane (DCM) at -35 °C, add triflic anhydride (Tf₂O, 2.2 equiv) dropwise, maintaining the internal temperature below -30 °C.

  • Intermediate Formation: Stir the resulting mixture at -35 °C for 30 minutes to form the 1,3-bis-triflate intermediate in situ.

  • Cyclization: Add benzhydrylamine (1.2 equiv) to the reaction mixture. Allow the solution to warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in methanol and subject it to hydrogenolysis in the presence of a palladium hydroxide catalyst (Pearlman's catalyst) under a hydrogen atmosphere to yield the desired (S)-2-methylazetidine.

  • Isolation: The final product can be isolated as a crystalline camphorsulfonate (CSA) salt for improved stability and handling.[10]

Start (R)-1,3-Butanediol Triflation In situ Bis-Triflation (Tf₂O, Hunig's Base) Start->Triflation Cyclization Cyclization (Benzhydrylamine) Triflation->Cyclization Protected N-Benzhydryl-2-methylazetidine Cyclization->Protected Deprotection Hydrogenolysis (H₂, Pd(OH)₂/C) Protected->Deprotection Final (S)-2-Methylazetidine (Isolated as CSA salt) Deprotection->Final

Caption: Workflow for bis-triflate cyclization synthesis.

Protocol 2: Chemoselective Reduction of N-Boc-azetidine-2-carboxylic acid

An alternative scalable route involves the selective reduction of a carboxylic acid to a methyl group. This method is also amenable to large-scale production without chromatography.[10]

Experimental Protocol:

  • Acid Activation: To a solution of N-Boc-azetidine-2-carboxylic acid (1.0 equiv) in tetrahydrofuran (THF) at 0 °C, add triethylamine (1.1 equiv) followed by ethyl chloroformate (1.1 equiv). Stir for 1 hour to form the mixed anhydride.

  • Reduction to Alcohol: In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 1.5 equiv) in water. Add the mixed anhydride solution from the previous step dropwise to the NaBH₄ solution at 0 °C. Stir for 2 hours. This reduces the carboxylic acid to a primary alcohol.

  • Activation of Alcohol: Convert the resulting alcohol to a tosylate by reacting it with tosyl chloride (TsCl) in the presence of pyridine.

  • Final Reduction: Reduce the tosylate to the desired methyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF.

  • Deprotection: Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield 2-methylazetidine.

Case Studies and Applications

The α-methyl azetidine motif has been successfully incorporated into various biologically active compounds, demonstrating its value in drug discovery.

  • Antitubercular Agents: In the development of novel treatments for multidrug-resistant Mycobacterium tuberculosis, α-methyl substitution on the azetidine ring has been shown to be compatible with potent antimycobacterial activity. The substitution likely enhances metabolic stability, a key requirement for long-course tuberculosis therapies.[12]

  • GABA Uptake Inhibitors: Azetidine derivatives serve as conformationally constrained analogs of GABA. Studies have shown that lipophilic N-substituted 2-methylazetidine derivatives exhibit high potency as inhibitors of the GAT-1 transporter, highlighting the scaffold's utility in neuroscience drug discovery.[13]

  • Ketohexokinase (KHK) Inhibitors: In the discovery of PF-06835919, a potent KHK inhibitor for metabolic disorders, the (S)-2-methylazetidine moiety was a key component of the final optimized molecule, contributing to its overall profile.

Conclusion and Future Outlook

The strategic incorporation of an α-methyl group onto an azetidine ring is a sophisticated and highly effective tactic in modern medicinal chemistry. This single, small modification provides a triad of benefits: it enforces a defined three-dimensional conformation, provides a robust shield against metabolic degradation, and allows for the systematic modulation of crucial physicochemical properties. As synthetic methodologies for accessing these chiral building blocks become more efficient and scalable, the α-methyl azetidine scaffold is poised to become an increasingly important tool for drug hunters aiming to design next-generation therapeutics with superior potency, selectivity, and pharmacokinetic profiles.

References

  • Anderson, D. R., et al. (2018). Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry. Available at: [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Google Patents. (2019). A kind of preparation method of 2- methylaziridine. CN110003072A.
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. Available at: [Link]

  • Ghosn, M., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications. Available at: [Link]

  • Vatèle, J.-M. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. Available at: [Link]

  • Smith, A. C., et al. (2022). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry. Available at: [Link]

  • Chekler, E. L., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Fülöp, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). Molecules. Available at: [Link]

  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Records of Natural Products. Available at: [Link]

  • Neagoie, C., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Infectious Diseases. Available at: [Link]

  • Bak, A., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacological activities of the azetidine moiety with a biological target. Available at: [Link]

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  • ResearchGate. (n.d.). Structures of some azetidine-based drugs. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylazetidine. PubChem Compound Database. Available at: [Link]

  • MDPI. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. Available at: [Link]

  • Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]

  • Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. Available at: [Link]

  • PubMed. (n.d.). Conformation of 2'-O-methyl cytidine, a modified furanose component of ribonucleic acids. Available at: [Link]

  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Available at: [Link]

  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Available at: [Link]

  • ResearchGate. (n.d.). Example for azetidine synthesis by nucleophilic substitution. Available at: [Link]

  • Wiley Online Library. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Available at: [Link]

  • Kalgutkar, A. S., et al. (2014). Metabolism-guided drug design. MedChemComm. Available at: [Link]

  • Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (n.d.). Research in the Field of Drug Design and Development. Available at: [Link]

  • Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. Available at: [Link]

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stability of Boc-protected quaternary amino acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of Boc-Protected Quaternary Amino Acids

Executive Summary

Quaternary α-amino acids are powerful building blocks in modern drug discovery and peptide science, imparting unique conformational constraints that can enhance biological activity and stability.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of their synthesis, valued for its broad stability and facile, acid-labile removal.[][5][6] However, the intersection of these two structural features—a bulky protecting group on a sterically congested quaternary center—presents unique stability challenges and handling considerations. This guide provides an in-depth analysis of the factors governing the . We will explore the fundamental chemical principles, detail the primary degradation pathways, present field-proven protocols for handling and analysis, and offer expert insights to empower researchers in their synthetic endeavors.

The Strategic Importance of Boc-Protected Quaternary Amino Acids

The deliberate incorporation of α,α-disubstituted (quaternary) amino acids into peptides is a key strategy for modulating their structure and function. The steric bulk at the α-carbon restricts the peptide backbone's rotational freedom (ψ and φ angles), often inducing stable secondary structures like helices or turns.[3][7] This structural pre-organization can lead to enhanced receptor binding affinity, increased metabolic stability by shielding from proteolytic degradation, and improved pharmacokinetic profiles.

The Boc group is arguably the most common amine protecting group in non-peptide chemistry and a staple in solid-phase peptide synthesis (SPPS).[8][9][10] Its popularity stems from its robust stability towards basic, nucleophilic, and reductive conditions, providing excellent orthogonality with other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[11][12][13] This allows for precise, sequential chemical manipulations, which is critical in the multi-step synthesis of complex molecules.[6][14]

The challenge, therefore, lies not in the utility of these components, but in understanding and managing their stability, particularly as the steric congestion around the carbamate linkage can influence its reactivity.[1][15]

The Chemical Foundation of Stability: A Tale of Steric Hindrance

The stability of a Boc-protected quaternary amino acid is a balance of kinetic and thermodynamic factors, dominated by the profound steric effects of the α,α-disubstituted center.

  • Steric Hindrance as a Stabilizing Force: The bulky substituents on the quaternary carbon, along with the large tert-butyl group, create a crowded environment. This steric shield can physically block the approach of nucleophiles or bases, rendering the Boc group exceptionally stable to conditions that might affect less hindered analogues.[5][16] This kinetic stability is a primary advantage during synthesis and purification.

  • Steric Strain as a Destabilizing Force: Conversely, the same steric crowding introduces significant van der Waals repulsion and bond angle strain into the molecule.[17] This internal strain raises the ground-state energy of the molecule, making it thermodynamically less stable and potentially more prone to degradation pathways that relieve this strain, such as acid-catalyzed deprotection.[16]

This duality is central to the Boc group's utility: it is kinetically stable when it needs to be, yet primed for removal under specific (acidic) conditions that exploit its inherent strain.

Primary Degradation Pathway: Acid-Catalyzed Deprotection

The defining characteristic and most common "instability" of the Boc group is its controlled cleavage under acidic conditions.[5][18] This is not an uncontrolled degradation but a planned synthetic step. Understanding its mechanism is critical for both its efficient removal and the prevention of accidental deprotection.

The process occurs in a stepwise fashion, most commonly using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[][8][14]

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by the acid.[19][20]

  • Fragmentation: This protonation weakens the carbonyl C-O bond, triggering the fragmentation of the carbamate. This results in the loss of a highly stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[11][20]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine of the quaternary amino acid.[19]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation BocAA Boc-Protected Quaternary Amino Acid ProtonatedBocAA Protonated Intermediate BocAA->ProtonatedBocAA Fast H_ion H+ ProtonatedBocAA_ref CarbamicAcid Carbamic Acid CarbamicAcid_ref tBu_cation tert-Butyl Cation ProtonatedBocAA_ref->CarbamicAcid Rate-Limiting Step ProtonatedBocAA_ref->tBu_cation FreeAmine Free Amine CO2 CO₂ (gas) CarbamicAcid_ref->FreeAmine Fast CarbamicAcid_ref->CO2

Managing the Reactive tert-Butyl Cation

A critical consequence of this mechanism is the generation of the electrophilic tert-butyl cation.[12][19] In the absence of a suitable quenching agent, this cation can attack any nucleophile present in the reaction mixture. This can lead to unwanted side reactions, particularly the alkylation of sensitive amino acid side chains like tryptophan or methionine. To prevent this, "scavengers" are added to the deprotection cocktail.[15][18]

ScavengerTarget Side ReactionTypical Concentration
Triisopropylsilane (TIS) General carbocation trapping, reduces Trp oxidation.1-5% (v/v)
Anisole / Thioanisole Alkylation of Trp, Tyr, and Met side chains.1-5% (v/v)
Water Traps cations, helps dissolve salts.1-5% (v/v)
1,2-Ethanedithiol (EDT) Prevents Met oxidation, traps cations.1-2.5% (v/v)

Best Practices for Storage and Handling

The long-term is excellent when stored correctly.[][9] Improper handling can lead to slow degradation over time.

  • Storage: For long-term stability, compounds should be stored as dry powders at -20°C or lower, protected from light.[21] Avoid storing in humid environments, as ambient moisture can facilitate slow hydrolysis, especially if trace acidic impurities are present.

  • Solvent Selection: For preparing stock solutions, use high-purity, anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane. Avoid protic solvents like methanol for long-term storage, as they can participate in degradation reactions over time.

  • Handling: Always handle the compounds in a clean, dry environment. Use inert gas (Nitrogen or Argon) for sensitive applications to displace air and moisture. Solutions should be stored at -20°C and are generally not recommended for long-term storage; it is best to prepare them fresh.[21]

Analytical Assessment of Stability

A systematic approach is required to quantify the stability of a Boc-protected quaternary amino acid under specific conditions. This typically involves subjecting the compound to a controlled stressor (e.g., a defined acidic condition) and monitoring its degradation over time.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_incubation Time Course Incubation cluster_analysis Analysis Prep Prepare stock solution of Boc-Q-AA in anhydrous solvent Stress Add stressor (e.g., 1% TFA in DCM) Prep->Stress Incubate Incubate at controlled temperature (e.g., 25°C) Stress->Incubate Timepoints Withdraw aliquots at time points (t=0, 1h, 4h, 24h) Incubate->Timepoints Quench Quench reaction (e.g., with pyridine/MeOH) Timepoints->Quench Analysis Analyze by HPLC/LC-MS Quench->Analysis Data Quantify remaining parent compound and identify degradants Analysis->Data

The choice of analytical technique is crucial for obtaining reliable data.

TechniqueInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of parent compound and major degradants.Robust, reproducible, quantitative.Does not provide structural information on unknown degradants.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of parent compound and degradation products by mass.[22][23]High sensitivity, provides molecular weight information for structural elucidation.Quantification can be less precise than HPLC with UV detection without standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural confirmation of starting material and isolated degradants.Provides unambiguous structural information.Lower throughput, requires higher sample concentration.

Experimental Protocols

The following protocols provide a framework for assessing stability and performing deprotection.

Protocol 6.1: HPLC-Based Assay for Acid Lability Assessment

This protocol quantifies the rate of deprotection under mild acidic conditions.

  • Preparation: Prepare a 1 mg/mL stock solution of the Boc-protected quaternary amino acid in anhydrous Dichloromethane (DCM). Prepare a "stress solution" of 1% (v/v) TFA in DCM.

  • Time Zero (t=0): Withdraw 50 µL of the stock solution, dilute to 1 mL with mobile phase, and inject into the HPLC system to establish the initial purity.

  • Initiation: To the remaining stock solution, add an equal volume of the stress solution to achieve a final TFA concentration of 0.5%. Start a timer.

  • Time Points: At specified intervals (e.g., 10, 30, 60, 120 minutes), withdraw 100 µL aliquots. Immediately quench the reaction by diluting into 900 µL of a 9:1 Acetonitrile:Pyridine solution to neutralize the acid.

  • Analysis: Analyze each quenched time point by HPLC. Calculate the percentage of the remaining Boc-protected starting material relative to the t=0 sample.

  • Data Interpretation: Plot the percentage of remaining starting material against time to determine the stability profile under these specific conditions.

Protocol 6.2: Optimized Boc-Deprotection of a Sterically Hindered Quaternary Amino Acid

This protocol is designed for the complete and clean removal of the Boc group.[14][15]

  • Dissolution: Dissolve the Boc-protected amino acid (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Scavenger Addition: Add the appropriate scavenger cocktail. A common general-purpose cocktail is a 95:2.5:2.5 (v/v/v) mixture of TFA:Water:Triisopropylsilane (TIS). Add 10 volumes of this cocktail to the DCM solution (e.g., 10 mL of cocktail for every 1 mL of substrate solution).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure (in vacuo). Caution: TFA is corrosive.

  • Precipitation: Add cold diethyl ether to the resulting oil or solid. This will precipitate the deprotected amino acid as its TFA salt.

  • Isolation: Isolate the solid product by filtration or centrifugation. Wash the product thoroughly with cold diethyl ether to remove residual scavengers and TFA. Dry the product under high vacuum. The resulting TFA salt can often be used directly in the next step or neutralized with a suitable base if the free amine is required.

Conclusion

Boc-protected quaternary amino acids are invaluable assets in chemical biology and drug development. Their stability is characterized by a high kinetic resistance to many synthetic reagents, which contrasts with a thermodynamically favorable and synthetically crucial lability to acid. By understanding the underlying chemical principles, particularly the dual role of steric hindrance, researchers can master the handling, storage, and application of these powerful building blocks. Implementing robust analytical methods and optimized deprotection protocols, including the judicious use of scavengers, will ensure the integrity of these compounds and the successful synthesis of next-generation peptides and pharmaceuticals.

References

  • Vertex AI Search. Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –.
  • Benchchem. The Chemistry of the Boc Protecting Group.
  • J&K Scientific LLC. BOC Protection and Deprotection.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
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  • Organic Chemistry Portal. Boc-Protected Amino Groups.
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  • Fisher Scientific. Amine Protection / Deprotection.
  • BOC Sciences Amino Acid. BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis...
  • Benchchem. Addressing steric hindrance in Tos-PEG5-C2-Boc reactions.
  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • Sigma-Aldrich. BOC-ON.
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
  • SpringerLink. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • NIH. Synthesis of Boc-protected bicycloproline.
  • YouTube. 04.07 Stability Factors: Steric Effects.
  • Benchchem. Physical and chemical properties of Boc-protected amino acids.
  • Yanfen Biotech. Proper Storage and Handling Guidelines for Peptides.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Boc-Protected Amino Acids in Chemical Synthesis.
  • ResearchGate. Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides.
  • Quora. Does steric hindrance increase or decrease the stability of a double bond?.
  • RSC Publishing. The challenge of peptide nucleic acid synthesis.
  • NIH. Mass Spectrometry Methods for Measuring Protein Stability.
  • MDPI. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
  • LC-GC. Analytical Methods to Determine the Stability of Biopharmaceutical Products.
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A Technical Guide to (2S)-1-Boc-2-methylazetidine-2-carboxylic Acid: A Valuable Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Constrained Amino Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the design and synthesis of novel molecular entities with enhanced pharmacological profiles is a perpetual challenge. Non-natural, conformationally constrained amino acids have emerged as powerful tools for medicinal chemists to overcome hurdles such as poor metabolic stability, low bioavailability, and lack of target specificity. Among these, cyclic amino acids, particularly those with small, strained ring systems like azetidine, have garnered significant attention. The incorporation of an azetidine ring into a peptide or small molecule can induce specific conformational preferences, leading to improved binding affinity and biological activity.[1]

This guide focuses on a specific and increasingly important building block: (2S)-1-Boc-2-methylazetidine-2-carboxylic acid . The introduction of a methyl group at the α-position of the azetidine-2-carboxylic acid scaffold offers a unique set of properties. This α-methylation provides steric hindrance that can protect against enzymatic degradation and can also be used to fine-tune the conformational rigidity of the molecule, making it an attractive component for the design of novel therapeutics.[2] This in-depth technical guide will provide a comprehensive overview of the commercial availability, synthesis, analytical characterization, and applications of this valuable chiral building block.

Commercial Availability: Securing a Reliable Supply

For researchers and drug development professionals, a consistent and reliable source of starting materials is paramount. (2S)-1-Boc-2-methylazetidine-2-carboxylic acid is available from specialized chemical suppliers. A key vendor for this compound is:

SupplierCatalog NumberAdditional Information
MedChemExpressHY-W063820Offered as a drug intermediate for research purposes.[3]

It is crucial for researchers to obtain a certificate of analysis (CoA) from the supplier to verify the identity and purity of the compound before use.

Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis and for predicting its influence on the properties of the final drug candidate.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₄[3]
Molecular Weight 229.25 g/mol [3]
CAS Number 1363402-35-0MedChemExpress
Appearance White to off-white solidGeneral observation for similar compounds
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solventsGeneral observation for similar compounds

Synthesis and Stereochemical Control: The Art of Asymmetric Synthesis

A plausible synthetic strategy involves the diastereoselective alkylation of a chiral azetidine-2-carboxylic acid precursor. This approach often utilizes a chiral auxiliary to direct the stereochemical outcome of the methylation step.

Conceptual Experimental Workflow for Diastereoselective Synthesis:

G cluster_0 Starting Material Preparation cluster_1 Chiral Auxiliary Attachment cluster_2 Diastereoselective Methylation cluster_3 Purification and Deprotection cluster_4 Final Product start (2S)-1-Boc-azetidine-2-carboxylic acid chiral_aux Attachment of a chiral auxiliary (e.g., Evans auxiliary) start->chiral_aux Coupling reaction enolate Enolate formation (e.g., LDA, -78 °C) chiral_aux->enolate Base treatment methylation Methylation (e.g., Methyl iodide) enolate->methylation Electrophilic attack purification Chromatographic separation of diastereomers methylation->purification Workup deprotection Cleavage of chiral auxiliary and Boc group purification->deprotection Hydrolysis/Hydrogenolysis end (2S)-1-Boc-2-methylazetidine-2-carboxylic acid deprotection->end

Caption: Conceptual workflow for the diastereoselective synthesis.

Key Considerations for Synthesis:

  • Choice of Chiral Auxiliary: The selection of an appropriate chiral auxiliary is critical for achieving high diastereoselectivity in the methylation step.

  • Reaction Conditions: Optimization of the base, solvent, temperature, and methylating agent is necessary to maximize the yield and stereoselectivity of the reaction.

  • Purification: Careful chromatographic separation of the resulting diastereomers is often required to obtain the desired enantiomerically pure product.

Researchers can refer to literature on the synthesis of α-methylated amino acids for detailed experimental conditions and guidance.[4][5]

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is essential to confirm the structure and purity of (2S)-1-Boc-2-methylazetidine-2-carboxylic acid. The following techniques are indispensable:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Key signals would include the Boc group protons (a singlet around 1.4 ppm), the methyl group protons (a singlet), and the diastereotopic protons of the azetidine ring.

  • ¹³C NMR: Will confirm the carbon framework of the molecule. Characteristic signals would include the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon at the 2-position, the methyl carbon, and the carbons of the azetidine ring.

While a specific spectrum for this exact compound is not publicly available, spectra for the non-methylated analog can serve as a reference for interpreting the data.[6]

2. High-Performance Liquid Chromatography (HPLC):

  • Chiral HPLC: Is the gold standard for determining the enantiomeric purity of the compound. A suitable chiral stationary phase (CSP) is required to separate the (2S) and (2R) enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating chiral amino acid derivatives.[1]

  • Reverse-Phase HPLC (RP-HPLC): Can be used to assess the chemical purity of the compound.

Conceptual Chiral HPLC Separation Workflow:

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Analysis sample Dissolve sample in mobile phase injection Inject onto Chiral HPLC column sample->injection separation Elution with optimized mobile phase injection->separation detection UV or MS Detector separation->detection analysis Quantify enantiomeric excess (%ee) detection->analysis

Sources

Methodological & Application

Application Note & Synthesis Protocol: (2S)-1-Boc-2-methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the stereoselective synthesis of (2S)-1-Boc-2-methylazetidine-2-carboxylic acid, a valuable constrained amino acid analogue for pharmaceutical research. This protocol details a robust three-step synthetic sequence commencing with commercially available (S)-1-Boc-azetidine-2-carboxylic acid. The core of the synthesis involves a highly diastereoselective α-methylation of a methyl ester precursor via lithium enolate formation. The subsequent saponification yields the target compound. This guide explains the rationale behind key experimental choices, provides detailed step-by-step instructions, and outlines expected analytical characterization, designed for reproducibility in a standard synthetic chemistry laboratory.

Introduction and Scientific Context

Azetidine-2-carboxylic acid, a four-membered ring analogue of proline, is a critical building block in medicinal chemistry.[1][2] Its incorporation into peptide chains or small molecules introduces conformational rigidity, which can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties. The specific target of this protocol, (2S)-1-Boc-2-methylazetidine-2-carboxylic acid, further introduces a quaternary stereocenter at the α-position. This substitution provides an even greater degree of conformational constraint and serves as a valuable tool for probing structure-activity relationships (SAR) in drug discovery programs.[3]

The synthesis of α,α-disubstituted cyclic amino acids is a non-trivial challenge. The strategy outlined herein is based on the well-established principles of enolate chemistry, a powerful method for carbon-carbon bond formation.[4][5] By carefully controlling reaction conditions, specifically temperature and the choice of base, a lithium enolate of an N-Boc protected azetidine-2-carboxylate can be generated and subsequently alkylated with high diastereoselectivity. This approach provides a reliable and scalable route to the desired enantiomerically pure product.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence starting from the readily available (S)-1-Boc-azetidine-2-carboxylic acid.

  • Esterification: The carboxylic acid of the starting material is first protected as a methyl ester to prevent interference with the strong base used in the subsequent alkylation step.

  • Diastereoselective α-Methylation: The crucial C-C bond is formed by deprotonating the α-carbon with lithium diisopropylamide (LDA) at low temperature, followed by quenching the resulting enolate with methyl iodide.

  • Saponification: The methyl ester is hydrolyzed under basic conditions to yield the final carboxylic acid product.

Synthetic_Workflow SM (S)-1-Boc-azetidine-2-carboxylic acid INT1 (2S)-1-Boc-azetidine-2-carboxylic acid methyl ester SM->INT1 Step 1: Esterification (TMSCHN₂ or SOCl₂/MeOH) INT2 (2S)-1-Boc-2-methylazetidine-2-carboxylic acid methyl ester INT1->INT2 Step 2: α-Methylation (LDA, MeI, -78 °C) PROD (2S)-1-Boc-2-methylazetidine-2-carboxylic acid INT2->PROD Step 3: Saponification (LiOH, H₂O/THF)

Caption: Overall 3-step synthesis workflow.

Materials and Reagents

ReagentFormulaM.W. ( g/mol )Supplier SuggestionNotes
(S)-1-Boc-azetidine-2-carboxylic acidC₉H₁₅NO₄201.22Sigma-Aldrich, etc.Starting Material
Tetrahydrofuran (THF)C₄H₈O72.11Acros, AldrichAnhydrous, inhibitor-free
TolueneC₇H₈92.14Fisher ScientificAnhydrous
Methanol (MeOH)CH₄O32.04J.T. BakerAnhydrous
(Trimethylsilyl)diazomethane (TMSCHN₂)C₄H₁₀N₂Si114.22Oakwood Chemical2.0 M solution in hexanes. Handle with caution.
DiisopropylamineC₆H₁₅N101.19Alfa AesarDistill from CaH₂ before use.
n-Butyllithium (n-BuLi)C₄H₉Li64.06Aldrich2.5 M solution in hexanes.
Methyl Iodide (MeI)CH₃I141.94EMD MilliporeDistill from Cu before use.
Lithium Hydroxide Monohydrate (LiOH·H₂O)LiOH·H₂O41.96BeanTown Chemical
Diethyl Ether (Et₂O)C₄H₁₀O74.12MacronAnhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VWR ChemicalsACS Grade
Hydrochloric Acid (HCl)HCl36.46BDH1 M aqueous solution
Saturated aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.49LabChem
Saturated aq. Sodium Chloride (Brine)NaCl58.44Chem-Impex
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37GFS ChemicalsFor drying organic layers

Detailed Experimental Protocols

Step 1: Synthesis of (2S)-1-Boc-azetidine-2-carboxylic acid methyl ester

Rationale: The carboxylic acid must be protected as an ester to prevent it from being deprotonated by the strong base (LDA) in the subsequent alkylation step. Using (trimethylsilyl)diazomethane is a mild and efficient method for this transformation, avoiding harsh acidic or basic conditions that could compromise the Boc group or the strained azetidine ring.

Procedure:

  • To a 100 mL round-bottom flask, add (S)-1-Boc-azetidine-2-carboxylic acid (2.01 g, 10.0 mmol).[6]

  • Dissolve the starting material in a 2:1 mixture of anhydrous toluene and methanol (30 mL total).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add (trimethylsilyl)diazomethane (2.0 M solution in hexanes, 6.0 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe. A yellow color should persist, and gas evolution (N₂) will be observed.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Carefully quench the excess TMSCHN₂ by adding a few drops of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the methyl ester as a colorless oil. The product is typically used in the next step without further purification.

    • Expected Yield: >95%

Step 2: Diastereoselective α-Methylation of (2S)-1-Boc-azetidine-2-carboxylic acid methyl ester

Rationale: This is the key bond-forming step. A strong, non-nucleophilic base, LDA, is required to deprotonate the α-carbon to form the corresponding lithium enolate.[4] The reaction is performed at -78 °C (dry ice/acetone bath) to ensure kinetic control, which maximizes diastereoselectivity and minimizes side reactions. The bulky Boc-group and ester functionality are expected to direct the incoming electrophile (methyl iodide) to the less sterically hindered face of the enolate, leading to the desired stereoisomer. A similar strategy has been successfully employed for the α-alkylation of N-Boc-proline derivatives.[7]

Sources

Enantioselective Synthesis of 2-Methyl-Azetidine-2-Carboxylic Acid: A Protocol Driven by Asymmetric Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-azetidine-2-carboxylic acid is a conformationally constrained, non-proteinogenic α-amino acid of significant interest in medicinal chemistry. Its rigid four-membered ring and chiral quaternary center make it a valuable building block for designing peptides and small molecule therapeutics with enhanced metabolic stability and defined secondary structures. The primary synthetic challenge lies in the stereocontrolled construction of the C2-quaternary center. This document provides a detailed protocol for the enantioselective synthesis of this compound utilizing a robust and highly efficient asymmetric phase-transfer catalysis (PTC) strategy. We explain the causality behind the methodological choices, present a step-by-step experimental guide, and outline the necessary characterization and troubleshooting procedures to ensure reliable and reproducible results.

Strategic Overview: The Challenge of the Quaternary Stereocenter

The synthesis of cyclic amino acids containing a tetrasubstituted α-carbon is a formidable challenge in organic chemistry. The steric hindrance around the α-position complicates bond formation, and achieving high enantioselectivity is non-trivial. Several strategies can be envisioned for constructing 2-methyl-azetidine-2-carboxylic acid.

cluster_1 cluster_2 cluster_3 Target Target: (S)-2-Methyl-Azetidine -2-Carboxylic Acid Strategies Synthetic Strategies Strategies->Target Strat1 Chiral Pool Synthesis Strategies->Strat1 Strat2 Diastereoselective Alkylation Strategies->Strat2 Strat3 Asymmetric Catalysis (Featured Method) Strategies->Strat3 Exp1 Rationale: Utilizes readily available chiral starting materials (e.g., from D-glucose). Drawback: Often requires lengthy, multi-step sequences. Strat1->Exp1 Exp2 Rationale: Employs a chiral auxiliary to direct the alkylation of a pro-chiral enolate. Drawback: Requires stoichiometric auxiliary and subsequent removal steps. Strat2->Exp2 Exp3 Rationale: Highly atom-economical, uses a small amount of a chiral catalyst to generate high ee. Advantage: Direct, efficient, and scalable. Strat3->Exp3

Figure 1: Comparison of major synthetic routes. The Asymmetric Catalysis approach is selected for its efficiency and scalability.

While methods like chiral pool synthesis and diastereoselective alkylation are viable, asymmetric catalysis offers a more direct and atom-economical route.[1] Specifically, the use of a chiral phase-transfer catalyst to mediate a C,N-double alkylation of an alanine-derived Schiff base provides an elegant solution.[1][2] This method, pioneered by the Maruoka group, allows for the sequential formation of the C-C and C-N bonds in a single pot, generating the desired quaternary center and azetidine ring with high enantiocontrol.

Featured Protocol: Asymmetric Phase-Transfer Catalyzed Cyclization

This protocol is adapted from the general methodology for synthesizing cyclic α-alkyl amino acids.[1] It involves the methylation and subsequent intramolecular cyclization of a glycine Schiff base derivative in the presence of a chiral quaternary ammonium salt catalyst.

Principle of the Method

The reaction occurs at the interface of an organic solvent (e.g., Toluene) and a highly concentrated aqueous base (e.g., 50% KOH). The chiral phase-transfer catalyst, a binaphthyl-derived spiro-ammonium salt, selectively extracts the enolate of the alanine Schiff base into the organic phase. This chiral ion pair environment dictates the facial selectivity of the subsequent alkylation steps, leading to a highly enantioenriched product.

cluster_aqueous Aqueous Phase (50% KOH) cluster_organic Organic Phase (Toluene) Enolate_aq Alanine Schiff Base Enolate (Pro-chiral) IonPair Chiral Ion Pair [Q+ Enolate-] Enolate_aq->IonPair Phase Transfer Base K+ OH- Catalyst_org Chiral Catalyst (Q+ Cl-) Catalyst_org->IonPair Alkylation 1. Methylation (MeI) 2. Intramolecular   Alkylation (X-(CH₂)n-Y) IonPair->Alkylation Asymmetric Alkylation Product_org Enantioenriched Cyclized Product Alkylation->Product_org

Figure 2: Mechanism of asymmetric phase-transfer catalysis (PTC). The chiral catalyst (Q*+) shuttles the enolate into the organic phase for stereoselective alkylation.

Experimental Workflow

The synthesis is performed in three main stages: preparation of the aldimine substrate, the core asymmetric C,N-double alkylation reaction, and final deprotection/hydrolysis.

Start Alanine Ester Hydrochloride Step1 Step 1: Schiff Base Formation (Benzophenone imine, CH₂Cl₂) Start->Step1 Substrate N-(Diphenylmethylene) alanine ester Step1->Substrate Step2 Step 2: Asymmetric C,N-Double Alkylation (MeI, 1-bromo-2-chloroethane, Chiral PTC, 50% KOH, Toluene, 0°C) Substrate->Step2 Intermediate Protected 2-Methyl-azetidine- 2-carboxylate ester Step2->Intermediate Step3 Step 3: Deprotection & Hydrolysis (1. Acidic Hydrolysis (e.g., 3N HCl) 2. Ion-Exchange Chromatography) Intermediate->Step3 Final (S)-2-Methyl-azetidine- 2-carboxylic acid Step3->Final

Figure 3: Overall experimental workflow from starting material to the final product.

Detailed Protocols

Safety Precaution: This procedure involves strong bases, corrosive acids, and volatile organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of N-(Diphenylmethylene)alanine tert-Butyl Ester
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add L-alanine tert-butyl ester hydrochloride (5.0 g, 27.5 mmol).

  • Reaction: Suspend the starting material in dichloromethane (DCM, 100 mL). Add benzophenone imine (5.5 g, 30.3 mmol, 1.1 equiv.).

  • Stirring: Stir the mixture at room temperature for 16-24 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the benzophenone imine spot.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the ammonium chloride byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is typically of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel (Hexanes:Ethyl Acetate gradient).

Protocol 2: Asymmetric Synthesis of tert-Butyl 1-(Diphenylmethylene)-2-methylazetidine-2-carboxylate
  • Reagents: In a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and argon inlet, dissolve the crude N-(Diphenylmethylene)alanine tert-butyl ester (from Protocol 1, ~27.5 mmol) and (S)-Maruoka catalyst* (1 mol%, ~150 mg) in toluene (50 mL).[1]

  • Additives: Add methyl iodide (MeI, 2.1 mL, 33.8 mmol, 1.2 equiv.) and 1-bromo-2-chloroethane (2.5 mL, 30.3 mmol, 1.1 equiv.).

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Base Addition: While stirring vigorously, add 50% aqueous potassium hydroxide (KOH) solution (25 mL) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Continue stirring vigorously at 0 °C for 48 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching & Extraction: Carefully quench the reaction by adding water (50 mL). Separate the organic layer. Extract the aqueous layer with toluene (2 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the protected product.

*Note: The (S)-Maruoka Catalyst refers to (S,S)-N,N'-Bis[2-(N,N-dimethylamino)benzyl]-1,1'-binaphthyl-2,2'-diaminium dichloride or similar derivatives, which are commercially available or can be synthesized.

Protocol 3: Deprotection to (S)-2-Methyl-azetidine-2-carboxylic Acid
  • Hydrolysis: Dissolve the purified product from Protocol 2 (~20 mmol) in a mixture of tetrahydrofuran (THF, 40 mL) and 3N hydrochloric acid (HCl, 80 mL).

  • Heating: Heat the mixture to reflux (or 60 °C) for 12 hours to cleave both the imine and the tert-butyl ester protecting groups.

  • Workup: Cool the reaction to room temperature. Wash the aqueous solution with DCM (3 x 30 mL) to remove the benzophenone byproduct.

  • Isolation: Concentrate the aqueous layer under reduced pressure to obtain the crude hydrochloride salt of the final product.

  • Purification: Dissolve the crude salt in a minimal amount of water and purify using a strong cation exchange resin (e.g., Dowex 50WX8). Elute with a 0.5 M aqueous ammonia solution.

  • Final Product: Collect the product-containing fractions, concentrate under reduced pressure, and lyophilize to obtain (S)-2-Methyl-azetidine-2-carboxylic acid as a white solid.

Characterization and Data Analysis

Proper characterization is crucial to confirm the structure and enantiopurity of the synthesized compound.

Technique Purpose Expected Result
¹H NMR Structural verificationProtons of the azetidine ring (diastereotopic), methyl singlet (~1.5 ppm), absence of protecting group signals.
¹³C NMR Structural verificationQuaternary C2 signal (~65-70 ppm), carboxyl signal (~175 ppm), methyl signal (~20-25 ppm).
HRMS (ESI+) Molecular Formula ConfirmationCalculated m/z for [M+H]⁺ (C₅H₁₀NO₂) should match the observed value.
Chiral HPLC Enantiomeric Excess (ee) DeterminationBaseline separation of enantiomers using a suitable chiral column (e.g., Crownpak CR(+)). The ee should be >95%.
Optical Rotation Confirmation of StereochemistryA specific rotation value consistent with the (S)-enantiomer should be observed and compared to literature values if available.

Troubleshooting Guide

Potential Problem Possible Cause(s) Suggested Solution(s)
Low Yield in Step 2 - Inefficient stirring (poor phase mixing).- Deactivation of the catalyst.- Insufficient reaction time.- Use a high-torque mechanical stirrer.- Ensure reagents are pure and anhydrous.- Extend reaction time and monitor by LC-MS.
Low Enantioselectivity - Incorrect catalyst enantiomer used.- Reaction temperature too high.- Catalyst poisoning.- Verify the catalyst structure and chirality.- Maintain strict temperature control at 0 °C.- Use purified, degassed solvents and reagents.
Incomplete Deprotection - Insufficient acid concentration or reaction time.- Steric hindrance of the t-butyl group.- Increase HCl concentration or extend reflux time.- Consider alternative deprotection methods (e.g., trifluoroacetic acid in DCM).

Conclusion

This application note details a reliable and highly enantioselective method for the synthesis of 2-methyl-azetidine-2-carboxylic acid. The asymmetric phase-transfer catalysis approach is powerful, scalable, and provides access to this valuable building block in high optical purity. By following the detailed protocols and characterization guidelines, researchers in drug discovery and development can confidently produce this compound for incorporation into novel therapeutic agents.

References

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society.
  • Couty, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed. [Link]

  • Yamada, Y., Emori, T., Kinoshita, S., & Okada, H. (1973). The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. Agricultural and Biological Chemistry.
  • Díez, D., et al. (2004). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. [Link]

  • Nagy, T., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]

  • Pesciaioli, F., et al. (2020).
  • Faigl, F., et al. (2011). Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. ResearchGate. [Link]

  • Corey, E. J., Noe, M. C., & Xu, F. (1998).
  • Singh, G. S., & Chlo-Amorn, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Wikipedia. Azetidine-2-carboxylic acid. Wikipedia. [Link]

  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

Sources

incorporating N-Boc-2-methyl-Aze-OH into peptides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Solid-Phase Synthesis of Peptides Containing N-Boc-2-methyl-Aze-OH

Authored by: A Senior Application Scientist

Abstract

The incorporation of non-canonical, conformationally constrained amino acids is a cornerstone of modern peptide-based drug discovery. These structural modifications can dramatically enhance proteolytic stability, receptor affinity, and selectivity by inducing specific secondary structures.[1] N-Boc-2-methyl-Aze-OH, a derivative of 2-methyl-azetidine-2-carboxylic acid, is a unique building block featuring a four-membered ring and a quaternary α-carbon. This structure is particularly effective at promoting γ-turn conformations in the peptide backbone.[2] However, its steric hindrance presents a significant challenge during solid-phase peptide synthesis (SPPS). This guide provides a detailed, experience-driven framework for the successful incorporation of N-Boc-2-methyl-Aze-OH into peptide sequences using Boc-based SPPS, with a focus on overcoming the challenges associated with its sterically demanding nature.

Introduction: The Rationale for Constrained Peptidomimetics

Peptides are highly specific and potent signaling molecules, but their therapeutic potential is often limited by poor metabolic stability and conformational flexibility. Introducing constrained amino acids like 2-methyl-Aze-OH addresses these limitations. The rigid azetidine ring restricts the available Ramachandran space, pre-organizing the peptide into a bioactive conformation.[3] This conformational locking can lead to a significant increase in binding affinity for the target receptor and, crucially, can enhance resistance to degradation by proteases.[4] The methyl group at the Cα position further amplifies this steric shielding and conformational restriction.

cluster_0 Strategic Goal cluster_1 Structural Modification cluster_2 Mechanism & Outcomes Goal Enhance Peptide Therapeutic Properties Modification Incorporate N-Boc-2-methyl-Aze-OH Goal->Modification Constraint Introduce Backbone Rigidity (γ-Turn Promotion) Modification->Constraint Induces Shielding Steric Shielding at α-Carbon Modification->Shielding Provides Affinity Increased Receptor Affinity & Selectivity Constraint->Affinity Stability Enhanced Proteolytic Stability Shielding->Stability

Figure 1: Rationale for incorporating 2-methyl-Aze-OH into therapeutic peptides.

Physicochemical Properties of N-Boc-2-methyl-Aze-OH

A thorough understanding of the building block's properties is essential for successful synthesis. N-Boc-2-methyl-Aze-OH is a quaternary amino acid, a class known for presenting significant synthetic challenges.[5]

PropertyValue
Synonyms N-(tert-Butoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol
Appearance White to off-white solid
Key Structural Feature Quaternary α-carbon, four-membered azetidine ring
Intended Synthesis Boc Solid-Phase Peptide Synthesis (SPPS)

Experimental Protocols: Boc-SPPS Workflow

The following protocols are designed for manual Boc-SPPS. The central challenge is the coupling step, which requires more potent reagents and potentially longer reaction times than standard amino acids.

Resin Selection and Preparation

The Boc/Bzl (benzyl) protection strategy is predicated on the graduated lability of the protecting groups to acid.[6][7] The Nα-Boc group is removed with a moderate acid (TFA), while the side-chain protecting groups and the peptide-resin linkage require a strong acid (HF) for cleavage.[8][9]

  • Resin Selection : For C-terminal peptide acids, Merrifield resin or PAM (phenylacetamidomethyl) resin are standard choices.[9] For C-terminal amides, BHA (benzhydrylamine) resin is appropriate.[9] Use a resin with a substitution level of 0.5-1.0 mmol/g.

  • Resin Swelling : Place the required amount of resin in a reaction vessel. Add dichloromethane (DCM, approx. 10-15 mL per gram of resin) and allow it to swell for 30 minutes with gentle agitation.[6] Drain the solvent.

Boc Group Deprotection

This step liberates the N-terminal amine for the subsequent coupling reaction.

  • Pre-wash : Wash the resin with DCM (2x).

  • Deprotection : Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[8][9] Agitate for 20-30 minutes.

  • Washing : Drain the TFA solution and wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual acid.

  • Neutralization : The newly exposed amino group is a trifluoroacetate salt and must be neutralized.[9] Wash the resin with a 10% solution of N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes, repeat once.

  • Final Wash : Wash the resin with DCM (3x) and N,N-Dimethylformamide (DMF) (3x) to prepare for coupling.

ReagentConcentrationTimeEfficacyNotes
Trifluoroacetic Acid (TFA)25-50% in DCM20-30 min>99%The most common and effective method for Boc removal.[8]
Hydrochloric Acid (HCl)4M in Dioxane30-60 min>98%An alternative to TFA, though less common in modern SPPS.[8]
The Critical Step: Coupling of N-Boc-2-methyl-Aze-OH

Due to the severe steric hindrance from the quaternary α-carbon, standard coupling reagents like DCC or even HBTU/TBTU may result in low coupling yields.[5][10] More powerful phosphonium or aminium/uronium salt-based reagents are required to achieve efficient acylation.[11]

G start Is the Amino Acid Sterically Hindered? (e.g., α,α-disubstituted) no Standard Coupling: HBTU, TBTU, DIC/HOBt start->no No yes Potent Coupling Required start->yes Yes (N-Boc-2-methyl-Aze-OH) hatu HATU / HCTU yes->hatu Recommended pybop PyBOP / PyAOP yes->pybop Recommended monitor Monitor with Kaiser Test. If incomplete, perform a second coupling (double couple). hatu->monitor pybop->monitor

Figure 2: Decision pathway for selecting coupling conditions for hindered amino acids.[12]

Optimized Coupling Protocol:

  • Activation Solution : In a separate vial, dissolve N-Boc-2-methyl-Aze-OH (3 equivalents relative to resin substitution) and an activating agent in DMF. For HATU, add it (2.9 eq) along with DIEA (6 eq).

  • Pre-activation : Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction : Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature. The reaction time may need to be extended to 2-4 hours or even overnight.

  • Monitoring : Monitor the reaction's completion using the Kaiser test. Note that the test detects primary amines; a negative result indicates a complete reaction.

  • Washing : Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Double Coupling (If Necessary) : If the Kaiser test is positive or equivocal, repeat the coupling step with a fresh solution of activated amino acid to ensure the reaction goes to completion.

Coupling ReagentClassKey Advantages
HATU Aminium SaltGenerates highly reactive OAt esters; extremely fast and efficient for hindered couplings.[13]
HCTU Aminium SaltMore cost-effective than HATU, forms 6-ClOBt esters which are more reactive than standard OBt esters.[13]
PyBOP Phosphonium SaltBy-products are less hazardous than older phosphonium reagents; very rapid coupling.[10]
PyAOP Phosphonium SaltSimilar to PyBOP but based on HOAt, making it highly effective for hindered systems.[14]
Final Cleavage and Peptide Purification

This step cleaves the completed peptide from the solid support and removes all side-chain protecting groups.

  • Preparation : After the final Nα-Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under a vacuum.

  • Cleavage : Treat the dried peptide-resin with anhydrous hydrofluoric acid (HF) at 0°C for 1-2 hours. Caution : HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized apparatus. Scavengers (e.g., anisole) must be added to the HF to trap reactive carbocations generated during deprotection.[8][15]

  • Peptide Precipitation : After HF evaporation, precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification : Collect the crude peptide by filtration or centrifugation. Purify the peptide to the desired level using reverse-phase high-performance liquid chromatography (RP-HPLC).[12][16]

Start Start with Resin-Bound Peptide (N-terminal Boc) Deprotection 1. Deprotection (25-50% TFA in DCM) Start->Deprotection Wash_Neut 2. Wash & Neutralize (DCM, IPA, DIEA) Coupling 3. Coupling (N-Boc-AA, HATU, DIEA in DMF) Wash_Neut->Coupling Wash_Final 4. Final Wash (DMF, DCM) Coupling->Wash_Final Cycle_Complete Peptide Elongated by One Residue Wash_Final->Cycle_Complete Cycle_Complete->Deprotection Repeat Cycle Deproteaction Deproteaction Deproteaction->Wash_Neut

Figure 3: The iterative cycle of Boc solid-phase peptide synthesis (SPPS).

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity and purity of the final peptide.[16][17]

  • Purity Assessment (RP-HPLC) : Reversed-phase HPLC is the primary method for determining the purity of the synthesized peptide.[16] A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used. The peptide should ideally appear as a single major peak.

  • Identity Confirmation (LC-MS) : Liquid chromatography-mass spectrometry (LC-MS) confirms that the synthesized peptide has the correct molecular weight.[18][19] This is a critical step to verify the successful incorporation of all amino acids, including the N-Boc-2-methyl-Aze-OH residue.

  • Peptide Content (Amino Acid Analysis) : Lyophilized peptides contain water and counter-ions, reducing the actual peptide content.[20] Quantitative amino acid analysis can be performed to determine the exact amount of peptide in the sample by hydrolyzing the peptide and quantifying the constituent amino acids.[20]

Conclusion

The incorporation of N-Boc-2-methyl-Aze-OH into peptides is a challenging but highly rewarding strategy for developing next-generation peptidomimetics. The steric hindrance of its quaternary α-carbon necessitates a departure from standard SPPS protocols. By employing powerful coupling reagents such as HATU or PyAOP, extending reaction times, and implementing rigorous monitoring, researchers can successfully synthesize these complex molecules. The protocols and insights provided in this guide offer a robust foundation for navigating the synthetic challenges and unlocking the therapeutic potential of peptides constrained by this unique amino acid.

References

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Gao, X., et al. (2000). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected.... Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]

  • Eskandari, S., et al. (2024). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceuticals. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

  • Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

  • Lee, Y., & Silverman, R. B. (2000). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Retrieved from [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved from [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. Retrieved from [Link]

  • Rosenthal, K. S., et al. (1986). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Retrieved from [Link]

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Application Notes & Protocols: Leveraging HATU for the Efficient Coupling of N-Methylated Amino Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of N-Methylated Peptides

N-methylated peptides represent a class of molecules with immense therapeutic potential. The strategic incorporation of a methyl group onto the backbone amide nitrogen can dramatically improve a peptide's pharmacological profile by enhancing its metabolic stability, increasing its membrane permeability and oral bioavailability, and fine-tuning its conformation for optimal receptor binding.[1][2][3] However, these desirable properties come at a synthetic cost. The presence of the N-methyl group introduces significant steric hindrance, transforming the nucleophilic secondary amine into a challenging coupling partner during solid-phase peptide synthesis (SPPS).[4][5]

Conventional coupling reagents, such as carbodiimides (DCC, DIC) or even standard uronium salts like HBTU, often fail to drive these reactions to completion, leading to low yields and the accumulation of deletion sequences.[1][4][6] This guide provides an in-depth analysis of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) , a third-generation coupling reagent that has proven exceptionally effective at overcoming the steric barriers inherent in N-methylated peptide synthesis.[7][8][9] We will explore its mechanism of action and provide detailed, field-proven protocols and troubleshooting strategies to empower researchers to successfully synthesize these challenging yet valuable molecules.

The Core Mechanism: Why HATU Excels

The superior performance of HATU in coupling sterically hindered residues stems from its unique structure and mechanism of action, which generates a highly reactive activated ester intermediate.[10][11][12] The process, facilitated by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), proceeds through a distinct activation cascade.

  • Carboxylate Formation: The base deprotonates the carboxylic acid of the incoming Fmoc-amino acid, forming a carboxylate anion.[10][13]

  • Initial Attack: This anion performs a nucleophilic attack on the electrophilic carbon of the HATU reagent.[10][11]

  • Formation of the OAt-Active Ester: This leads to the formation of a highly reactive, unstable O-acyl(tetramethyl)isouronium salt. The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks this intermediate, generating the key OAt-active ester and releasing tetramethylurea as a byproduct.[10][12]

This OAt-ester is significantly more reactive than the OBt-esters formed by reagents like HBTU.[8] The pyridine nitrogen atom in the HOAt moiety provides a "neighboring group effect," which is thought to stabilize the transition state of the subsequent aminolysis, accelerating the rate of amide bond formation even with sterically hindered secondary amines.[12]

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Fmoc-AA-OH (Carboxylic Acid) RCOO Fmoc-AA-O⁻ (Carboxylate) RCOOH->RCOO + Base Base DIPEA (Base) Isouronium Unstable O-acyl(tetramethyl)isouronium Salt RCOO->Isouronium + HATU HATU HATU Reagent OAt_ester Highly Reactive OAt-Active Ester Isouronium->OAt_ester Rearrangement (+ HOAt anion) TMU Tetramethylurea (Byproduct) Isouronium->TMU Releases Peptide Peptide Bond Formed (Fmoc-AA-N(Me)-R') OAt_ester->Peptide + N-Methyl Amine NMe_Amine Resin-Bound N-Methyl Amine (R'-NHMe)

Caption: HATU activation cascade for amide bond formation.

Comparative Performance of Coupling Reagents

While many coupling reagents exist, their efficacy varies dramatically when faced with the challenge of N-methylated residues. HATU consistently demonstrates superior performance in achieving higher coupling yields and minimizing side reactions for these difficult couplings.[1][4][8]

ReagentActivating GroupRelative Performance on N-Me AAKey Considerations
HATU OAt EsterVery High The reagent of choice for N-methyl couplings, providing rapid kinetics and high yields.[4][7]
HCTU O-6-ClBt EsterHighMore reactive than HBTU, but generally less effective than HATU for the most difficult sequences.[6]
PyAOP OAt EsterHighA phosphonium salt alternative to HATU, also very effective for N-methyl amino acids.[14][15]
HBTU/TBTU OBt EsterModerate to LowOften insufficient for N-methyl couplings, leading to incomplete reactions.[1]
DIC/HOBt OBt EsterLowGenerally inefficient for sterically hindered couplings and not recommended.[6][16]
PyBrOP N/A (Acyl Bromide)Very HighA highly reactive phosphonium salt, useful for extremely difficult couplings but can increase risk of epimerization.[1][14]

Detailed Experimental Protocols

The following protocols are designed for Fmoc-based solid-phase peptide synthesis (SPPS). All reagent equivalents are calculated relative to the initial loading of the resin.

Protocol 1: General Coupling of an Fmoc-Amino Acid to an N-Methylated Amine

This protocol outlines the standard procedure for a single coupling cycle using HATU.

SPPS_Workflow node_resin node_resin node_deprotect node_deprotect node_wash node_wash node_activate node_activate node_couple node_couple node_monitor node_monitor Start Start: Resin with N-terminal Fmoc-N-Me-AA Swell 1. Swell Resin (DMF or NMP, 30 min) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, 5-7x) Deprotect->Wash1 Couple 5. Coupling Reaction (Add activated mixture to resin) (1-2 hours) Wash1->Couple Activate 4. Pre-activate AA (Fmoc-AA, HATU, DIPEA in DMF) (2-5 min) Activate->Couple Add to Resin Monitor 6. Monitor Completion (Bromophenol Blue Test) Couple->Monitor Monitor->Couple Test Blue (Incomplete) -> Recouple Wash2 7. Final Wash (DMF, 5-7x) Monitor->Wash2 Test Yellow (Complete) Next Ready for Next Cycle Wash2->Next

Caption: Standard SPPS workflow for a HATU-mediated coupling cycle.

Step-by-Step Procedure:

  • Resin Preparation: Swell the peptide-resin (bearing the free N-methyl amine terminus) in high-quality, amine-free N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.[4]

  • Amino Acid Activation (Pre-activation):

    • In a separate reaction vessel, dissolve the Fmoc-amino acid (4 equivalents) and HATU (3.9 equivalents) in DMF or NMP.

    • Add DIPEA (8 equivalents) to the solution.[1]

    • Gently agitate the mixture at room temperature for 2-5 minutes. Do not exceed 5 minutes, as prolonged pre-activation can lead to side reactions.[4]

  • Coupling Reaction: Add the pre-activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.[4] For known difficult couplings (e.g., coupling onto N-Me-Ile or coupling a β-branched amino acid), extend the reaction time to 4 hours or consider Protocol 2.

  • Monitoring Reaction Completion:

    • Crucial Note: The standard Kaiser (ninhydrin) test does not work for secondary amines like N-methylated residues.[1] A qualitative Bromophenol Blue (BPB) test must be used.[1][4]

    • Remove a small sample of resin beads, wash them thoroughly with DMF and then methanol.

    • Add a few drops of BPB test solution.

    • Interpretation: A yellow color indicates a complete coupling (no free amine). A blue or green color indicates an incomplete reaction, signifying the presence of unreacted N-methyl amines.[1][4]

  • Recoupling (If Necessary): If the BPB test is blue/green, drain the reaction vessel and repeat steps 2-4 with a fresh solution of activated amino acid (a "double couple").[4][6]

  • Washing: Once the coupling is complete (BPB test is yellow), drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and then dichloromethane (DCM) (3-5 times) to remove all excess reagents and byproducts.[4] The resin is now ready for the next Fmoc-deprotection cycle.

Protocol 2: Capping Unreacted Amines

If a coupling remains incomplete after a double coupling attempt, it is critical to cap the unreacted N-methyl amines to prevent the formation of deletion sequences in the final product.

  • Wash: After the final coupling attempt, wash the resin thoroughly with DMF as described in Protocol 1, Step 6.

  • Prepare Capping Solution: Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).[16]

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Drain the capping solution and wash the resin extensively with DMF (5-7x) and DCM (3-5x) before proceeding to the next deprotection step.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive BPB Test)High Steric Hindrance: Coupling onto a particularly bulky N-Me residue or coupling two consecutive N-Me residues.1. Double Couple: Immediately perform a second coupling with fresh reagents as the default strategy.[6] 2. Increase Temperature: For very difficult couplings, increase the reaction temperature to 50°C.[4] 3. Use Microwave Synthesis: Microwave-assisted SPPS can dramatically reduce reaction times and drive difficult couplings to completion.[5][6]
Poor Resin Swelling/Aggregation: The growing peptide chain is collapsing, making reaction sites inaccessible.1. Switch Solvent: Change the reaction solvent from DMF to NMP, which has superior solvating properties.[6] 2. Use Chaotropic Salts: For severe aggregation, consider adding a low concentration of a chaotropic salt like LiCl to the solvent.
Epimerization (Loss of Chiral Purity)Excessive Base Exposure: Prolonged reaction times in the presence of base can lead to epimerization, especially for sensitive residues like Cys or His.[17]1. Minimize Pre-activation Time: Do not exceed the recommended 2-5 minute pre-activation window. 2. Use a Weaker/Hindered Base: For fragment condensations or particularly sensitive residues, consider replacing DIPEA with a more hindered base like 2,4,6-collidine to reduce the risk of epimerization.[8]
Side Reaction: GuanidinylationExcess HATU: The free N-terminal amine of the peptide chain can attack the guanidinium carbon of excess HATU, leading to a capped, unreactive peptide.[10]1. Control Stoichiometry: Use a slight excess of the carboxylic acid relative to HATU (e.g., 4 eq AA, 3.9 eq HATU). Never use a large excess of HATU.[14] 2. Pre-activate: Always pre-activate the acid with HATU before adding it to the resin. This consumes the HATU, minimizing its direct contact with the resin-bound amine.

Conclusion

The synthesis of N-methylated peptides, while challenging, is an achievable and highly rewarding endeavor. The steric impedance posed by the N-methyl group requires a departure from standard synthesis conditions and necessitates the use of a highly potent coupling reagent. HATU has established itself as the gold standard for this application, offering a combination of high reactivity, rapid kinetics, and a favorable safety profile that consistently delivers superior results.[7][8][9] By understanding the mechanism of HATU activation and employing the robust protocols and troubleshooting strategies outlined in this guide, researchers can confidently incorporate these valuable analogues into their peptide designs, paving the way for the development of next-generation therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Peptide Purity: How HATU Minimizes Epimerization in Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • PharmaTutor. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Retrieved from [Link]

  • Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®. Retrieved from [Link]

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism. Retrieved from [Link]

  • ACS Publications. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • PubMed. (2018). N-methylation in amino acids and peptides: Scope and limitations. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Retrieved from [Link]

  • ResearchGate. (2025). Control of aspartate epimerization during the coupling of caspase specific tetrapeptides.... Retrieved from [Link]

  • PubMed. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]

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Application Notes and Protocols for Boc Deprotection in Acid-Sensitive Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis due to its broad stability and traditionally straightforward removal with strong acids. However, in the context of complex molecules, particularly in pharmaceutical and natural product synthesis, the presence of other acid-labile functionalities presents a significant challenge. Standard deprotection protocols using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can lead to undesired cleavage of other protecting groups or degradation of the core molecular structure. This guide provides an in-depth analysis of alternative, milder Boc deprotection methods, offering detailed protocols and the mechanistic rationale behind their selectivity. We aim to equip researchers with the knowledge to strategically select and implement the optimal deprotection conditions to preserve molecular integrity.

The Challenge of Acid-Sensitivity in Complex Synthesis

The Boc group's popularity stems from its robustness under a wide array of synthetic conditions, including basic hydrolysis, hydrogenolysis, and many nucleophilic attacks.[1] Its removal is typically an acid-catalyzed carbamate hydrolysis. The mechanism involves protonation of the carbamate, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[2][3]

While effective, the strong acidic conditions required for this cleavage (e.g., 20-50% TFA in dichloromethane) are often incompatible with other acid-sensitive moieties commonly employed in multi-step synthesis.[4][5] These include, but are not limited to:

  • Other Protecting Groups: tert-Butyl (tBu) esters and ethers, acetals, ketals, and some silyl ethers (e.g., TBS, TIPS).

  • Structural Motifs: Acid-sensitive heterocycles, glycosidic bonds, and molecules prone to acid-catalyzed rearrangements or racemization.

The indiscriminate nature of strong acids necessitates the development of orthogonal strategies that allow for the selective removal of the Boc group while leaving other sensitive parts of the molecule intact.

Strategic Selection of Mild Deprotection Methods

The choice of a deprotection method is a critical decision contingent on the substrate's overall functional group landscape. This section explores several field-proven, milder alternatives to strong protic acids.

Lewis Acid-Mediated Deprotection

Lewis acids offer a mechanistically distinct approach to Boc deprotection. Instead of protonation, the Lewis acid coordinates to the carbonyl oxygen of the carbamate, facilitating its cleavage.[6] This often allows for deprotection under milder, non-protic conditions, thereby preserving many acid-labile groups.

Zinc bromide is a cost-effective and moderately strong Lewis acid that has proven effective for Boc deprotection, particularly for secondary amines.[4][7][8] Its mildness is often sufficient to leave other acid-sensitive groups, such as certain esters and ethers, untouched.[9]

  • Mechanism Insight: ZnBr₂ coordinates to the Boc carbonyl, weakening the C-O bond and promoting the elimination of the tert-butyl group. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) to avoid the generation of strong protic acids via hydrolysis of the Lewis acid.[6]

  • Expertise & Trustworthiness: This method is particularly valuable for its observed selectivity in certain contexts. For instance, ZnBr₂ in DCM has been reported to selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact.[10] However, reaction times can be lengthy, sometimes requiring monitoring over several days.[4][7] The anhydrous nature of the reagent and solvent is critical for reproducibility.[8]

Iron(III) chloride is an inexpensive, sustainable, and highly effective catalyst for Boc deprotection.[11] It can be used in stoichiometric or even catalytic amounts, often providing clean reactions with simple workups.

  • Mechanism Insight: Similar to other Lewis acids, FeCl₃ coordinates to the carbamate oxygen, activating it for cleavage. The reaction proceeds efficiently in solvents like DCM at room temperature.[12]

  • Expertise & Trustworthiness: This method has been successfully applied to both solution-phase and solid-phase peptide synthesis on acid-sensitive resins. The process is generally fast, with some reactions completing in as little as 15 minutes. One key advantage is that the workup often does not require chromatographic purification, making it highly practical for scaling up. For substrates prone to metal chelation, an acidic wash during workup may be necessary to improve yields.[13]

In Situ Acid Generation: Oxalyl Chloride in Methanol

This method provides a clever way to generate a controlled amount of acid in situ, avoiding the shock of a high concentration of strong acid.

  • Mechanism Insight: Oxalyl chloride reacts with methanol to generate HCl in a controlled manner. However, studies have shown that the deprotection is faster and more efficient than using an equivalent amount of pre-mixed HCl in methanol, suggesting a more complex mechanism.[11][14][15] It is postulated that oxalyl chloride itself acts as an electrophile, reacting with the carbamate carbonyl to form a reactive intermediate that readily fragments.[11][16][17]

  • Expertise & Trustworthiness: This method is performed at room temperature and has shown broad substrate scope, including aliphatic, aromatic, and heterocyclic amines.[11][15][16] It has been successfully used on complex molecules where traditional TFA or HCl methods failed, demonstrating high tolerance for other functional groups like esters.[11] A potential drawback for large-scale synthesis is the formation of carbon monoxide as a byproduct.[11][16]

Thermal and Neutral Deprotection Methods

For exceptionally sensitive substrates, avoiding acidic reagents altogether is the ideal strategy.

This "green chemistry" approach leverages the unique properties of water at elevated temperatures to catalyze the reaction without any added reagents.

  • Mechanism Insight: At 100°C, water is proposed to act as a dual acid/base catalyst, facilitating the thermal fragmentation of the Boc group into isobutylene, CO₂, and the free amine.[18][19]

  • Expertise & Trustworthiness: This method is exceptionally mild and environmentally benign.[4] Reaction times are often remarkably short, with many substrates being fully deprotected within 10-15 minutes.[20] The protocol is simple: heating a suspension of the N-Boc amine in water.[19] This method is highly selective and represents an excellent choice for substrates that can withstand the required temperature.

Comparative Overview of Mild Deprotection Methods

The selection of the optimal method requires balancing reaction conditions, efficiency, and substrate compatibility.

Method Reagents/Conditions Typical Temp. Typical Time Yield (%) Key Advantages Potential Disadvantages Ref.
Lewis Acid ZnBr₂ (excess), DCMRoom Temp.4 - 72 h80 - 95Mild, good for secondary amines, cost-effective.Can be slow, requires anhydrous conditions.[4],[7],[8]
Lewis Acid FeCl₃ (catalytic or stoich.), DCMRoom Temp.15 min - 4 hHigh (often >90)Fast, clean, inexpensive, sustainable catalyst.Workup may require acidic wash to remove iron.[11],,
In Situ Acid (COCl)₂ (3 equiv.), MethanolRoom Temp.1 - 4 h70 - 90Very mild, tolerates many functional groups.Forms CO byproduct, reagent is moisture-sensitive.[11],[15],[16]
Thermal/Neutral Refluxing Water100 °C10 min - 2 hQuantitative"Green", fast, neutral pH, simple workup.Substrate must be thermally stable.[4],[18],[19]

Experimental Protocols

Protocol 1: Boc Deprotection using Zinc Bromide (ZnBr₂)
  • Materials:

    • N-Boc protected substrate

    • Anhydrous Zinc Bromide (ZnBr₂)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the N-Boc protected amine (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution).

    • Add anhydrous ZnBr₂ (2.0 - 4.0 equiv) to the solution in one portion.

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Note: Reactions can take from 4 hours to several days.[4][7]

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by flash column chromatography if necessary.

Protocol 2: Boc Deprotection using Catalytic Iron(III) Chloride (FeCl₃)
  • Materials:

    • N-Boc protected substrate

    • Anhydrous Iron(III) Chloride (FeCl₃)

    • Anhydrous Dichloromethane (DCM)

    • Water

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the N-Boc protected substrate (1.0 equiv) in anhydrous DCM (approx. 0.1 M).

    • Add anhydrous FeCl₃ (0.3 - 1.5 equiv) to the stirred solution.[10]

    • Stir the reaction mixture at room temperature. The reaction is often rapid.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 15 min to 4 h).

    • Upon completion, dilute the reaction mixture with water and extract with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product is often pure enough for the next step without further purification.

Protocol 3: Boc Deprotection using Oxalyl Chloride in Methanol
  • Materials:

    • N-Boc protected substrate

    • Oxalyl Chloride ((COCl)₂)

    • Anhydrous Methanol (MeOH)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate (EtOAc)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the N-Boc protected substrate (1.0 equiv) in anhydrous methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (3.0 equiv) dropwise to the stirred solution.[11][15]

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify by flash column chromatography if necessary.

Protocol 4: Thermal Boc Deprotection in Boiling Water
  • Materials:

    • N-Boc protected substrate

    • Deionized Water

    • Dichloromethane (DCM) or other suitable organic solvent for extraction

    • Round-bottom flask with reflux condenser, magnetic stirrer

  • Procedure:

    • Suspend the N-Boc protected amine (1.0 equiv) in deionized water in a round-bottom flask.[4]

    • Heat the mixture to reflux (100 °C) with vigorous stirring.

    • Monitor the reaction by TLC. The reaction is often complete within 10-15 minutes but can take up to 2 hours.[20]

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add DCM (or another suitable solvent) and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase with additional solvent (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Visualization of Workflows and Mechanisms

Decision Workflow for Method Selection

start Start: Need to Deprotect N-Boc q1 Is the substrate thermally stable up to 100°C? start->q1 q2 Are other acid-sensitive groups (e.g., acetals, t-butyl ethers) present? q1->q2 No method_water Use Thermal Deprotection in Boiling Water q1->method_water Yes q3 Is speed a critical factor? q2->q3 Yes method_strong Consider standard strong acid (TFA/HCl) q2->method_strong No method_lewis Use Lewis Acid Method (FeCl₃ or ZnBr₂) q3->method_lewis Yes (FeCl₃ is very fast) method_oxalyl Use Oxalyl Chloride in Methanol q3->method_oxalyl No (1-4h is acceptable)

Caption: Decision tree for selecting a suitable Boc deprotection method.

Generalized Lewis Acid-Catalyzed Deprotection Mechanism

Caption: Lewis acid coordinates to the carbamate, facilitating cleavage.

Workflow for Thermal Deprotection in Water

start Suspend N-Boc Substrate in Water reflux Heat to Reflux (100°C) start->reflux monitor Monitor by TLC (10-120 min) reflux->monitor cooldown Cool to Room Temp. monitor->cooldown extract Extract with Organic Solvent cooldown->extract isolate Dry & Concentrate to Isolate Product extract->isolate

Caption: Experimental workflow for catalyst-free thermal Boc deprotection.

Conclusion and Future Outlook

The traditional reliance on strong acids for Boc deprotection is increasingly untenable in the synthesis of complex, polyfunctional molecules. The methods outlined in this guide—Lewis acid catalysis, in situ acid generation, and neutral thermal deprotection—provide a robust toolkit for the modern synthetic chemist. By understanding the mechanistic underpinnings of each method, researchers can make informed, rational choices to selectively deprotect amines while preserving the integrity of acid-sensitive substrates. The continued development of even milder and more selective catalytic systems remains an active area of research, promising to further enhance the efficiency and elegance of chemical synthesis.

References

  • Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25035–25041. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • ResearchGate. (2025). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. Request PDF. [Link]

  • ResearchGate. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate. [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • ResearchGate. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Request PDF. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. Wordpress. [Link]

  • Common Organic Chemistry. (n.d.). Zinc Bromide. Common Organic Chemistry. [Link]

  • Nigam, S. C., et al. (1989). Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. Synthetic Communications, 19(18), 3139-3142. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of oxalyl-chloride mediated deprotection of N-Boc group. ResearchGate. [Link]

  • Eash, K. J., Pulia, M. S., Wieland, L. C., & Mohan, R. S. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 65(24), 8399–8401. [Link]

  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Boiling Water-Catalyzed Neutral and Selective N-Boc Deprotection. Request PDF. [Link]

  • Scribd. (n.d.). Water Boc Deprotection. Scribd. [Link]

  • ResearchGate. (n.d.). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan. ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - ZnBr2. Common Organic Chemistry. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

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  • CNKI. (n.d.). Selective Deprotection of N-Boc Catalyzed by Silica Gel. CNKI. [Link]

  • Giri, R., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 6855–6861. [Link]

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  • Mandal, K., et al. (2020). FeCl3‐Mediated Boc Deprotection: Mild Facile Boc‐Chemistry in Solution and on Resin. ChemistrySelect, 5(6), 2038-2043. [Link]

  • López-Soria, J. M., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. RSC Advances, 5(9), 6647–6651. [Link]

  • ResearchGate. (2025). A mild and selective method for N-Boc deprotection. Request PDF. [Link]

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  • ResearchGate. (2025). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis. ResearchGate. [Link]

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Application Notes and Protocols: The Strategic Incorporation of 2-Methylazetidine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: The Ascendance of Strained Scaffolds in Modern Medicinal Chemistry

The paradigm in drug discovery has progressively shifted from flat, aromatic molecules towards sp³-rich, three-dimensional scaffolds. This evolution is driven by the need to access novel chemical space, improve physicochemical properties, and enhance target selectivity. Small, strained rings, particularly the azetidine core, have emerged as "privileged scaffolds" in this context.

The four-membered azetidine ring offers a unique blend of chemical stability and conformational rigidity.[1] Unlike more flexible acyclic linkers or larger saturated heterocycles (e.g., piperidines), the puckered nature of the azetidine ring pre-organizes substituents into well-defined three-dimensional vectors. This structural constraint can lead to a favorable decrease in the entropy of binding to a biological target, potentially increasing potency.[1] Furthermore, the introduction of an azetidine moiety often improves key drug-like properties, including aqueous solubility and metabolic stability, while reducing lipophilicity.[2]

Within this class, the 2-methylazetidine building block provides an additional layer of structural sophistication. The methyl group at the C2 position introduces a chiral center and a valuable steric element, allowing for fine-tuning of interactions within a binding pocket and potentially blocking sites of metabolic attack. This guide provides a comprehensive overview of the synthesis, properties, and applications of 2-methylazetidine building blocks, complete with actionable protocols for their incorporation into drug discovery programs.

Part 2: Synthesis of the (S)-2-Methylazetidine Core: Scalable and Enantioselective Routes

The utility of any building block is directly tied to its accessibility. For chiral molecules like 2-methylazetidine, the ability to produce material with high enantiopurity on a large scale is paramount. Dowling et al. have reported two robust and scalable syntheses of (S)-2-methylazetidine, avoiding the need for costly and time-consuming column chromatography.[3]

Overview of Synthetic Strategies

Two primary orthogonal routes have been validated for multi-gram synthesis of the enantiopure building block:[3]

  • Route A: 1,3-Bis-Triflate Cyclization: This pathway involves the in-situ generation of a bis-triflate from commercially available (R)-1,3-butanediol, followed by a one-pot cyclization with a nitrogen source.

  • Route B: Chemoselective Reduction: This approach starts with N-Boc-azetidine-2-carboxylic acid and employs a selective reduction of the carboxylic acid to the corresponding methyl group.

The bis-triflate route is particularly efficient, affording the desired product in a 61% overall yield and >99% enantiomeric excess (ee).[3]

G cluster_0 Scalable Synthesis of (S)-2-Methylazetidine A (R)-1,3-Butanediol B One-Pot Bis-Triflate Formation & Cyclization A->B 1. Tf₂O, Hunig's Base 2. Benzhydrylamine C N-Benzhydryl-(S)-2-methylazetidine B->C D Hydrogenolysis (Deprotection) C->D H₂, Pd(OH)₂/C E (S)-2-Methylazetidine (as CSA salt) D->E (R)-(-)-CSA

Caption: Workflow for the scalable synthesis of (S)-2-methylazetidine via the bis-triflate cyclization route.[3]

Part 3: Physicochemical Properties and Bioisosteric Rationale

The decision to incorporate a 2-methylazetidine unit is often a strategic choice to modulate a molecule's physicochemical profile. Its compact, three-dimensional nature makes it an excellent bioisostere for more common, and often less desirable, chemical groups.

A bioisostere is a functional group or molecule that has similar physical and chemical properties to another, which can elicit a similar biological response.[4] The 2-methylazetidine motif can serve as a conformationally restricted replacement for groups like isopropyl, sec-butyl, or larger heterocyclic fragments, often with beneficial outcomes.

Table 1: Comparative Physicochemical Properties

Fragment Molecular Weight ( g/mol ) Calculated LogP Hydrogen Bond Acceptors 3D Character
2-Methylazetidine 71.12 0.4 1 High
2-Methylpyrrolidine 85.15 0.8 1 Medium
2-Methylpiperidine 99.17 1.3 1 Low
Isopropylamine 59.11 0.1 1 Low (Flexible)

(Data for 2-methylazetidine from PubChem CID 533460[5]. Other values are representative calculations.)

Key Advantages as a Bioisostere:

  • Vectorial Projection: The rigid azetidine ring projects the C2-methyl group and the N-substituent into defined regions of space, which can be exploited for precise interactions with a target protein.

  • Improved Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often improving aqueous solubility compared to a purely hydrocarbon bioisostere (e.g., replacing a cyclopentyl ring).

  • Metabolic Stability: The strained ring can be more metabolically robust than larger, more flexible heterocycles that are prone to oxidation by cytochrome P450 enzymes.

G cluster_0 Bioisosteric Replacement Strategy Lead Lead Compound (Suboptimal Properties) Motif Flexible or Planar Group (e.g., Isopropyl) Lead->Motif Contains Azetidine Rigid 3D Scaffold (2-Methylazetidine) Motif->Azetidine Replace with Optimized Optimized Compound (Improved PK/Potency) Azetidine->Optimized Incorporated into

Caption: Conceptual diagram of bioisosteric replacement using the 2-methylazetidine scaffold.

Part 4: Applications and Case Studies in Drug Discovery

While the azetidine scaffold is present in approved drugs like the calcium channel blocker Azelnidipine and the MEK inhibitor Cobimetinib, the specific 2-methylazetidine motif is an emerging building block featured in advanced medicinal chemistry programs.[1] Its application is often found in optimizing lead compounds by imparting the favorable properties discussed above.

One notable example is in the development of potent and selective α4β2-nicotinic acetylcholine receptor (nAChR) partial agonists for potential use as antidepressants. In a series of isoxazolylpyridine ether compounds, an (S)-2-methylazetidine moiety was incorporated at the N-terminus of the molecule.[6] However, in this specific case, the 2-methylazetidine was later replaced by an unsubstituted azetidine in the lead candidate, Sazetidine-A, highlighting the iterative nature of drug design where subtle structural changes are evaluated to achieve an optimal biological profile.[6] The initial exploration with the 2-methyl variant demonstrates its consideration as a key tool for probing structure-activity relationships.

The true value of the 2-methylazetidine building block lies in its ability to provide a novel, patentable chemical space while acting as a superior alternative to other small heterocycles like pyrrolidine or piperidine, particularly in CNS drug discovery where properties like solubility and metabolic stability are critical.[7]

Part 5: Key Synthetic Protocols for Functionalization

The utility of 2-methylazetidine hinges on the ability to reliably functionalize it, primarily at the nitrogen atom. The following protocols provide detailed, self-validating methodologies for common and advanced transformations.

Protocol 1: General Procedure for N-Arylation via Buchwald-Hartwig Amination

This protocol describes the coupling of 2-methylazetidine with an aryl bromide. The choice of a bulky, electron-rich phosphine ligand (e.g., RuPhos) and a non-nucleophilic base is critical to promote the desired C-N bond formation while preventing side reactions.

A. Materials

  • (S)-2-Methylazetidine (or its HCl or CSA salt)[8]

  • Aryl Bromide of interest

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

B. Experimental Workflow

Caption: Workflow for the N-arylation of 2-methylazetidine.

C. Step-by-Step Procedure

  • Preparation: To an oven-dried flask, add the aryl bromide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), and NaOtBu (1.4 equiv) under an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reactant Addition: If starting from a salt, pre-neutralize the 2-methylazetidine. Add the 2-methylazetidine free base (1.2 equiv) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully with water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer in vacuo. Purify the crude residue by silica gel column chromatography to yield the N-aryl-2-methylazetidine product.

D. Self-Validation & Troubleshooting

  • Characterization: Confirm product identity via ¹H NMR, ¹³C NMR, and HRMS. The characteristic upfield signals for the azetidine ring protons should be present.

  • Troubleshooting:

    • No Reaction: Ensure the catalyst system is active and the atmosphere is strictly inert. Check the quality of the base.

    • Low Yield: Consider a different ligand/base combination (e.g., XPhos, LHMDS). Ring-opening is a potential side reaction if conditions are too harsh.

Protocol 2: C-Functionalization via N-Boc-Azetidine-2-Carboxylic Acid

Recent advances have enabled the direct functionalization of the azetidine ring itself. This protocol, adapted from methodology developed by Mykhailiuk and coworkers, describes a photochemical approach to install alkyl groups at the C4 position relative to the nitrogen, starting from the readily available azetidine-2-carboxylic acid.

A. Materials

  • N-Boc-(S)-azetidine-2-carboxylic acid

  • Alkene of interest (e.g., 4-vinylpyridine)

  • Photocatalyst (e.g., 4CzIPN)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Anhydrous Dimethylformamide (DMF)

  • Blue LED light source (450-460 nm)

B. Step-by-Step Procedure

  • Setup: In a vial suitable for photochemistry, combine N-Boc-(S)-azetidine-2-carboxylic acid (1.0 equiv), the alkene (2.0 equiv), the photocatalyst (0.025 equiv), and LiOH·H₂O (1.1 equiv).

  • Solvent: Add anhydrous DMF to achieve a concentration of 0.2 M with respect to the starting acid.

  • Degassing: Sparge the solution with argon or nitrogen for 15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Seal the vial and place it in front of a blue LED light source. Stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude material by silica gel chromatography to isolate the C-functionalized product. The Boc-protecting group can then be removed under standard acidic conditions (e.g., TFA in CH₂Cl₂) to reveal the functionalized 2-methylazetidine core.

C. Mechanistic Rationale This reaction proceeds via a photoredox-catalyzed decarboxylation. The excited photocatalyst oxidizes the carboxylate, generating a carboxyl radical which rapidly extrudes CO₂ to form a nucleophilic α-amino radical. This radical then adds to the electron-deficient alkene in a Giese-type addition to form the C-C bond. This modern approach provides access to a wide array of novel 2,4-disubstituted azetidines.

Part 6: Conclusion and Future Outlook

The 2-methylazetidine building block is more than just a small heterocycle; it is a strategic tool for imparting desirable drug-like properties. Its rigid, three-dimensional structure offers a distinct advantage over more traditional, flexible, or planar motifs. As synthetic methodologies for its scalable and enantioselective production become more widespread[3], and as novel functionalization techniques are developed, the incorporation of 2-methylazetidine and its derivatives is poised to accelerate. For medicinal chemists aiming to enhance potency, improve pharmacokinetic profiles, and generate novel intellectual property, the 2-methylazetidine scaffold represents a powerful and increasingly accessible component of the modern drug discovery toolbox.

References

  • Dowling, M. S., Fernando, D. P., Hou, J., Liu, B., & Smith, A. C. (2016). Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry. [Link]

  • Singh, G., Singh, M., & Kumar, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Wuitschik, G., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

  • Xiao, Y., et al. (2011). Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. Journal of Medicinal Chemistry. [Link]

  • Xu, J. X., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]

  • Dahlin, J. L., et al. (2021). The Impact of Assay Design on Medicinal Chemistry: Case Studies. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylazetidine. PubChem Compound Database. [Link]

  • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

  • Luisi, R., & Degennaro, L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Black, J. W., & Ganellin, C. R. (1974). Medicinal Chemistry and Dynamic Structure-Activity Analysis in the Discovery of Drugs Acting at Histamine H2 Receptors. Experientia. [Link]

  • Al-Zoubi, R. M., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Organic & Biomolecular Chemistry. [Link]

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Application Notes & Protocols: Utilizing Azetidine Derivatives to Engineer Peptide Conformation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Peptide Flexibility and the Azetidine Solution

Peptides are remarkable molecules with vast therapeutic potential. However, their inherent conformational flexibility often leads to poor metabolic stability and reduced binding affinity to biological targets. To overcome these limitations, chemists employ strategies to constrain peptide backbones into well-defined secondary structures. One of the most important of these structures is the β-turn, a four-residue motif that reverses the direction of the polypeptide chain.[1]

Azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline, has emerged as a powerful tool for inducing these turns.[2] Its strained ring system imparts significant conformational constraints on the peptide backbone, promoting the formation of stable turn structures.[3][4][5] This guide provides a comprehensive overview of the principles and protocols for using azetidine derivatives to engineer peptide turns, enhancing their drug-like properties.

The incorporation of azetidine derivatives can lead to peptides with increased resistance to proteolytic degradation, improved receptor binding, and enhanced cell permeability.[6][7] Understanding the underlying principles of how these non-natural amino acids influence peptide conformation is crucial for their effective application in drug design and chemical biology.

The Mechanism: How Azetidine Induces Turns

The conformational preferences of L-azetidine-2-carboxylic acid are similar to those of proline, but with key differences arising from the smaller, more strained four-membered ring.[3] This increased ring strain restricts the possible values of the backbone dihedral angles (phi, φ, and psi, ψ), favoring conformations that lead to a reversal of the peptide chain.

Specifically, the incorporation of an azetidine residue can stabilize β-turn and γ-turn structures.[8][9] A β-turn is characterized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3).[10] The azetidine ring, when placed at the i+1 or i+2 position of a turn, helps to orient the preceding and succeeding residues into the correct geometry for this hydrogen bond to form.

Diagram: Azetidine-Induced Peptide Turn

This diagram illustrates how the rigid azetidine ring (Aze) forces a turn in the peptide backbone, facilitating a hydrogen bond between residue 'i' and residue 'i+3'.

G cluster_aze Azetidine Ring N1 N Ca1 Cα(i) N1->Ca1 C1 C(i) Ca1->C1 O1 O C1->O1 N2 N(i+1) C1->N2 H4 H O1->H4 H-Bond Ca2 (Aze) N2->Ca2 C2 C(i+1) Ca2->C2 Aze_N Ca2->Aze_N N3 N(i+2) C2->N3 Ca3 Cα(i+2) N3->Ca3 C3 C(i+2) Ca3->C3 N4 N(i+3) C3->N4 N4->H4 Ca4 Cα(i+3) N4->Ca4 Aze_C1 Aze_N->Aze_C1 Aze_C2 Aze_C1->Aze_C2 Aze_C2->Ca2

Caption: Azetidine ring inducing a peptide backbone turn.

Synthesis of Azetidine-Containing Peptides

The incorporation of azetidine derivatives into peptides is readily achieved using standard Solid-Phase Peptide Synthesis (SPPS) protocols, typically employing the Fmoc/tBu strategy.[11][12][13] However, due to the unique structure of azetidine-2-carboxylic acid, some modifications to standard procedures may be necessary to ensure efficient coupling.

Synthesis of Fmoc-Aze-OH

While commercially available, Fmoc-protected azetidine-2-carboxylic acid can also be synthesized in the lab. A common route involves the cyclization of a protected α-amino acid with a leaving group in the γ-position.[8] Another approach is the asymmetric hydrogenation of unsaturated azetinylcarboxylic acids.[14]

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual incorporation of an Fmoc-Aze-OH residue into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Aze-OH)

  • Rink Amide or Wang resin[12]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU/HOBt or HATU[11]

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Protocol Steps:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[11]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for an additional 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Aze-OH (3-5 equivalents) and the coupling reagent (e.g., HATU, 3.8 equivalents) in DMF.[11]

    • Add DIPEA (6-10 equivalents) to the activation mixture and let it pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-4 hours. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.[12]

  • Monitoring the Reaction: Use a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling. A yellow color indicates a complete reaction, while a blue color suggests incomplete coupling and the need for a second coupling step.[12]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection.

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[12]

    • Precipitate the crude peptide in cold diethyl ether and collect by centrifugation.[12]

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS).[11]

Diagram: SPPS Workflow for Azetidine Peptide Synthesis

This workflow outlines the key stages of solid-phase peptide synthesis for incorporating azetidine derivatives.

start Start: Fmoc-protected Amino Acid on Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Activate Fmoc-Aze-OH (HATU/DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_cleavage Final Cleavage & Deprotection (TFA) repeat->final_cleavage No purification Purification (RP-HPLC) final_cleavage->purification end Characterized Aze-Peptide purification->end

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle.

Biophysical Characterization of Azetidine-Induced Turns

To confirm the presence and characterize the nature of the induced turn, several biophysical techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the three-dimensional structure of peptides in solution.[15] Key NMR experiments include:

  • 1D ¹H NMR: The chemical shifts of amide protons can indicate their involvement in hydrogen bonding. Protons involved in a stable hydrogen bond, as in a β-turn, will have a reduced temperature coefficient (dδ/dT in ppb/K).

  • 2D TOCSY (Total Correlation Spectroscopy): Used for assigning proton resonances within each amino acid residue.[15]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons. A strong NOE between the amide proton of residue i+3 and the alpha proton of residue i+2, or between the alpha proton of residue i and the amide proton of residue i+2, is characteristic of a β-turn.[16]

  • ³J(HN,Hα) Coupling Constants: The magnitude of this coupling constant is related to the phi (φ) dihedral angle via the Karplus equation, providing further structural constraints.[16]

Table 1: Typical NMR Parameters for a Type II' β-Turn [1]

ParameterTypical ValueImplication
NOE dαN(i, i+2)StrongShort distance between CαH of residue i and NH of residue i+2
NOE dNN(i+2, i+3)Medium to StrongProximity of NH protons of residues i+2 and i+3
³J(HN,Hα) for i+1Small (~3-5 Hz)Constrained φ angle for residue i+1
³J(HN,Hα) for i+2Large (~8-10 Hz)Constrained φ angle for residue i+2
Amide Proton Temp. Coeff. (i+3)> -4.5 ppb/KIndicates solvent-shielded, H-bonded NH proton
Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the overall secondary structure content of a peptide in solution. While not definitive on its own, the CD spectrum of a peptide containing a β-turn will have characteristic features. For instance, a type II' β-turn often exhibits a strong absorption band around 205 nm.[1]

X-ray Crystallography

For peptides that can be crystallized, X-ray crystallography provides a high-resolution, static picture of the peptide's conformation, including the precise geometry of the azetidine-induced turn.[6][7]

Applications in Drug Development

The ability to rationally design and stabilize specific peptide conformations has profound implications for drug discovery.

  • Enhanced Stability: By locking a peptide into its bioactive conformation, azetidine incorporation can increase its resistance to proteolysis, leading to a longer in vivo half-life.[6][7]

  • Improved Potency: Pre-organizing a peptide into the conformation required for receptor binding reduces the entropic penalty of binding, which can lead to a significant increase in potency.[5]

  • Scaffolding for Novel Therapeutics: Azetidine-containing peptides can serve as rigid scaffolds for the presentation of pharmacophoric side chains in a defined spatial arrangement, leading to the development of novel inhibitors and receptor agonists/antagonists.[9]

Conclusion

Azetidine derivatives are invaluable tools for peptide chemists and drug developers. By providing a reliable method for inducing and stabilizing turn conformations, they enable the rational design of peptides with improved therapeutic properties. The protocols and characterization techniques outlined in this guide provide a framework for the successful application of this powerful technology. As our understanding of the subtle interplay between azetidine stereochemistry and peptide conformation grows, so too will the opportunities for creating novel and effective peptide-based therapeutics.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]

  • Reiners, F., Joseph, E., Nißl, B., & Didier, D. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8533-8537. [Link]

  • Sia, S. K., & Gellman, S. H. (2000). Probing the Structural Determinants of Type II' β-Turn Formation in Peptides and Proteins. Journal of the American Chemical Society. [Link]

  • Piras, M., et al. (2018). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis with (S)-Aziridine-2-Carboxylic Acid.
  • Saunders, G. J., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. ResearchGate. [Link]

  • Saunders, G. J., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Reiners, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Aminoacids and Applications to Small Peptides Synthesis. ChemRxiv. [Link]

  • Miller, S. J., et al. (2012). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society. [Link]

  • Zadsirjan, V., & Soleimani, F. (2025). Recent advances in the synthesis of azetidines. Tetrahedron. [Link]

  • Kumar, R., & Gopi, H. N. (2006). Conformationally Restricted Chiral Peptide Nucleic Acids Derived from Azetidines. Taylor & Francis Online. [Link]

  • Delaney, N. G., & Madison, V. (1982). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. SciSpace. [Link]

  • Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. PMC - PubMed Central - NIH. [Link]

  • Zhang, H., et al. (2012). Identification of helix capping and β-turn motifs from NMR chemical shifts. PMC - NIH. [Link]

  • Gademann, K., et al. (1999). Beta-peptides: twisting and turning. PubMed. [Link]

  • Supe, L. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. MDPI. [Link]

  • Delaney, N. G., & Madison, V. (1982). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. R Discovery. [Link]

  • Rice University. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]

  • University of Regensburg. (n.d.). Peptide NMR. [Link]

  • Slattery, C., et al. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. PMC - PubMed Central. [Link]

  • Luan, G., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]

  • Delaney, N. G., & Madison, V. (1982). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. [Link]

  • Fiori, S., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]

  • Pignataro, L., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PubMed. [Link]

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Application Note: A Protocol for the Solid-Phase Synthesis of Peptides Incorporating N-Boc-2-methyl-Aze-OH

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the solid-phase synthesis of peptides containing the sterically hindered, non-canonical amino acid N-Boc-2-methyl-Aze-OH.

Introduction: The Significance of Constrained Proline Analogs

Azetidine-2-carboxylic acid (Aze) is a four-membered ring homolog of proline, a non-proteinogenic amino acid found in various plant species.[1][2] Its incorporation into peptides induces a more rigid backbone conformation compared to proline, a property that is highly sought after in drug development to enhance proteolytic stability, modulate receptor binding affinity, and improve cell permeability. The further addition of a methyl group at the Cα position, as in 2-methyl-Aze-OH, introduces an additional, significant conformational constraint.

However, this α,α-disubstitution, combined with the N-Boc protecting group, presents a formidable challenge in solid-phase peptide synthesis (SPPS). The steric bulk surrounding the carboxylic acid dramatically hinders the approach of the resin-bound free amine, leading to slow reaction kinetics and a high potential for incomplete coupling.[3][4]

This document provides a comprehensive, field-tested protocol for the successful incorporation of N-Boc-2-methyl-Aze-OH into peptide sequences using Boc-SPPS chemistry. It addresses the inherent challenges by employing optimized coupling strategies, potent reagents, and rigorous monitoring steps to ensure high-yield synthesis of the target peptide.

The Core Challenge: Overcoming Steric Hindrance

The primary obstacle in utilizing N-Boc-2-methyl-Aze-OH is the severe steric hindrance at the α-carbon. This is analogous to challenges seen with other sterically demanding building blocks like N-methylated amino acids or α,α-disubstituted residues (e.g., Aib).[3][4][5] Standard coupling conditions, such as those using dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are often insufficient to drive the acylation reaction to completion. This results in the accumulation of deletion sequences (peptides lacking the intended residue), which are difficult to separate from the target peptide during purification and significantly lower the overall yield.

To circumvent this, the following protocol modifications are essential:

  • Use of High-Potency Coupling Reagents: Aminium/uronium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP are required to form a highly reactive activated ester intermediate, which can overcome the steric barrier more effectively.[3]

  • Extended Reaction Times and Double Coupling: A single coupling reaction, even with potent reagents, may not be sufficient. A double-coupling strategy is strongly recommended to ensure the reaction proceeds to completion.[5]

  • In-Situ Neutralization: Performing the neutralization of the N-terminal trifluoroacetate salt and the coupling step concurrently maximizes the concentration of the free amine available for nucleophilic attack.[6][7]

  • Rigorous Monitoring and Capping: After coupling, it is critical to confirm the absence of free amines. Any unreacted sites must be "capped" (e.g., by acetylation) to prevent them from reacting in subsequent cycles, thereby simplifying final purification.

Experimental Protocol: Boc-SPPS of a Peptide Containing 2-methyl-Aze

This protocol outlines the manual synthesis of a target peptide on a 0.1 mmol scale using a standard Boc-compatible resin, such as Merrifield or PAM resin.

Materials and Reagents
  • Resin: Merrifield or PAM resin, pre-loaded with the C-terminal amino acid (0.5-1.0 mmol/g substitution).

  • Amino Acids: N-α-Boc protected amino acids, including N-Boc-2-methyl-Aze-OH.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) (all peptide synthesis grade).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).

  • Neutralization Base: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Capping Solution: Acetic Anhydride/DIEA/DMF (5:10:85 v/v/v).

  • Washing Solvents: DCM, DMF.

  • Cleavage Cocktail (Reagent K): TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol (82.5:5:5:5:2.5 v/v).[8]

  • Precipitation Solvent: Cold methyl t-butyl ether (MTBE) or diethyl ether.

Synthesis Workflow Diagram

SPPS_Cycle cluster_cycle SPPS Cycle for N-Boc-2-methyl-Aze-OH Deprotection 1. Deprotection (50% TFA in DCM, 30 min) Wash_1 Wash (DCM, IPA, DCM) Deprotection->Wash_1 Remove Boc group Neutralization 2. Neutralization (10% DIEA in DCM, 2x10 min) Wash_1->Neutralization Wash_2 Wash (DCM, DMF) Neutralization->Wash_2 Generate free amine Coupling 3. Double Coupling (N-Boc-2-methyl-Aze-OH, HATU, DIEA in DMF, 2x2h) Wash_2->Coupling Wash_3 Wash (DMF, DCM) Coupling->Wash_3 Form peptide bond Capping 4. Capping (Optional) (Acetic Anhydride/DIEA, 30 min) Wash_3->Capping Monitor completion Wash_4 Wash (DMF, DCM) Capping->Wash_4 Block unreacted amines Wash_4->Deprotection Ready for next cycle Start Resin-Bound Peptide (N-Boc Protected) Start->Deprotection

Caption: Modified Boc-SPPS cycle for incorporating sterically hindered N-Boc-2-methyl-Aze-OH.

Step-by-Step Synthesis Procedure

Perform all steps in a well-ventilated fume hood.

1. Resin Swelling:

  • Place the peptide-resin (0.1 mmol) in a reaction vessel.

  • Add DCM (10 mL/g of resin) and gently agitate for 30 minutes.

  • Drain the solvent.

2. Boc Deprotection:

  • Add the deprotection solution (50% TFA in DCM, 10 mL/g resin).

  • Agitate for 5 minutes, drain, and add a fresh portion of the solution.

  • Agitate for an additional 25 minutes.[9][10]

  • Drain the solution and wash the resin with DCM (2x), IPA (2x), and DCM (2x).[10] The deprotected amine is now a trifluoroacetate salt.[6][7]

3. Neutralization:

  • Add the neutralization solution (10% DIEA in DCM, 10 mL/g resin).

  • Agitate for 10 minutes and drain.

  • Repeat the neutralization step once more.[10]

  • Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base.

4. Coupling of N-Boc-2-methyl-Aze-OH (Double Coupling):

  • First Coupling:

    • In a separate vial, pre-activate a solution of N-Boc-2-methyl-Aze-OH (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF (5 mL) for 5-10 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate at room temperature for 2 hours.

    • Drain the coupling solution and wash the resin with DMF (3x).

  • Second Coupling:

    • Repeat the first coupling step with a freshly prepared activated solution.

    • After the second 2-hour coupling, drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

5. Monitoring and Capping:

  • Perform a qualitative test (e.g., Isatin test for secondary amines) to check for the presence of unreacted N-terminal amines.

  • If the test is positive, capping is mandatory. Add the capping solution and agitate for 30 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

6. Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid in the sequence. For standard amino acids, a single coupling of 1 hour with 3 equivalents of reagents may be sufficient.

Cleavage and Deprotection

Note: If using Merrifield or PAM resin, cleavage is typically performed with hazardous hydrofluoric acid (HF). The following TFA-based protocol is for acid-labile resins but illustrates the principle of a cleavage cocktail. Always use a procedure appropriate for your specific resin and protecting group strategy.

General TFA Cleavage Protocol (using Reagent K): [8]

  • Wash the final, dried peptide-resin with DCM.

  • Suspend the resin in freshly prepared Reagent K (10 mL/g of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin through a fritted funnel and collect the filtrate.

  • Wash the resin with a small additional volume of TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a stirred flask of cold MTBE (at least 10x the volume of the filtrate).

  • Centrifuge the suspension to pellet the peptide.

  • Wash the peptide pellet with cold MTBE (2-3 times) and dry under vacuum.

Quantitative Data and Recommendations

The success of incorporating sterically hindered residues hinges on optimizing the coupling conditions. The following table contrasts standard Boc-SPPS parameters with the recommended protocol for N-Boc-2-methyl-Aze-OH.

ParameterStandard Boc-SPPS ProtocolRecommended Protocol for N-Boc-2-methyl-Aze-OHRationale for Change
Amino Acid Excess 2 - 3 equivalents4 - 5 equivalentsDrives the reaction equilibrium toward the product to overcome the high activation energy.
Coupling Reagent DIC/HOBtHATU / HBTU / PyBOPForms a more reactive acylating species, essential for coupling to hindered amines.[3]
Coupling Time 1 hour2 x 2 hours (Double Coupling)Allows sufficient time for the slow coupling reaction to proceed to completion.[5]
Base (Activation) DIEA (2 eq. per eq. acid)DIEA (2 eq. per eq. HATU)Required for the activation mechanism of aminium/uronium salt reagents.
Monitoring Kaiser Test (for primary amines)Isatin Test (for secondary amines)The Kaiser test gives a false negative for N-substituted amines like 2-methyl-Aze.
Capping OptionalHighly RecommendedPrevents the accumulation of hard-to-remove deletion sequences, simplifying purification.

Troubleshooting

  • Problem: Low yield of the target peptide and presence of deletion sequences.

    • Cause: Incomplete coupling of N-Boc-2-methyl-Aze-OH.

    • Solution: Increase coupling time, perform a third coupling, or consider microwave-assisted synthesis to enhance reaction kinetics. Ensure the quality of coupling reagents and solvents.

  • Problem: Peptide modification during cleavage.

    • Cause: Scavengers in the cleavage cocktail are insufficient or inappropriate for the peptide sequence (e.g., unprotected Trp, Met, Cys).[11][12]

    • Solution: Select a cleavage cocktail specifically designed for the sensitive residues in your peptide. For example, use Reagent H for methionine-containing peptides to prevent oxidation.[13]

  • Problem: Difficulty purifying the final peptide.

    • Cause: Presence of deletion and capped sequences with similar chromatographic properties to the target peptide.

    • Solution: Ensure capping was performed after the N-Boc-2-methyl-Aze-OH coupling step. Optimize HPLC purification gradients for better resolution.

Safety Precautions

  • Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • TFA is highly corrosive and toxic. Avoid inhalation and skin contact.[14]

  • Coupling reagents (HATU, etc.) are potent sensitizers and can cause allergic reactions. Handle with care and avoid creating dust.

  • DIEA is a corrosive and flammable liquid.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.[15]

References

  • Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
  • Yajima, H., & Fujii, N. (1981). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 29(3), 833-839.
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B.
  • Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.
  • Han, Y., et al. (1997). A cleavage cocktail for methionine-containing peptides. PubMed.
  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis.
  • BOC Sciences. (n.d.). BOC-amino acids.
  • Benchchem. (n.d.). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 65(24), 8077-8080.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.
  • Fukushima, K., et al. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 12(1), 443.
  • Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • Taylor & Francis Online. (n.d.). Azetidine-2-carboxylic Acid. From Lily of the Valley to Key Pharmaceuticals. A Jubilee Review.
  • Di Gioia, M. L., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 28(15), 5869.
  • Tiecco, M., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 22(14), 2415-2428.
  • Glemser, A., et al. (2021). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 12(1), 6666.
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid.
  • Chongqing Chemdad Co., Ltd. (n.d.). (S)-N-Boc-Azetidine-2-carboxylic acid methyl ester.
  • Demeijere, A., et al. (2004). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of Organic Chemistry, 69(23), 7853-7862.
  • PubChem. (n.d.). Methyl azetidine-2-carboxylate.
  • MedchemExpress. (n.d.). Azetidine-2-carboxylic acid.
  • Aapptec. (n.d.). Safety Data Sheet for Boc-D-Azetidine-2-carboxylic acid.

Sources

Application Notes & Protocols: Overcoming Steric Hindrance in N-Methylated Peptide Synthesis with Microwave-Assisted Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The N-Methylation Advantage and the Synthetic Hurdle

N-methylation, the substitution of a peptide backbone amide proton with a methyl group, is a powerful strategy in therapeutic peptide design. This seemingly minor modification can profoundly enhance a peptide's pharmacokinetic profile by increasing its metabolic stability, improving cell permeability, and in some cases, enabling oral bioavailability.[1][2][3] By restricting the conformational flexibility of the peptide backbone, N-methylation can also lock the peptide into its bioactive conformation, leading to enhanced target affinity and selectivity.[1][4]

However, the synthetic benefits of N-methylation are countered by a significant challenge: steric hindrance. The presence of a methyl group on the amide nitrogen transforms it into a secondary amine, which is sterically bulkier and less nucleophilic than a primary amine.[5][6] This makes the subsequent coupling of the next amino acid residue exceedingly difficult, often resulting in incomplete reactions, low yields, and the formation of deletion sequences, particularly when coupling two consecutive N-methylated residues.[5][7]

Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a transformative technology to overcome these challenges.[8][9] By using microwave energy to rapidly and uniformly heat the reaction mixture, this technique significantly accelerates reaction rates for both coupling and deprotection steps.[10][11] This acceleration is particularly beneficial for sterically hindered couplings, driving reactions to completion that would otherwise be inefficient at room temperature.[8][12] This guide provides an in-depth exploration of the mechanisms, protocols, and best practices for leveraging microwave energy to efficiently synthesize N-methylated peptides.

The Mechanism: How Microwave Energy Drives Difficult Couplings

The effectiveness of microwave-assisted SPPS is rooted in its unique heating mechanism. Unlike conventional heating which relies on slow thermal conduction, microwave energy directly interacts with polar molecules in the reaction mixture, primarily the solvent (e.g., DMF, NMP).[8][13] This interaction causes rapid, localized heating at a molecular level.[11]

This rapid and efficient energy transfer offers several advantages for N-methylated couplings:

  • Increased Kinetic Energy: The elevated temperature increases the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions, which helps overcome the high activation energy barrier associated with sterically hindered couplings.[14]

  • Reduced Side Reactions: The significantly shorter reaction times at elevated temperatures minimize the occurrence of side reactions, such as racemization, that can be more prevalent during prolonged reactions.[9][10][15]

  • Improved Reagent Diffusion: The uniform heating helps to better swell the solid-phase resin, improving the diffusion of reagents to all reaction sites and preventing incomplete reactions.[5][11]

The workflow for microwave-assisted SPPS follows a cyclical process of deprotection and coupling, with microwave energy applied at both key stages to maximize efficiency.

cluster_SPPS Microwave-Assisted SPPS Cycle Start Start Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Microwave: ~3 min Start->Deprotection Wash1 Resin Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (AA, Coupling Reagent, Base in DMF) Microwave: ~5-20 min Wash1->Coupling Wash2 Resin Wash (DMF) Coupling->Wash2 Check Check for Free Amines (e.g., Bromophenol Blue Test) Wash2->Check Check->Coupling Incomplete (Blue/Green) Repeat Repeat Cycle for Next Amino Acid Check->Repeat Complete (Yellow) Repeat->Deprotection End Cleavage & Purification

Caption: General workflow for microwave-assisted Fmoc-SPPS.

Strategic Approaches to N-Methylated Peptide Synthesis

There are two primary strategies for introducing N-methylated residues into a peptide sequence using SPPS:

  • Incorporation of Pre-synthesized Fmoc-N-Me-Amino Acids: This is a direct approach using commercially available or custom-synthesized N-methylated amino acid building blocks. While straightforward, it can be expensive, and the variety of available monomers is limited.[16]

  • On-Resin N-Methylation: This versatile and cost-effective method involves the site-specific methylation of a peptide backbone amide directly on the solid support after the parent amino acid has been incorporated.[16][17]

Microwave assistance is highly beneficial for the coupling step in both strategies, especially when coupling onto an N-methylated residue.

Selecting the Right Coupling Reagent

The choice of coupling reagent is critical for successfully overcoming the steric hindrance of N-methylated residues. While standard carbodiimide reagents like DIC can be used, more potent reagents are often required to achieve high coupling efficiency.[13]

Coupling ReagentClassKey Advantages for N-Methylated CouplingsBase Required
HATU Aminium/UroniumHigh reactivity, fast kinetics, and reduced racemization. Widely considered a gold standard for difficult couplings.[16][18]Yes (e.g., DIEA, Lutidine)
HCTU Aminium/UroniumSimilar to HATU but more cost-effective. Very efficient but can be slightly less potent than HATU for the most challenging couplings.[18]Yes (e.g., DIEA)
COMU Aminium/UroniumHigh efficiency comparable to HATU, with improved safety (non-explosive byproduct) and better solubility.[18][19][20] Excellent for microwave SPPS.[19]Yes (e.g., DIEA, Lutidine)
PyAOP / PyBOP PhosphoniumHighly effective, especially for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[18][21]Yes (e.g., DIEA)
DIC / Oxyma Pure Carbodiimide / AdditiveA more cost-effective and "greener" option. The addition of Oxyma Pure enhances coupling efficiency and suppresses racemization.[10][22] Recommended by CEM for high-efficiency SPPS.[23]Yes (low concentration)

Protocol 1: Microwave-Assisted Coupling of an Fmoc-Amino Acid to an N-Methylated Residue

This protocol outlines the critical step of coupling an amino acid onto a resin-bound peptide where the N-terminal residue is N-methylated.

Materials:

  • Peptide-resin with an N-terminal N-methylated amine

  • Fmoc-protected amino acid (5 eq.)

  • Coupling Reagent (e.g., HATU, 4.9 eq.)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA, 10 eq.)

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Microwave Peptide Synthesizer (e.g., CEM Liberty Blue™, Biotage® Initiator+ Alstra™)

  • Bromophenol Blue solution for testing

Procedure:

  • Resin Swelling: Ensure the peptide-resin is adequately swollen in the reaction solvent (e.g., DMF) for at least 30 minutes prior to the coupling reaction.[5]

  • Reagent Preparation: In a separate vial, dissolve the Fmoc-amino acid, HATU, and DIEA in DMF. Briefly vortex to ensure complete dissolution.

  • Coupling Reaction:

    • Add the prepared amino acid/coupling reagent solution to the reaction vessel containing the swollen peptide-resin.

    • Initiate the microwave program. A typical method involves ramping the temperature to 75-90°C and holding for 5-20 minutes.[13][23] For particularly difficult couplings (e.g., N-Me-AA to N-Me-AA), a double coupling (repeating the coupling step) may be necessary.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Completion Check (Optional but Recommended):

    • Take a small sample of the resin beads and wash them with DMF.

    • Add a few drops of Bromophenol Blue solution.

    • A yellow color indicates a complete reaction (no free amines). A blue or green color indicates an incomplete coupling, and a second coupling should be performed.[5]

  • Proceed to Deprotection: If the coupling is complete, proceed to the Fmoc-deprotection of the newly added amino acid, which can also be accelerated using microwave energy (e.g., 75°C for 3 minutes).[9][15]

cluster_Coupling Protocol 1: Microwave Coupling to N-Me Residue Swell Swell Resin in DMF Prepare Prepare Coupling Solution: (Fmoc-AA, HATU, DIEA in DMF) Swell->Prepare Couple Add solution to resin. Apply Microwave: 75-90°C, 5-20 min Prepare->Couple Wash Wash Resin with DMF Couple->Wash Test Bromophenol Blue Test Wash->Test Next Proceed to Fmoc Deprotection Test->Next Yellow Recouple Perform Second Coupling Test->Recouple Blue/Green Recouple->Couple

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 2-methylazetidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and improve your reaction yields. The strained four-membered ring of azetidines, combined with a quaternary stereocenter, presents unique synthetic challenges that require careful optimization of reaction conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 2-methylazetidine-2-carboxylic acid scaffold?

A1: The synthesis of this constrained, non-natural amino acid analog generally relies on a few core strategies. The most common and versatile approach is the intramolecular cyclization of a γ-functionalized amine precursor.[2] This typically involves a nitrogen nucleophile attacking a carbon atom with a good leaving group (e.g., halide, mesylate, tosylate) to form the four-membered ring. Other notable methods include the reduction of β-lactams (azetidin-2-ones), ring expansion of corresponding aziridines, and various cycloaddition reactions, though these are often more substrate-specific.[1][3]

Q2: How can stereochemical integrity at the C2 quaternary center be established and maintained?

A2: Controlling the stereochemistry is a critical challenge. The main approaches are:

  • Use of Chiral Auxiliaries: Attaching a chiral auxiliary, such as (S)-α-methylbenzylamine, to the nitrogen atom can direct the stereochemical outcome of subsequent reactions. This auxiliary can be removed in a later step. A notable example involves a Krapcho dealkoxycarbonylation where the auxiliary on the nitrogen atom influences the preferential formation of the desired (2S)-monoester.[4]

  • Asymmetric Catalysis: Enantioselective reduction of a precursor, such as an azetine-2-carboxylic acid, using chiral metal catalysts (e.g., Ruthenium-based complexes) can produce the desired enantiomer in high excess.[5]

  • Resolution of Racemates: A racemic mixture of the final product or a key intermediate can be resolved using enzymatic methods or by forming diastereomeric salts with a chiral resolving agent.[4][6]

It is crucial to be mindful of reaction conditions, as harsh bases or acidic environments can lead to epimerization at the α-carbon.[4]

Q3: What are the most effective N-protecting groups for this synthesis, and why?

A3: The choice of the nitrogen protecting group is critical for both the success of the cyclization and the final deprotection step. An ideal group should be stable under the reaction conditions for ring formation but readily cleavable without disrupting the strained azetidine ring.

  • Boc (tert-Butoxycarbonyl): Widely used due to its stability to many nucleophilic and basic conditions, yet easily removed with mild acid (e.g., TFA).

  • Cbz (Carboxybenzyl): Stable to acidic conditions and can be removed under neutral conditions via hydrogenolysis, which is often compatible with the azetidine ring.

  • Benzhydryl (Bzh): A bulky group that can be effective in directing stereochemistry. It is typically removed by hydrogenolysis.[7]

  • Thiopivaloyl and Botc (tert-Butoxythiocarbonyl): These groups have been shown to facilitate the α-lithiation of azetidines for further functionalization and can be removed under specific conditions.[8]

The selection depends on the overall synthetic route and the compatibility of other functional groups present in the molecule.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low or No Yield During Intramolecular Cyclization

Q: My intramolecular cyclization to form the azetidine ring is failing or giving very low yields. What are the potential causes and how can I fix it?

A: This is the most common and critical step in the synthesis. Low yields are typically traced back to one of four issues: competing reactions, a poor leaving group, incorrect base selection, or steric hindrance.

1. Cause: Competing Intermolecular Reactions

  • Diagnosis: You may observe the formation of dimers or polymers in your reaction mixture, identifiable by mass spectrometry.

  • Explanation: At high concentrations, the nucleophilic amine of one molecule can react with the electrophilic carbon of another molecule, leading to polymerization instead of the desired intramolecular cyclization.

  • Solution: Employ high-dilution conditions. By significantly lowering the concentration of the substrate (e.g., <0.01 M), you favor the intramolecular pathway. This is achieved by slowly adding the substrate solution to a larger volume of solvent containing the base over an extended period.[2]

2. Cause: Inefficient Leaving Group

  • Diagnosis: The starting material remains largely unreacted even after prolonged reaction times or at elevated temperatures.

  • Explanation: The rate of the S\textsubscript{N}2 cyclization is highly dependent on the ability of the leaving group to depart. A hydroxyl group (-OH) is a very poor leaving group and must be activated.

  • Solution: Convert the γ-hydroxyl group into a better leaving group prior to the cyclization step. Common choices, in increasing order of reactivity, are:

    • Halides: -Br or -I (via Appel or Finkelstein reaction).

    • Sulfonates: Mesylate (-OMs) or Tosylate (-OTs). These are excellent leaving groups and are easily prepared by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine.[2]

3. Cause: Inappropriate Base

  • Diagnosis: Significant formation of elimination byproducts (alkenes) is observed, or the reaction does not proceed.

  • Explanation: The base must be strong enough to deprotonate the amine (or a precursor) but should not promote side reactions. A sterically hindered or nucleophilic base can lead to E2 elimination instead of S\textsubscript{N}2 substitution.

  • Solution: Use a strong, non-nucleophilic base.

    • Sodium Hydride (NaH): Excellent for deprotonating N-H bonds to form a potent nucleophile.

    • Cesium Carbonate (Cs\textsubscript{2}CO\textsubscript{3}): Known to be highly effective in promoting intramolecular alkylations, often attributed to the "cesium effect" which templates the cyclization. An efficient four-membered ring formation was achieved using Cs\textsubscript{2}CO\textsubscript{3} with 1,2-dibromoethane.[4]

    • Potassium Carbonate (K\textsubscript{2}CO\textsubscript{3}): A milder and often effective alternative.

BaseCommon SolventKey Considerations
NaH THF, DMFHighly reactive, requires anhydrous conditions.
Cs\textsubscript{2}CO\textsubscript{3} DMF, AcetonitrileOften gives higher yields in cyclizations.[4]
K\textsubscript{2}CO\textsubscript{3} DMF, AcetoneMilder, good for sensitive substrates.
Triethylamine DCMGenerally too weak for N-deprotonation in cyclization.

Table 1: Comparison of bases for azetidine ring formation.

troubleshooting_workflow start Low Cyclization Yield check_sm Starting Material (SM) Consumed? start->check_sm side_products Side Products Observed? check_sm->side_products Yes no_reaction Problem: Poor Leaving Group or Inactive Base check_sm->no_reaction No elimination Problem: Elimination (E2) Reaction side_products->elimination Alkene byproduct polymerization Problem: Intermolecular Reaction side_products->polymerization High MW species solution_lg Solution: 1. Use MsCl/TsCl to make -OMs/-OTs. 2. Convert -OH to -I or -Br. no_reaction->solution_lg solution_elim Solution: 1. Use a less hindered/milder base (e.g., K2CO3). 2. Lower reaction temperature. elimination->solution_elim solution_poly Solution: 1. Use high-dilution conditions. 2. Slow addition of substrate. polymerization->solution_poly

Issue 2: Difficulty with N-Protecting Group Removal

Q: I am struggling to remove the N-protecting group without decomposing my product. What should I do?

A: The azetidine ring is susceptible to ring-opening under harsh conditions due to its inherent strain energy (~26 kcal/mol).[1]

  • Diagnosis: You observe a complex mixture of products or a complete loss of identifiable product after the deprotection step.

  • Explanation: Conditions that are standard for deprotection in other systems (e.g., strong acids, high temperatures) can easily cleave the four-membered ring.

  • Solution:

    • Select a Labile Protecting Group: If possible, plan your synthesis with a protecting group that can be removed under mild conditions. Hydrogenolysis (for Cbz, Benzyl, Benzhydryl groups) using H\textsubscript{2} and Pd/C is often the gentlest method.

    • Optimize Deprotection Conditions:

      • For Boc groups: Use milder acids like formic acid or carefully controlled concentrations of TFA in DCM at 0 °C. Monitor the reaction closely by TLC/LC-MS and quench as soon as the starting material is consumed.

      • For Tosyl groups: Removal often requires harsh conditions (e.g., sodium in liquid ammonia), which are generally not compatible. It is better to avoid this group if possible for this scaffold.

protecting_groups azetidine N-Protected Precursor |  N-P boc boc azetidine:f1->boc cbz cbz azetidine:f1->cbz tosyl tosyl azetidine:f1->tosyl

Detailed Experimental Protocols

The following protocols outline a general, reliable pathway for the synthesis of (S)-2-methylazetidine-2-carboxylic acid, adapted from established methodologies involving malonic ester intermediates and intramolecular cyclization.[4]

synthetic_pathway start Dimethyl 2-methylmalonate step1 Bromination (NBS) start->step1 step2 Nucleophilic Substitution (Chiral Amine) step1->step2 step3 Intramolecular Cyclization (Base, Dibromoethane) step2->step3 step4 Decarboxylation & Purification step3->step4 step5 Deprotection & Hydrolysis step4->step5 end (S)-2-methylazetidine- 2-carboxylic acid step5->end

Protocol 1: Synthesis of Cyclization Precursor (Dimethyl (S)-2-((1-phenylethyl)amino)-2-methylmalonate)
  • Bromination: To a solution of dimethyl 2-methylmalonate (1.0 eq) in CCl\textsubscript{4}, add N-bromosuccinimide (NBS, 1.05 eq). Irradiate the mixture with a UV lamp (or add a radical initiator like AIBN) and heat to reflux. Monitor by GC/TLC until the starting material is consumed. Cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain crude dimethyl 2-bromo-2-methylmalonate.

  • Amination: Dissolve the crude brominated intermediate in anhydrous acetonitrile. Add (S)-(-)-α-methylbenzylamine (2.5 eq) and stir the mixture at room temperature for 12-18 hours.

  • Work-up: Quench the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na\textsubscript{2}SO\textsubscript{4}, filter, and concentrate. Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the desired precursor as a clear oil.

Protocol 2: Intramolecular Cyclization
  • Setup: In a flask equipped with a dropping funnel, add cesium carbonate (Cs\textsubscript{2}CO\textsubscript{3}, 2.0 eq) to anhydrous DMF under an argon atmosphere.

  • Cyclization: Dissolve the precursor from Protocol 1 (1.0 eq) and 1,2-dibromoethane (1.5 eq) in anhydrous DMF. Add this solution dropwise to the stirred suspension of cesium carbonate over 4-6 hours at room temperature.

  • Reaction Monitoring: After the addition is complete, stir the reaction for an additional 12-16 hours. Monitor the formation of the product, dimethyl 1-((S)-1-phenylethyl)-2-methylazetidine-2,2-dicarboxylate, by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture into water and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na\textsubscript{2}SO\textsubscript{4}, and concentrate. The crude product can be purified by chromatography if necessary.

Protocol 3: Deprotection and Hydrolysis
  • Decarboxylation (Optional Intermediate Step): For selective removal of one ester group, a Krapcho decarboxylation can be performed using LiCl in a wet DMSO/water mixture at elevated temperatures (~150 °C). This step often yields a diastereomeric mixture of monoesters that may require separation or further processing.[4]

  • Hydrogenolysis (Deprotection): Dissolve the azetidine intermediate in methanol. Add Pearlman's catalyst (Pd(OH)\textsubscript{2}/C, 10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until the chiral auxiliary is cleaved (monitored by TLC/LC-MS). Filter the reaction through Celite and concentrate the filtrate.

  • Hydrolysis: Add 6M HCl to the deprotected intermediate and heat the mixture to reflux for 6-8 hours to hydrolyze the remaining ester group(s).

  • Isolation: Cool the solution and concentrate under reduced pressure. The resulting solid can be purified by recrystallization or by using ion-exchange chromatography to yield the final product, 2-methylazetidine-2-carboxylic acid hydrochloride.

References

  • Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(2), 255-258. Available from: [Link]

  • Google Patents. (1997). US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids.
  • Organic Chemistry Portal. Azetidine synthesis. Available from: [Link]

  • Mzengeza, S., Venkatachalam, T. K., & Diksic, M. (2000). Stereospecific synthesis of alpha-methylated amino acids. Amino Acids, 18(1), 81-88. Available from: [Link]

  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 94-97. Available from: [Link]

  • Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling. Available from: [Link]

  • Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available from: [Link]

  • Hsiao, Y., et al. (1999). Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. The Journal of Organic Chemistry, 64(5), 1613-1616. Available from: [Link]

  • ResearchGate. (2008). The synthesis of cyclic amino acids. Available from: [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]

  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Available from: [Link]

  • Taylor & Francis Online. (2014). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Available from: [Link]

  • Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49383-49411. Available from: [Link]

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2007). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 72(3), 1024-1029. Available from: [Link]

  • American Chemical Society. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Available from: [Link]

  • National Institutes of Health. (2016). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Available from: [Link]

  • Frontiers. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available from: [Link]

  • National Institutes of Health. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Available from: [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Available from: [Link]

  • Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling. Available from: [Link]

  • Couty, F., et al. (2017). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 19(21), 5896-5899. Available from: [Link]

  • SpringerLink. (2024). Amino acid analogues provide multiple plausible pathways to prebiotic peptides. Available from: [Link]

  • Beilstein Journals. (2018). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Available from: [Link]

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Available from: [Link]

  • Google Patents. (1998). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2007). Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed. Available from: [Link]

  • ResearchGate. (2012). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Boc Deprotection with TFA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting issues related to the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during this critical synthetic step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Boc deprotection seems incomplete. What are the primary reasons for this?

Incomplete Boc deprotection is a frequent issue that can typically be traced back to several key factors related to reaction kinetics and substrate properties.

  • Insufficient Acid Stoichiometry or Concentration: The cleavage of the Boc group is an acid-catalyzed process.[1] The reaction rate can show a second-order dependence on the acid's concentration, meaning a slight decrease in acid strength can significantly slow down the reaction.[1] If your substrate contains basic functional groups, they will consume a portion of the TFA, reducing its effective concentration.[2]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; some substrates simply require more time or energy to react completely.[1] While many deprotections are complete within 30-60 minutes at room temperature, challenging substrates may need several hours.[3][4]

  • Steric Hindrance: The steric environment around the Boc-protected amine can significantly hinder the approach of the TFA molecule, slowing the rate of cleavage.[1][4][5] This is often observed with bulky amino acid side chains or complex molecular scaffolds.

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), the resin must be adequately swollen for the TFA solution to access all the peptide chains.[4] Using 100% TFA can sometimes lead to less effective resin swelling compared to a TFA/DCM mixture, resulting in incomplete deprotection.[1][6]

  • Moisture Contamination: TFA is hygroscopic. The presence of water can reduce the effective acidity of the deprotection solution, leading to an incomplete reaction.[4][5]

Q2: How can I reliably monitor the progress of my Boc deprotection reaction?

Effective reaction monitoring is crucial to determine the endpoint and avoid unnecessary exposure of the product to harsh acidic conditions. Several methods are at your disposal:

  • Thin-Layer Chromatography (TLC): This is often the quickest and most convenient method.[3][5] The deprotected amine is more polar than the Boc-protected starting material and will typically have a lower Rf value.[5][7] Staining the TLC plate with a ninhydrin solution is highly effective, as it produces a characteristic blue or purple spot with the newly formed primary amine, while the Boc-protected starting material remains uncolored.[2][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex mixtures or when a quantitative assessment is needed, LC-MS is the preferred method. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the completion of the reaction by monitoring the disappearance of the characteristic singlet peak of the tert-butyl protons, which typically appears around 1.4 ppm.[4][8]

  • Prepare the TLC Plate: On a silica gel TLC plate, lightly draw a starting line with a pencil.

  • Spotting: Using separate capillary tubes, apply small spots of your starting material (SM) solution, the reaction mixture (RM), and a co-spot (containing both SM and RM) onto the starting line.

  • Elution: Place the plate in a sealed TLC chamber containing an appropriate mobile phase (e.g., 10% methanol in dichloromethane). Allow the solvent front to ascend near the top of the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry completely. Visualize the spots under a UV lamp if your compounds are UV-active. Then, dip the plate into a ninhydrin staining solution and gently heat it with a heat gun until color develops. A colored spot in the RM lane that is absent in the SM lane indicates the presence of the free amine.

Q3: I see my starting material is consumed, but my yield is low and I have many unexpected peaks in my LC-MS. What's happening?

This scenario strongly suggests the formation of side products. The primary culprit is the highly reactive tert-butyl cation (t-Bu⁺) that is generated during the cleavage of the Boc group.[1][9][10] This electrophilic carbocation can alkylate any nucleophilic sites on your substrate, leading to a variety of undesired byproducts.[10]

dot

Boc_Protected Boc-NH-R Intermediate Protonated Boc Group Boc_Protected->Intermediate + H⁺ TFA TFA (H⁺) Free_Amine H₃N⁺-R (TFA Salt) Intermediate->Free_Amine Deprotection (Desired Pathway) tBu_Cation tert-butyl cation (t-Bu⁺) Intermediate->tBu_Cation Cleavage Side_Products Alkylated Side Products (e.g., tBu-Trp, tBu-Met) tBu_Cation->Side_Products Alkylation of Nucleophiles (Side Reaction) Trapped_Cation Trapped Cation (e.g., t-butanol) tBu_Cation->Trapped_Cation Quenching (Prevention) Scavenger Scavenger (e.g., TIS, H₂O) Scavenger->Trapped_Cation

Caption: Boc deprotection pathway and competing side reactions.

Amino acid residues with nucleophilic side chains are particularly susceptible to tert-butylation:[1][9]

  • Tryptophan (Trp): The indole ring is highly nucleophilic.

  • Methionine (Met): The thioether can be alkylated to form a sulfonium salt.

  • Cysteine (Cys): The free thiol group is a prime target for alkylation.

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.

The solution is to use scavengers . These are reagents added to the deprotection cocktail to trap the tert-butyl cation before it can react with your product.[9]

Q4: How do I choose the right scavenger for my reaction?

The choice of scavenger depends on the specific nucleophilic residues present in your molecule. A scavenger cocktail is often employed to handle multiple sensitive groups.

ScavengerTarget Residue(s)Typical Concentration (v/v)Notes
Triisopropylsilane (TIS) Trp, general carbocations2.5 - 5%A very common and effective scavenger that reduces the carbocation to isobutane.[1][9]
Water (H₂O) General purpose2.5 - 5%Traps the carbocation to form tert-butanol. Often used in combination with TIS.[9]
Ethanedithiol (EDT) Cys, Met2.5%Highly effective for sulfur-containing residues but has a strong odor.[9][11]
Thioanisole General purpose, Trp2.5 - 5%Can prevent alkylation of Trp but should be used with caution as its cation adducts can sometimes cause other side reactions.[12]

A widely used general-purpose scavenger cocktail is a mixture of TFA/TIS/H₂O in a 95:2.5:2.5 ratio .[9][11]

Q5: My deprotection is still incomplete even after extending the reaction time and using fresh TFA. What is my next step?

If standard conditions are failing, a more systematic troubleshooting approach is required. Consider the following workflow to diagnose and solve the issue.

dot

Start Incomplete Deprotection Observed Check_Reagents Verify Reagent Quality (Anhydrous TFA/DCM?) Start->Check_Reagents Check_Reagents->Start No (Use Fresh) Increase_TFA Increase TFA Concentration (e.g., 50% -> 95%) Check_Reagents->Increase_TFA Yes Increase_Time Extend Reaction Time (Monitor by LC-MS/TLC) Increase_TFA->Increase_Time Increase_Temp Increase Temperature (e.g., RT -> 40°C) Increase_Time->Increase_Temp Temp_Sensitive Molecule Thermally Stable? Increase_Temp->Temp_Sensitive Yes Change_Acid Switch to Stronger Acid System (e.g., 4M HCl in Dioxane) Increase_Temp->Change_Acid No Success Deprotection Complete Temp_Sensitive->Success Change_Acid->Success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

  • Increase Acid Strength: Move from a 20-50% TFA in DCM solution to neat (100%) TFA or a high-concentration cocktail (e.g., 95% TFA).[1][6]

  • Increase Temperature: Gently warming the reaction to 30-40°C can sometimes provide the necessary activation energy, but this should be done cautiously as it can also accelerate side product formation.[2][9]

  • Change the Acid System: For particularly stubborn Boc groups, switching to a different, often stronger, acid system can be effective. A 4M solution of HCl in 1,4-dioxane is a common and powerful alternative to TFA.[3][13][14]

Standard Operating Protocols

Protocol 1: Standard Solution-Phase Boc Deprotection using TFA/DCM

This protocol is a general starting point for most substrates.

  • Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control any initial exotherm.

  • Acid Addition: Slowly add an equal volume of TFA to the solution to achieve a final concentration of 50% TFA (v/v). If required, add scavengers (e.g., 2.5-5% TIS) to the mixture.[1][5]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction's progress every 30-60 minutes using TLC or LC-MS until the starting material is fully consumed.[3][7]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with a non-polar solvent like toluene (3 times).[5]

    • The resulting crude product is the TFA salt of the amine, which can often be used directly in the next step.

    • For neutralization, dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[3]

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This method is useful for substrates resistant to TFA or when a crystalline hydrochloride salt is desired.

  • Setup: To the Boc-protected starting material in a flask, add a 4M solution of HCl in 1,4-dioxane (typically 10-20 equivalents).[3][14]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1 to 4 hours.[3][7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed under reduced pressure, and the resulting solid can be triturated with or washed with a non-polar solvent like diethyl ether, followed by collection via filtration.[3]

References

  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
  • BenchChem. (2025).
  • BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions.
  • BenchChem. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-NH-PEG12-propargyl.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?[Link]

  • BenchChem. (2025). Application Notes and Protocols for Boc Deprotection of Boc-NH-PEG12-propargyl.
  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]

  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522–527. [Link]

  • Reddit. (2023). Boc De-protection. r/Chempros. [Link]

  • Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. [Link]

  • Scribd. (n.d.). TFA Deprotection. [Link]

  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ResearchGate. (2016). How to confirm BOC deprotection by TFA?[Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Coupling of N-Boc-Quaternary Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating N-Boc-protected quaternary amino acids (α,α-disubstituted amino acids) into peptide sequences. The unique steric bulk of these residues presents significant challenges, often leading to frustrating side reactions and low yields.[1][2][3]

This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common problems and offer robust, validated protocols to help you overcome these hurdles and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)
Q1: Why are N-Boc-quaternary amino acids so difficult to couple compared to standard amino acids?

The primary challenge is severe steric hindrance.[1][2] A quaternary amino acid, such as α-aminoisobutyric acid (Aib), has two substituents on its α-carbon. This crowded environment physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1] This steric clash dramatically slows down the rate of peptide bond formation, often leading to incomplete reactions where standard coupling protocols fail.[1][4]

Q2: What are the most common side reactions I should be aware of when using these amino acids?

The most prevalent issues stemming from the slow kinetics of the desired reaction are:

  • Incomplete Coupling: The most frequent problem, resulting in deletion sequences where the quaternary amino acid is missing from the final peptide.[1][5]

  • Epimerization of the Preceding Residue: While the quaternary amino acid itself cannot racemize, the prolonged reaction times and harsh conditions required for coupling can cause the chiral center of the preceding amino acid (the one already on the resin) to epimerize.[6][7][8] This occurs via the formation of an oxazolone intermediate.[9][10]

  • Guanidinylation of the N-terminus: If using uronium/aminium-based coupling reagents like HATU or HBTU, a slow coupling reaction provides an opportunity for the reagent to react with the free N-terminal amine, forming a guanidinyl group that irreversibly caps the peptide chain.[6][11]

  • Diketopiperazine (DKP) Formation: When coupling the third amino acid, if the dipeptide sequence on the resin is sterically favorable, it can cyclize and cleave from the resin, forming a stable six-membered diketopiperazine ring. This is especially common if proline is one of the first two residues.[6]

Q3: Which class of coupling reagents is best suited for quaternary amino acids?

Standard carbodiimide reagents like DCC or DIC are often insufficient for these challenging couplings.[4][5] More potent, in-situ activating reagents are required to generate a highly reactive intermediate that can overcome the steric barrier.[11][12]

  • Uronium/Aminium Salts: Reagents like HATU , HCTU, and COMU are among the most powerful and frequently recommended choices.[1][5][13] HATU, in particular, generates a highly reactive OAt-ester, and the HOAt byproduct can catalyze the reaction.[11]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent and are sometimes preferred as they are less prone to the guanidinylation side reaction compared to uronium salts.[2][5][11]

Troubleshooting Guide: Common Problems & Solutions
Problem 1: My final product analysis (HPLC/MS) shows a significant deletion sequence. How do I improve my coupling yield?

A deletion sequence is a clear sign of incomplete coupling.[1][5] The slow reaction kinetics failed to go to completion.

Root Cause Analysis: The activation energy for the peptide bond formation is too high due to steric hindrance.[5][13] Your current protocol does not provide enough energy or reactivity to overcome this barrier.

Solutions:

  • Switch to a More Potent Coupling Reagent: If you are not already, switch to HATU or PyBOP. These are the go-to reagents for sterically demanding couplings.[5][12][14]

  • Increase Reagent Equivalents: Use a higher excess of the N-Boc-quaternary amino acid and coupling reagent. Start with 3 equivalents and increase to 5 if necessary.

  • Optimize Reaction Conditions:

    • Double Coupling: After the first coupling reaction, wash the resin thoroughly with DMF and repeat the coupling step with a fresh solution of amino acid and reagents.[5][13]

    • Extend Reaction Time: Allow the reaction to proceed for longer. For difficult couplings, this could mean 4-6 hours or even overnight, compared to the standard 1-2 hours.[5]

    • Increase Temperature: Performing the coupling at an elevated temperature (e.g., 40-60°C) can provide the necessary energy to overcome the steric barrier.[5] Microwave-assisted peptide synthesis is particularly effective for this purpose.[1][5]

Problem 2: My peptide is pure, but it shows two peaks on a chiral HPLC column, or it has reduced biological activity. I suspect epimerization.

This indicates that the stereochemistry of the amino acid preceding your quaternary residue has been compromised.

Root Cause Analysis: Epimerization occurs when the activated carboxyl group of the incoming amino acid is attacked by the backbone carbonyl oxygen of the preceding residue, forming an oxazolone.[9][10] A proton can then be abstracted from the α-carbon, temporarily destroying the chiral center. Re-protonation can occur from either face, leading to a mixture of D and L isomers.[6][8] This is exacerbated by:

  • Prolonged activation times.

  • The use of strong, non-hindered bases like DIPEA. [15]

Solutions:

  • Choose Your Base Wisely: Avoid N,N-diisopropylethylamine (DIPEA) if possible. Switch to a more sterically hindered base like 2,4,6-collidine or a weaker base like N-methylmorpholine (NMM).[2][15] These bases are less efficient at abstracting the α-proton from the oxazolone intermediate.

  • Minimize Pre-activation Time: Do not let the "pre-activation" mixture of the amino acid, coupling reagent, and base sit for too long before adding it to the resin. A brief 1-2 minute pre-activation is usually sufficient.[5]

  • Use Racemization-Suppressing Additives: When using carbodiimides, additives like HOAt or OxymaPure are superior to HOBt in suppressing racemization.[2][15] For onium salt reagents, HATU (which contains an HOAt moiety) is an excellent choice.[16]

  • Lower the Temperature: Perform the coupling at a lower temperature (e.g., 0°C) to reduce the rate of the epimerization side reaction.[2][15]

Problem 3: My synthesis stops progressing, and MS analysis shows a mass addition of +98 Da on my peptide.

This is a classic sign of N-terminal guanidinylation, which terminates the peptide chain.

Root Cause Analysis: This side reaction is specific to uronium/aminium coupling reagents (HBTU, HATU, HCTU). If the coupling reaction is slow, the activated reagent has more time to react with the nucleophilic N-terminal amine of the peptide-resin instead of the intended carboxylic acid.[11]

Solutions:

  • Use Stoichiometric Amounts or Pre-activation: Ensure the amino acid is mixed with the coupling reagent before adding the base, and add this solution promptly to the resin. This allows the reagent to activate the acid first, minimizing its opportunity to react with the amine on the resin.[6]

  • Switch to a Phosphonium Salt Reagent: Reagents like PyBOP or PyAOP do not have the guanidinium substructure and therefore cannot cause this side reaction.[11] This is often the most effective solution for preventing guanidinylation during difficult couplings.

Data & Reagent Comparison

For a successful synthesis, selecting the right combination of reagents is critical. The following table provides a comparative overview of common choices for coupling quaternary amino acids.

Reagent SystemClassRelative PotencyRisk of RacemizationRisk of GuanidinylationRecommended Use
HATU / Collidine Aminium SaltVery HighLow-MediumMediumFirst choice for difficult couplings .[1][5]
PyBOP / DIPEA Phosphonium SaltHighLow-MediumNoneExcellent alternative to HATU, avoids guanidinylation.[5][11]
COMU / NMM Aminium SaltVery HighLowMediumHigh efficiency with a better safety profile than HOBt/HOAt-based reagents.[5]
DIC / OxymaPure CarbodiimideMedium-HighLowNoneGood choice, but may be less potent than onium salts for the most hindered cases.[2][16]
Visualizing the Workflow
Decision-Making for Troubleshooting Low Yield

The following diagram outlines a logical workflow for addressing low coupling yields when working with N-Boc-quaternary amino acids.

Troubleshooting_Workflow start Low Yield or Deletion Sequence Detected reagent_check Step 1: Evaluate Coupling Reagent Is it HATU, HCTU, or PyBOP? start->reagent_check switch_reagent Action: Switch to a high-potency reagent like HATU or PyAOP. reagent_check->switch_reagent No conditions_check Step 2: Optimize Conditions Are you using extended time or heat? reagent_check->conditions_check Yes reassess Step 3: Re-analyze Product (HPLC/MS) switch_reagent->reassess double_couple Action: Implement Double Coupling (Repeat coupling step with fresh reagents) conditions_check->double_couple No increase_temp Action: Increase Temperature (40-50°C) or use microwave synthesis double_couple->increase_temp increase_temp->reassess success Yield Improved Problem Solved reassess->success

Caption: A logical workflow for troubleshooting low yield in hindered peptide coupling.[2]

Validated Experimental Protocols
Protocol 1: High-Efficiency Coupling of N-Boc-Quaternary Amino Acid using HATU

This protocol is optimized to maximize coupling efficiency and minimize side reactions.

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in fresh, peptide-grade Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Deprotection: Remove the N-terminal Boc group from the resin-bound peptide using 20-25% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes.

  • Washing: Wash the resin thoroughly to remove residual TFA and salts. Perform washes in the following order: DMF (3x), DCM (3x), DMF (3x).

  • Neutralization: Neutralize the N-terminal ammonium salt by washing the resin with 10% DIPEA in DMF for 2-5 minutes, then wash again with DMF (3x) to remove the excess base.

  • Activation Mixture Preparation (Perform immediately before use):

    • In a separate vial, dissolve the N-Boc-quaternary amino acid (0.3 mmol, 3 eq.).

    • Add the coupling reagent, HATU (0.29 mmol, 2.9 eq.).

    • Add the base, 2,4,6-collidine (0.6 mmol, 6 eq.).

    • Add enough DMF to fully dissolve the reagents.

    • Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[5]

  • Coupling Reaction: Immediately add the activated amino acid solution to the neutralized peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours.[13]

  • Monitoring & Washing:

    • Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates reaction completion.

    • If the test is positive (blue beads), wash the resin with DMF (5x) and perform a "double coupling" by repeating steps 5 and 6.[5][13]

    • Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle or final cleavage.

Protocol 2: RP-HPLC Analysis for Purity and Detection of Side Products

Reversed-phase high-performance liquid chromatography (HPLC) is the standard method for assessing the purity of the crude peptide product.[17][18]

  • Sample Preparation: Cleave a small amount of the crude peptide from the resin. Dissolve the dried peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) to a concentration of 1 mg/mL.

  • HPLC System:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

    • Detector: UV detector set to 214 nm and 280 nm.

  • Gradient Elution:

    • Run a linear gradient from 5% B to 65% B over 30 minutes.

    • The exact gradient may need to be optimized based on the hydrophobicity of your peptide.

  • Analysis:

    • The main peak corresponds to your target peptide.

    • Deletion sequences will typically appear as earlier-eluting, more polar peaks.

    • Epimerized products (diastereomers) may appear as a closely eluting shoulder or a separate peak near the main product peak. Chiral chromatography may be needed for definitive confirmation.

    • Confirm the identity of all major peaks by collecting fractions and analyzing them via Mass Spectrometry (MS).[18]

References
  • Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Peptide Coupling Reagents: Selection and Use. (n.d.). Peptide Coupling Reagents: Selection and Use. [Link]

  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Isonocyano-N-Alkylamides. Thieme. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Slideshare. [Link]

  • PubMed. (1996). Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]

  • The Essential Role of Coupling Reagents in Modern Peptide Synthesis. (n.d.). The Essential Role of Coupling Reagents in Modern Peptide Synthesis. [Link]

  • Epimerization of Peptide. (n.d.). Epimerization of Peptide. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. [Link]

  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

  • ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • NIH. (n.d.). Approaches for peptide and protein cyclisation. NIH. [Link]

  • OUCI. (n.d.). Epimerisation in Peptide Synthesis. OUCI. [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]

  • NIH. (n.d.). Introduction to Peptide Synthesis. NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • PubMed. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]

  • ResearchGate. (n.d.). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Google Patents. (n.d.). US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures.
  • PubMed. (n.d.). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. PubMed. [Link]

  • ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

Sources

Technical Support Center: Purification of Crude (2S)-1-Boc-2-methylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2S)-1-Boc-2-methylazetidine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this compound.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude (2S)-1-Boc-2-methylazetidine-2-carboxylic acid. Each problem is followed by potential causes and detailed, step-by-step solutions.

Issue 1: The crude product is a thick, persistent oil that fails to crystallize.

This is one of the most common challenges faced with Boc-protected amino acids, which often exist as oils or low-melting solids.[1]

Potential Causes & Solutions:

  • Cause: Presence of residual solvents or impurities. Even trace amounts of solvents like dichloromethane (DCM), ethyl acetate, or ethereal solvents used in the workup can prevent crystallization. Similarly, impurities from the reaction, such as unreacted starting materials or byproducts, can inhibit the formation of a crystal lattice.[1][2]

    • Solution 1: High-Vacuum Drying. Ensure the crude oil is dried under a high vacuum for an extended period (several hours to overnight) to remove all volatile residues. Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious of potential degradation.

    • Solution 2: Trituration/Pulping. This technique involves stirring the oil with a non-polar solvent in which the desired compound is insoluble, but the impurities are soluble. This can help to induce solidification.

      • Protocol: Add a small volume of a weak polar solvent like n-hexane, cyclohexane, or diethyl ether to the oil.[3][4] Stir the mixture vigorously with a spatula, scratching the sides of the flask to encourage nucleation. The oil should gradually transform into a solid. The solid can then be collected by filtration, washed with fresh cold non-polar solvent, and dried.

  • Cause: The compound is inherently difficult to crystallize or is an amorphous solid.

    • Solution 1: Seeding. If you have a small amount of pure, solid (2S)-1-Boc-2-methylazetidine-2-carboxylic acid, you can add a tiny crystal (a "seed") to the oil.[3][4] This provides a template for crystal growth. The purity of the seed crystal should ideally be high (95-100%).[3]

    • Solution 2: Solvent-Induced Crystallization. Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate, methanol) and then slowly add a "poor" or "anti-solvent" (e.g., hexane, heptane) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

Issue 2: Low purity of the product after initial crystallization or precipitation.

After inducing solidification, you might find that the purity of your (2S)-1-Boc-2-methylazetidine-2-carboxylic acid is still not satisfactory.

Potential Causes & Solutions:

  • Cause: Co-precipitation of impurities. During a rapid crystallization or precipitation, impurities can become trapped within the crystal lattice of the product.

    • Solution: Recrystallization. This is a powerful technique for purifying solids. The key is to choose an appropriate solvent or solvent system.

      • Protocol:

        • Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices for Boc-amino acids include ethyl acetate/hexane and ethanol/water.[2]

        • Dissolve the crude solid in the minimum amount of the hot solvent to form a saturated solution.

        • Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.

        • Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

        • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Cause: Presence of acidic or basic impurities. Residual acidic or basic reagents from the synthesis can be difficult to remove by simple crystallization.[1][2]

    • Solution: Acid-Base Extraction. Before attempting crystallization, perform a liquid-liquid extraction to remove these impurities.

      • Protocol:

        • Dissolve the crude product in an organic solvent like ethyl acetate.

        • Wash the organic layer with a mild acidic solution (e.g., 1M HCl or citric acid) to remove any basic impurities.

        • Subsequently, wash with a mild basic solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities. Be cautious as the carboxylic acid product is also acidic and may partition into the aqueous basic layer if the pH is too high. A careful adjustment of pH is crucial.[1][5]

        • Finally, wash with brine to remove any remaining water-soluble impurities and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

        • Evaporate the solvent to obtain the crude product, which can then be further purified by crystallization.

Issue 3: Difficulty in separating diastereomers or closely related impurities.

If the synthesis of (2S)-1-Boc-2-methylazetidine-2-carboxylic acid involves steps that could generate diastereomers or other closely related impurities, simple crystallization may not be sufficient for separation.

Potential Causes & Solutions:

  • Cause: Similar physical properties of the impurities and the desired product. Diastereomers, for instance, often have very similar solubilities, making their separation by crystallization challenging.

    • Solution: Column Chromatography. This is a more powerful technique for separating compounds with similar polarities.

      • Protocol:

        • Stationary Phase: Silica gel is the most common choice for the purification of polar compounds like carboxylic acids.

        • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. A small amount of acetic or formic acid is often added to the eluent to keep the carboxylic acid protonated and prevent streaking on the silica gel.

        • Procedure: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column. Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and evaporate the solvent.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of crude (2S)-1-Boc-2-methylazetidine-2-carboxylic acid.

PurificationWorkflow Crude Crude Product (Oil or Impure Solid) Extraction Acid-Base Extraction Crude->Extraction If acidic/basic impurities suspected Trituration Trituration with Non-Polar Solvent Crude->Trituration If product is an oil Extraction->Trituration Crystallization Recrystallization Trituration->Crystallization ColumnChrom Column Chromatography Crystallization->ColumnChrom If purity is low PureProduct Pure (2S)-1-Boc-2-methylazetidine-2-carboxylic acid Crystallization->PureProduct If purity is high ColumnChrom->PureProduct

Caption: A general decision-making workflow for purification.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of (2S)-1-Boc-2-methylazetidine-2-carboxylic acid?

A1: Common impurities can include unreacted starting materials such as (2S)-2-methylazetidine-2-carboxylic acid and di-tert-butyl dicarbonate (Boc-anhydride). Byproducts from the reaction, such as t-butanol, and residual solvents from the workup are also frequently encountered. If the synthesis involves chiral resolution, the corresponding (2R) enantiomer could also be present as an impurity.

Q2: What is the expected appearance and melting point of pure (2S)-1-Boc-2-methylazetidine-2-carboxylic acid?

A2: Pure (2S)-1-Boc-2-methylazetidine-2-carboxylic acid is typically a white to off-white solid or powder.[6][] The reported melting point is in the range of 105-110 °C.[6][]

Q3: What analytical techniques are recommended to assess the purity of the final product?

A3: The purity of the final product should be assessed by a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): Particularly chiral HPLC, is essential to determine the enantiomeric purity (enantiomeric excess, ee).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Q4: Can I use column chromatography as the primary purification method instead of crystallization?

A4: Yes, column chromatography can be used as the primary purification method, and in some cases, it may be necessary, especially for complex mixtures or to separate diastereomers.[8] However, for large-scale purifications, crystallization is often more efficient and economical. Some synthetic routes are even designed to be chromatography-free for large-scale production.[9][10]

Troubleshooting Chromatography

The following table provides a quick reference for troubleshooting common issues during column chromatography of (2S)-1-Boc-2-methylazetidine-2-carboxylic acid.

Problem Potential Cause Solution
Streaking or Tailing of the Spot on TLC/Column The carboxylic acid is interacting strongly with the silica gel.Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid.
Poor Separation of Product and Impurities The polarity of the eluent is too high or too low.Systematically vary the ratio of the polar and non-polar solvents in the eluent. A gradient elution (gradually increasing the polarity of the eluent) can also be effective.
Product is not Eluting from the Column The eluent is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate or methanol) in the eluent.
Visualizing the Troubleshooting Logic

This diagram outlines the logical steps for troubleshooting a failed crystallization attempt.

CrystallizationTroubleshooting Start Crude Product is an Oil CheckSolvent Check for Residual Solvent? Start->CheckSolvent Dry Dry Under High Vacuum CheckSolvent->Dry Yes Triturate Triturate with Hexane/Ether Dry->Triturate StillOil Still an Oil? Triturate->StillOil Recrystallize Attempt Recrystallization from different solvent systems StillOil->Recrystallize Yes Success Solid Product Obtained StillOil->Success No Recrystallize->Success Succeeds ColumnChrom Consider Column Chromatography Recrystallize->ColumnChrom Fails

Caption: Troubleshooting steps for an oily product.

References

  • CN112661672A - Crystallization method of Boc-amino acid - Google P
  • Crystallization method of Boc-amino acid - Eureka | P
  • How to get (or crystallize) solid amino acids derivatives and peptides?
  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystalliz
  • BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... - BOC Sciences Amino Acid. (URL: )
  • Technical Support Center: Purification of Isomeric Impurities - Benchchem. (URL: )
  • Azetidine-2-carboxylic acid - Selleck Chemicals. (URL: )
  • 142253-55-2|N-Boc-Azetidine-3-carboxylic acid|BLD Pharm. (URL: )
  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for - HETEROCYCLES. (URL: )
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (URL: )
  • Approaches to Singleton Achiral Purification of Difficult Samples for Discovery Research Support | LCGC Intern
  • 1-Boc-L-azetidine-2-carboxylic acid CAS#: 51077-14-6 - ChemicalBook. (URL: )
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: )
  • (2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid - PubChem. (URL: )
  • Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid for the Synthesis of Nicotianamine and Its Derivatives | Request PDF - ResearchG
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - PubMed Central. (URL: )
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed. (URL: )
  • 1-Boc-L-azetidine-2-carboxylic acid | Biochemical Reagent | MedChemExpress. (URL: )
  • Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter | Request PDF - ResearchG
  • (R)-1-Boc-Azetidine-2-carboxylic acid methyl ester - Sigma-Aldrich. (URL: )
  • Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed. (URL: )
  • Isolation of a Carboxylic acid : r/chemhelp - Reddit. (URL: )
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals. (URL: )
  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. (URL: )
  • Efficient route to (S)-azetidine-2-carboxylic acid - PubMed. (URL: )
  • 1-Boc-L-azetidine-2-carboxylic acid - Artepal. (URL: )
  • Synthesis of L -Azetidine-2-Carboxylic Acid - ResearchG
  • 1-Boc- L -azetidine-2-carboxylic acid = 98.0 TLC 51077-14-6 - Sigma-Aldrich. (URL: )
  • Boc-L-azetidine-2-carboxylic acid (CAS 51077-14-6) | Amino Acids - BOC Sciences. (URL: )
  • (s)-n-boc-azetidine-2-carboxylic acid methyl ester - Chongqing Chemdad Co. ,Ltd. (URL: )
  • Boc-Azetidine-2-carboxylic acid [51077-14-6] - Aapptec Peptides. (URL: )
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applic

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Navigating Hindered N-Boc Deprotection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing N-Boc deprotection, with a specialized focus on sterically hindered substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common but sometimes problematic transformation. Here, we move beyond simple protocols to explore the underlying mechanistic principles, offering field-tested insights to troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my N-Boc deprotection so slow or incomplete on this particular substrate?

A1: Incomplete deprotection is a frequent issue, often stemming from several factors.[1] Steric hindrance around the Boc-protected nitrogen is a primary cause, slowing the approach of the acid catalyst.[1] Other common culprits include insufficient acid concentration, suboptimal reaction times, or low temperatures.[1]

Q2: What is the fundamental mechanism of acid-catalyzed N-Boc deprotection?

A2: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA).[2][3] This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and an unstable carbamic acid intermediate.[2] The carbamic acid then rapidly decarboxylates, releasing carbon dioxide and the free amine.[4][5] The liberated amine is then protonated by the acid, typically forming an ammonium salt.[2]

Q3: What are those unexpected peaks in my LC-MS analysis after deprotection?

A3: These are likely side products arising from the reactive tert-butyl cation generated during the reaction.[6][7] This carbocation is a potent electrophile and can alkylate any nucleophilic species present, including electron-rich amino acid residues like tryptophan, tyrosine, and methionine if you are working with peptides.[7][8]

Q4: What are scavengers and when should I use them?

A4: Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the reactive tert-butyl cation before it can alkylate your substrate.[1][7] They are crucial when your molecule contains sensitive, nucleophilic functional groups.[6] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[6]

Troubleshooting Guide for Hindered N-Boc Deprotection

This section provides a structured approach to resolving common issues encountered with sterically challenging substrates.

Issue 1: Slow or Incomplete Reaction

When steric bulk near the N-Boc group impedes the reaction, a systematic adjustment of reaction parameters is necessary.

dot

Caption: Troubleshooting workflow for slow N-Boc deprotection.

Detailed Solutions:

  • Increase Acid Concentration: For standard TFA in dichloromethane (DCM), increasing the TFA concentration from a typical 20-50% (v/v) can enhance the reaction rate.[5]

  • Extend Reaction Time: Hindered substrates simply require more time. Monitor the reaction progress closely using an appropriate analytical technique like TLC or LC-MS.[9]

  • Elevate Temperature: Gentle heating, for instance to 30-40°C, can often overcome the activation energy barrier imposed by steric hindrance.[9] However, be aware that higher temperatures can also accelerate side reactions.[7]

  • Switch to a Stronger Acid System: If TFA/DCM is insufficient, consider using 4M HCl in dioxane.[1][7] This reagent is often more potent for challenging deprotections.[7]

Issue 2: Formation of Side Products

The generation of t-butylated side products is a common problem, especially with electron-rich substrates.[10]

dot

Caption: Strategy to mitigate side product formation.

Detailed Solutions:

  • Incorporate Scavengers: This is the most effective way to prevent t-butylation.[1] A standard "scavenger cocktail" is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[6] For molecules with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[6]

  • Lower Reaction Temperature: Running the deprotection at 0°C can help to minimize side reactions, although this may require longer reaction times.[9]

  • Consider Milder Alternatives: For highly sensitive substrates, harsher reagents like TFA may not be suitable. Milder conditions, such as aqueous phosphoric acid, can offer good selectivity.[11] Another alternative is the use of oxalyl chloride in methanol, which has been shown to be effective for substrates with acid-labile groups.[11][12]

Experimental Protocols

Protocol 1: Standard Deprotection with TFA in DCM
  • Dissolution: Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).[5]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[5] Caution: This reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[2][5]

  • Reaction: Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC or LC-MS.[5]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used directly or neutralized with a base.[9]

Protocol 2: Deprotection with HCl in Dioxane
  • Dissolution: Dissolve the N-Boc protected amine in a minimal amount of a suitable solvent if necessary (e.g., methanol, ethyl acetate).[1]

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane. A large excess of HCl is often used.[1]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.[1]

  • Work-up: Upon completion, the hydrochloride salt can often be collected by filtration and washed with a solvent like diethyl ether.[5]

Protocol 3: Thermolytic Deprotection (for specific substrates)

For certain substrates, thermal deprotection in the absence of an acid catalyst can be a viable, green alternative.[13]

  • Solvent Selection: Dissolve the N-Boc protected amine in a high-boiling, polar solvent such as 2,2,2-trifluoroethanol (TFE) or methanol.[13][14]

  • Heating: Heat the reaction mixture to temperatures ranging from 120°C to 240°C, depending on the substrate's reactivity.[13] This is often performed in a continuous flow reactor for precise temperature and residence time control.[13]

  • Monitoring: The reaction progress can be monitored by techniques such as FlowIR to track the evolution of CO₂.[13]

  • Work-up: Upon completion, the solvent is removed under reduced pressure to yield the deprotected amine.

Data Summary

Reagent/ConditionTypical Concentration/TempAdvantagesDisadvantagesApplicable To
TFA in DCM 20-50% v/v, RTFast, reliable, well-establishedCan cause side reactions with sensitive substratesGeneral purpose
HCl in Dioxane 4M, RTStronger than TFA for hindered aminesDioxane is a suspected carcinogenHindered amines
Aqueous Phosphoric Acid VariesEnvironmentally benign, selectiveMay be slower than TFA or HClAcid-sensitive substrates
Oxalyl Chloride in Methanol 3 equiv., RTMild, tolerates other acid-labile groupsReagent is moisture-sensitiveSubstrates with multiple sensitive functional groups
Thermal (e.g., in TFE) 120-240 °CAcid-free, "green" chemistryRequires high temperatures, specialized equipmentSelective deprotection based on N-Boc lability

Mechanistic Insights into Hindered Deprotection

Steric hindrance directly impacts the initial protonation step of the deprotection mechanism. Bulky groups adjacent to the nitrogen atom can shield the carbamate's carbonyl oxygen, making it less accessible to the acid catalyst. This increases the activation energy of the reaction, thus slowing the rate of deprotection. In some cases, electronic effects can also play a role; electron-withdrawing groups on an aromatic ring can destabilize the carbamate and promote cleavage.[11]

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]

  • Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of Applicable Chemistry. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • Deprotection of N-BOC compounds. European Patent Office.
  • Deprotection of N-Boc group of aliphatic amines. ResearchGate. Available at: [Link]

  • A Novel Method for the Deprotection of N-Boc-D-Glucosamine-Ac by Irradiation via Microwave. International Journal of Scientific and Engineering Research. Available at: [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

Sources

Technical Support Center: Alternative Reagents for Difficult Peptide Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in solid-phase peptide synthesis (SPPS). When standard coupling protocols fail, a strategic switch to alternative reagents is often necessary. This document provides in-depth troubleshooting advice, detailed protocols, and comparative data to help you navigate difficult peptide couplings and achieve higher purity and yield in your synthetic projects.

Frequently Asked Questions (FAQs)
Q1: What defines a "difficult peptide coupling"?

A difficult peptide coupling is any amide bond formation that proceeds slowly, incompletely, or with significant side reactions under standard synthesis conditions. The primary causes include:

  • Steric Hindrance: Bulky amino acid side chains (e.g., Val, Ile, Aib) or N-alkylated amino acids physically obstruct the reactive centers, slowing down the reaction.[1][2][3] Coupling to a proline residue can also be slow due to its secondary amine structure.[4]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form inter- or intra-chain hydrogen bonds, making the N-terminal amine inaccessible to reagents.[5][6] This is common in long or hydrophobic sequences.[5]

  • Epimerization/Racemization: Certain amino acids, like Cysteine (Cys) and Histidine (His), are highly susceptible to losing their stereochemical integrity during the activation step, leading to diastereomeric impurities that are difficult to separate.[7][8][9][10]

  • Electronic Effects: The chemical nature of the amino acids can reduce the nucleophilicity of the amine or the electrophilicity of the activated carboxyl group.

Q2: When should I switch from a standard reagent like DIC/HOBt to an alternative?

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with an additive like 1-Hydroxybenzotriazole (HOBt) are effective and economical for many routine couplings.[8][11] However, you should consider switching to a more potent alternative reagent if you observe:

  • A positive ninhydrin (Kaiser) test after a standard coupling time, indicating incomplete reaction.[12]

  • Mass spectrometry (MS) analysis of a test cleavage reveals significant deletion sequences (missing amino acids).[13][14]

  • Synthesis of sequences known to be challenging, such as those containing consecutive hindered residues (e.g., Pro-Pro) or Aib.[13]

  • High levels of epimerization are detected in the crude product.

Q3: What is the main difference between phosphonium and uronium/aminium reagents?

These are the two major classes of modern coupling reagents.[8][15]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents, such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), activate the carboxylic acid by forming a reactive OBt ester.[16][17] Their key advantage is that they do not cause guanidinylation of the N-terminal amine, a side reaction associated with uronium salts. This makes them "cleaner" and ideal for situations requiring an excess of coupling reagent, such as in cyclization or fragment condensation reactions.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): These reagents are generally more reactive and lead to faster coupling times.[18] Reagents like HATU and HCTU incorporate the additive 1-hydroxy-7-azabenzotriazole (HOAt), which is more effective than HOBt at increasing reaction rates and suppressing racemization.[18] However, they can react with the free N-terminus of the peptide if used in large excess, leading to chain termination.[19][20]

Q4: How does temperature affect difficult couplings?

Increasing the reaction temperature (e.g., to 40-60°C) can provide the necessary activation energy to overcome steric barriers and disrupt peptide aggregation, significantly improving coupling efficiency.[13] Microwave-assisted peptide synthesis is a particularly effective method for accelerating difficult couplings.[13] However, elevated temperatures can also increase the risk of epimerization, so it must be used judiciously, especially with sensitive amino acids.[12]

Troubleshooting Guide: Problems & Solutions

This section addresses specific experimental failures and provides actionable solutions using alternative reagents.

Problem 1: Low or No Coupling Yield (Incomplete Coupling)

This is the most common issue in difficult sequences, often identified by a strong blue color in a post-coupling Kaiser test.

  • Primary Cause: Steric Hindrance. When bulky residues are involved, the reaction rate slows dramatically, and standard reagents may not be potent enough to drive the reaction to completion.

  • Solution: Employ High-Potency Uronium/Aminium Reagents. For severely hindered couplings, uronium/aminium reagents are the tools of choice due to their high reactivity.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most effective coupling reagents, HATU forms a highly reactive OAt-active ester that rapidly acylates even hindered amines.[13][19][21] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the reaction.

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Based on the more acidic 6-chloro-HOBt, HCTU shows reactivity comparable to HATU and is an excellent, often more cost-effective, alternative.[15]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation reagent based on OxymaPure, COMU offers coupling efficiency on par with HATU but with an improved safety profile, as it is not derived from potentially explosive benzotriazoles.[15][22][23]

This protocol is designed to maximize yield for a highly hindered amino acid coupling.

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in high-purity N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Perform standard Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Confirm successful deprotection with a positive Kaiser test (or Chloranil/Isatin test for proline).

  • First Coupling - Pre-activation:

    • In a separate vessel, dissolve the Fmoc-protected hindered amino acid (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.

    • Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol).

    • Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[13]

  • First Coupling - Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 45-60 minutes.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Repeat steps 3 and 4 with a fresh solution of activated amino acid, HATU, and DIPEA. This "double coupling" is highly effective at driving difficult reactions to completion.[3]

  • Final Wash & Monitoring: Drain the second coupling solution and wash the resin extensively with DMF (5x) and Dichloromethane (DCM) (3x). Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates successful coupling. If the test remains positive, capping with acetic anhydride is recommended to prevent deletion sequences.[17]

G start Low Coupling Yield (Positive Kaiser Test) reagent Is the coupling reagent potent enough? (e.g., HATU, HCTU, COMU) start->reagent conditions Are reaction conditions optimized? (Time, Temp) reagent->conditions Yes switch_reagent Switch to a more potent reagent (HATU, COMU, PyAOP). reagent->switch_reagent No double_couple Was a double coupling performed? conditions->double_couple Yes optimize Increase reaction time and/or use microwave heating (40-60°C). conditions->optimize No aggregation Is peptide aggregation suspected? double_couple->aggregation Yes perform_double Perform a second coupling with fresh reagents. double_couple->perform_double No change_solvent Switch to NMP or use chaotropic salts (e.g., LiCl). aggregation->change_solvent Yes success Coupling Successful aggregation->success No switch_reagent->conditions optimize->double_couple perform_double->aggregation change_solvent->success

Caption: Troubleshooting workflow for low coupling efficiency.

Problem 2: Significant Epimerization (Loss of Stereochemical Purity)

Epimerization is the conversion of an L-amino acid to a D-amino acid at the α-carbon, a critical issue that can destroy a peptide's biological activity.[7][10][24]

  • Primary Causes:

    • Overly strong base: Strong bases like triethylamine (TEA) can readily abstract the α-proton of the activated ester, leading to racemization.[25]

    • Prolonged activation: Leaving the amino acid in the activation mixture for too long before adding it to the resin increases the risk.

    • Reagent Choice: Some coupling reagents are inherently more prone to causing epimerization.[12]

  • Solution: Use Reagents and Conditions Designed to Preserve Chirality.

    • COMU: This Oxyma-based reagent is an excellent choice for minimizing epimerization.[26][27] The OxymaPure leaving group is highly effective at suppressing racemization, often outperforming HOBt and HOAt-based additives.[27]

    • Phosphonium Reagents (PyBOP): Phosphonium salts like PyBOP are generally associated with lower levels of racemization compared to many uronium reagents, providing a good balance of reactivity and safety for chiral integrity.[12][16]

    • Base Selection: Use a weaker, more sterically hindered base such as DIPEA or, even better, 2,4,6-collidine.[12][25] Use the minimum amount of base necessary for the reaction.

    • Temperature Control: For particularly sensitive residues, perform the coupling at a lower temperature (e.g., 0°C) to reduce the rate of epimerization.[16]

  • Resin Preparation & Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve the N-protected amino acid (3 equivalents, 0.3 mmol) in DMF.

    • Add the amino resin to this solution.

    • Add COMU (3 equivalents, 0.3 mmol).

    • Add a hindered base like DIPEA (6 equivalents, 0.6 mmol). Using only 1 equivalent of base relative to the amino acid can also be effective with COMU.[23]

  • Reaction: Agitate the mixture at room temperature. The reaction progress can often be monitored by a color change; the solution typically becomes colorless or yellow upon completion.[28][29] Coupling is usually complete within 10-30 minutes.[28]

  • Wash and Monitor: Drain the reaction solution and wash the resin thoroughly with DMF. Perform a Kaiser test to confirm completion.

Problem 3: Guanidinylation Side Reaction

This side reaction is specific to uronium/aminium reagents and results in a capped, unreactive peptide chain.

  • Primary Cause: The free N-terminal amine of the peptide attacks the electrophilic guanidinium carbon of the coupling reagent (e.g., HATU, HBTU) instead of the activated amino acid.[19] This is most prevalent when the coupling reagent is in large excess or when the coupling reaction is unusually slow (e.g., fragment condensation).[19][20]

  • Solution: Choose a Phosphonium Reagent or Adjust Stoichiometry.

    • Switch to PyBOP: Phosphonium reagents like PyBOP do not have the guanidinium structure and are therefore incapable of causing this side reaction. They are the safest choice when slow couplings are anticipated.

    • Adjust Stoichiometry: If using a uronium reagent, avoid using a large excess. A slight excess of the activated amino acid relative to the coupling reagent can help ensure the amine reacts with its intended target.

G cluster_main Desired Pathway: Peptide Coupling cluster_side Side Reaction: Guanidinylation Carboxylic_Acid R-COOH (Amino Acid) Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, Base HATU HATU Base Base (DIPEA) Peptide_Bond New Peptide Bond Active_Ester->Peptide_Bond + H2N-Peptide Peptide_Amine H2N-Peptide Peptide_Amine_Side H2N-Peptide Capped_Peptide Guanidinylated Peptide (Terminated) Peptide_Amine_Side->Capped_Peptide Attacks HATU directly HATU_Side HATU (Excess) HATU_Side->Capped_Peptide

Caption: HATU's desired activation pathway versus the guanidinylation side reaction.

Comparative Summary of Alternative Coupling Reagents

The table below provides a quick reference for selecting an appropriate reagent based on its characteristics.

ReagentReagent TypeAdditive BaseKey StrengthsPotential IssuesTypical Coupling Time
HATU Aminium/UroniumHOAtExtremely high reactivity and efficiency, excellent for hindered couplings.[13][18][19]Can cause guanidinylation in excess; potentially explosive nature of HOAt derivatives.[15][19]15-45 minutes[18]
HCTU Aminium/Uronium6-Cl-HOBtHigh reactivity comparable to HATU, often more economical.[15][18]Can cause guanidinylation; less effective at suppressing racemization than HATU.[18]15-45 minutes[18]
PyBOP PhosphoniumHOBtEfficient coupling with low racemization; does not cause guanidinylation.[16][18]Less reactive than HATU/HCTU; byproduct can be carcinogenic (HMPA from original BOP).[11][18]30-120 minutes[17][18]
COMU UroniumOxymaPureEfficiency comparable to HATU with superior racemization suppression and enhanced safety profile (non-explosive).[15][22][26]Limited solution stability compared to HBTU.10-30 minutes[28]
Decision-Making Guide for Reagent Selection

Use this flowchart to guide your choice of coupling reagent when encountering a difficult synthesis step.

G start Difficult Coupling Identified steric Is the primary issue steric hindrance? start->steric racemization Is the residue prone to racemization (Cys, His)? steric->racemization No use_hatu Use a high-potency reagent: HATU or HCTU steric->use_hatu Yes side_reaction Is guanidinylation or a slow reaction (cyclization) a major concern? racemization->side_reaction No use_comu Use a reagent with low racemization: COMU racemization->use_comu Yes side_reaction->use_hatu No (Default High-Power Choice) use_pybop Use a phosphonium reagent: PyBOP or PyAOP side_reaction->use_pybop Yes end Proceed with Optimized Protocol use_hatu->end use_comu->end use_pybop->end

Sources

Technical Support Center: Managing Aggregation in Peptides Containing Azetidine Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine-containing peptides. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of aggregation in these novel peptide structures. We will delve into the underlying causes of aggregation and provide actionable, field-proven strategies to mitigate these issues during synthesis, purification, and experimental use.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the behavior of azetidine-containing peptides and their propensity for aggregation.

Q1: What is peptide aggregation, and why is it a critical issue?

A1: Peptide aggregation is the self-association of individual peptide molecules to form larger, often insoluble, structures.[1] This process can range from the formation of small, soluble oligomers to large, amorphous precipitates or highly organized amyloid fibrils.[2][3] Aggregation is a significant hurdle in peptide-based drug development and research because it can lead to:

  • Loss of Biological Activity: Aggregated peptides may not adopt the necessary conformation to bind to their biological targets, rendering them inactive.[4]

  • Reduced Bioavailability: Insoluble aggregates are not readily absorbed and distributed in biological systems.[5]

  • Difficulties in Synthesis and Purification: Aggregation during solid-phase peptide synthesis (SPPS) can lead to incomplete reactions and low yields.[6] During purification, aggregates can cause column clogging and poor separation.

  • Analytical Challenges: Aggregates can interfere with various analytical techniques, leading to inaccurate characterization and quantification.[4]

  • Potential Immunogenicity: The presence of aggregates in a therapeutic formulation can trigger an unwanted immune response.[1]

Q2: How does incorporating an azetidine residue affect peptide aggregation compared to its homolog, proline?

A2: The incorporation of L-azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, introduces unique conformational constraints on the peptide backbone.[7] While both proline and azetidine residues disrupt the formation of secondary structures like α-helices and β-sheets, which are often precursors to aggregation, they do so with distinct structural consequences.[8][9]

  • Conformational Differences: Proline's five-membered ring tends to induce β-turns, while the more constrained four-membered ring of azetidine preferentially stabilizes γ-turn-like conformations.[9]

  • Increased Flexibility: Paradoxically, peptides containing azetidine can exhibit greater overall flexibility than their proline-containing counterparts. This is due to reduced steric hindrance between the smaller azetidine ring and adjacent residues.[10] This increased flexibility can, in some sequence contexts, lessen the stability of ordered structures that might otherwise resist aggregation.[10]

  • Perturbation of Secondary Structure: The introduction of an azetidine residue into a sequence of consecutive proline residues has been shown to perturb the typical secondary structure, leading to a mix of cis and trans peptide bonds.[11][12]

The net effect of an azetidine residue on aggregation is highly sequence-dependent. While its turn-inducing properties can disrupt aggregation-prone sequences, the altered conformational landscape may, in other cases, expose hydrophobic regions or create new intermolecular contacts that favor aggregation.

Q3: What are the primary drivers of aggregation in azetidine-containing peptides?

A3: The aggregation of azetidine-containing peptides is influenced by a combination of intrinsic and extrinsic factors:

  • Intrinsic Factors:

    • Hydrophobicity: A high content of hydrophobic amino acids in the peptide sequence is a major driver of aggregation, as these residues tend to minimize their contact with aqueous environments by associating with each other.[4][13]

    • Amino Acid Sequence: The presence of short, aggregation-prone regions (APRs) within the peptide sequence can nucleate the aggregation process.[1]

    • Secondary Structure Propensity: Despite the presence of a structure-disrupting azetidine residue, the overall sequence may still have a tendency to form intermolecular β-sheets, a hallmark of many aggregated states.[1]

  • Extrinsic Factors:

    • Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, promoting aggregation.[1][14]

    • pH and Ionic Strength: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[4] The ionic strength of the buffer can also influence solubility.

    • Temperature: Elevated temperatures can sometimes increase solubility, but can also accelerate aggregation kinetics for some peptides.[15][16]

    • Solvent Composition: The choice of solvent and the presence of organic co-solvents can dramatically impact peptide solubility.[15]

II. Troubleshooting Guides

This section provides systematic approaches to resolving common aggregation-related problems encountered during the handling of azetidine-containing peptides.

Guide 1: Issues During Solid-Phase Peptide Synthesis (SPPS)

Problem: Poor resin swelling, slow or incomplete coupling/deprotection steps, and false-negative colorimetric tests (e.g., Kaiser test).

Underlying Cause: These are classic signs of on-resin aggregation, where peptide chains associate with each other, hindering the accessibility of reagents to the reactive sites.[17]

Solutions:

StrategyRationale
Solvent Modification Switch from standard solvents like Dichloromethane (DCM) to more polar, hydrogen bond-disrupting solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). Adding 25% Dimethyl sulfoxide (DMSO) to DMF can also be effective.[3]
Chaotropic Agents Introduce chaotropic salts such as LiCl or NaClO4 into the coupling or washing solutions. These salts disrupt the hydrogen bonding networks that hold aggregates together.[3]
Elevated Temperature/Microwave Synthesis Performing coupling reactions at higher temperatures or using a microwave peptide synthesizer can provide the energy needed to break up aggregates and accelerate reaction kinetics.[6]
Backbone Protection For particularly difficult sequences, consider incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of an amino acid every six to seven residues. These groups physically prevent the formation of intermolecular hydrogen bonds.[3]

Workflow for Mitigating On-Resin Aggregation:

start Aggregation Detected (e.g., poor swelling, slow coupling) solvent Switch to NMP or DMF/DMSO mixture start->solvent temp Increase Temperature or Use Microwave Synthesis solvent->temp chaotrope Add Chaotropic Salts (e.g., LiCl) to washes temp->chaotrope If unresolved success Synthesis Proceeds Successfully temp->success If resolved chaotrope->success If resolved fail Aggregation Persists chaotrope->fail If unresolved backbone Resynthesize with Backbone Protection (Hmb/Dmb) backbone->success fail->backbone

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Guide 2: Poor Solubility of Lyophilized Peptide

Problem: The lyophilized peptide powder is difficult to dissolve in aqueous buffers, resulting in a cloudy solution or visible precipitate.[17]

Underlying Cause: The peptide's intrinsic properties (hydrophobicity, charge) make it poorly soluble in the chosen solvent system. Aggregates may have formed during cleavage, purification, or lyophilization.

Systematic Solubilization Protocol:

  • Initial Assessment: Always start by attempting to dissolve a small aliquot of the peptide in sterile, deionized water or a standard buffer like PBS.[17] Use vortexing and brief sonication to aid dissolution.[18]

  • pH Adjustment: Determine the peptide's theoretical net charge at neutral pH.[18]

    • Basic Peptides (Net Positive Charge): Try dissolving in a dilute acidic solution, such as 10% acetic acid.[17][18]

    • Acidic Peptides (Net Negative Charge): Attempt dissolution in a dilute basic solution, like 10% ammonium bicarbonate.[17][18]

    • Neutral/Hydrophobic Peptides: These often require organic co-solvents.

  • Organic Co-solvents: For hydrophobic peptides, first dissolve the powder in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile.[13][15] Once dissolved, slowly add the aqueous buffer dropwise while vortexing.[17] If the solution turns cloudy, the solubility limit has been exceeded.

  • Denaturing Agents (Last Resort): If the peptide's conformation is not critical for the intended application (e.g., mass spectrometry), strong denaturants like 6M Guanidine HCl or 8M Urea can be used to solubilize aggregates.[4][17]

Solubilization Strategy Decision Tree:

start Lyophilized Peptide water Try Water/PBS with Sonication start->water charge Calculate Net Charge at pH 7 acidic Use Dilute Acid (e.g., 10% Acetic Acid) charge->acidic Net Charge > 0 basic Use Dilute Base (e.g., 10% NH4HCO3) charge->basic Net Charge < 0 organic Use Organic Solvent (DMSO, DMF) then add buffer charge->organic Net Charge ≈ 0 or Highly Hydrophobic water->charge If insoluble soluble Soluble water->soluble If successful acidic->soluble basic->soluble denaturant Use Denaturant (6M Gdn-HCl, 8M Urea) organic->denaturant If still insoluble organic->soluble If successful denaturant->soluble

Caption: Decision tree for solubilizing difficult peptides.

III. Experimental Protocols for Aggregation Analysis

Verifying the aggregation state of your peptide solution is crucial for interpreting experimental results. Here are protocols for common analytical techniques.

Protocol 1: Thioflavin T (ThT) Fluorescence Assay

Principle: ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid-like fibrils.[2][19] This assay is useful for monitoring the kinetics of fibril formation.

Materials:

  • Peptide stock solution

  • ThT stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., PBS, pH 7.4), filtered through a 0.22 µm filter

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Prepare a working solution of your peptide at the desired concentration in the assay buffer.

  • Prepare a ThT working solution by diluting the stock to a final concentration of 10-20 µM in the assay buffer.

  • In the 96-well plate, add your peptide solution to the desired wells. Include controls such as buffer only (for background) and a known aggregating peptide (positive control), if available.

  • Add the ThT working solution to all wells.

  • Incubate the plate under conditions that may promote aggregation (e.g., 37°C with intermittent shaking).

  • Measure the fluorescence intensity at regular intervals. An increase in fluorescence over time indicates fibril formation.[2]

Protocol 2: Dynamic Light Scattering (DLS)

Principle: DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[4] It is a sensitive technique for detecting the presence of soluble aggregates and oligomers.

Materials:

  • Peptide solution

  • Low-volume DLS cuvette

  • DLS instrument

Procedure:

  • Sample Preparation: Prepare the peptide solution in a suitable buffer that has been filtered through a 0.22 µm filter to remove dust.[1] Centrifuge the final peptide solution at high speed to remove any large, pre-existing aggregates before measurement.[1]

  • Instrument Setup: Turn on the DLS instrument and allow it to equilibrate to the desired temperature.

  • Measurement: Transfer the supernatant of your peptide solution to a clean DLS cuvette. Place the cuvette in the instrument and allow the sample to thermally equilibrate.

  • Data Acquisition: Perform the measurement according to the instrument's software instructions. The instrument will provide data on the size distribution (hydrodynamic radius) and polydispersity of particles in the solution. The presence of species significantly larger than the expected monomeric size indicates aggregation.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Albericio, F., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry. Retrieved from [Link]

  • D'Souza, C., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • Natalello, A., et al. (2016). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules. Retrieved from [Link]

  • Reif, B., et al. (2022). Popular strategies to solubilize peptides during CPS. ResearchGate. Retrieved from [Link]

  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. JPT Peptide Technologies. Retrieved from [Link]

  • Oeller, M., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. bioRxiv. Retrieved from [Link]

  • Wang, W., et al. (2010). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Li, X., et al. (2014). A facile and dynamic assay for the detection of peptide aggregation. Analytical Biochemistry. Retrieved from [Link]

  • APC Ltd. (2021). 5 must-know techniques for analyzing protein aggregation. APC Ltd. Retrieved from [Link]

  • Innovagen. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Innovagen. Retrieved from [Link]

  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. Retrieved from [Link]

  • Oeller, M., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. ResearchGate. Retrieved from [Link]

  • Zhang, S., et al. (2018). Protein/Peptide Aggregation and Amyloidosis on Biointerfaces. Molecules. Retrieved from [Link]

  • Oeller, M., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. bioRxiv. Retrieved from [Link]

  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Computational Chemistry. Retrieved from [Link]

  • Li, J., et al. (2024). Aggregation Rules of Short Peptides. JACS Au. Retrieved from [Link]

  • Anwer, M. K., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • White, C. J., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Li, J., et al. (2024). Aggregation Rules of Short Peptides. JACS Au. Retrieved from [Link]

  • Natalello, A., et al. (2016). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules. Retrieved from [Link]

  • Morgan, A. A., & Rubenstein, E. (2013). Proline: The Distribution, Frequency, Positioning, and Common Functional Roles of Proline and Polyproline Sequences in the Human Proteome. PLoS ONE. Retrieved from [Link]

  • Khan Academy. (n.d.). Special cases: Histidine, proline, glycine, cysteine. Khan Academy. Retrieved from [Link]

  • The Bumbling Biochemist. (2023). Practical tips for preventing proteins from "crashing out" & what you can do if it happens. YouTube. Retrieved from [Link]

  • Angell, Y. L., et al. (2018). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Wikipedia. Retrieved from [Link]

  • Anwer, M. K., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L‐azetidine‐2‐carboxylic acid and L‐proline. R Discovery. Retrieved from [Link]

  • Anwer, M. K., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L‐azetidine‐2‐carboxylic acid and L‐proline. Semantic Scholar. Retrieved from [Link]

  • Angell, Y. L., et al. (2018). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Retrieved from [Link]

Sources

selective N-Boc removal in presence of other acid-labile groups

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for selective N-Boc deprotection. As a Senior Application Scientist, I understand the critical need for precise and reliable methods in multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection due to its stability and predictable reactivity. However, its removal in the presence of other acid-sensitive moieties presents a common yet significant challenge. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these complexities and achieve clean, selective deprotection.

The Challenge of Selectivity

The N-Boc group is readily cleaved under acidic conditions. The generally accepted mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1][2] While effective, this process can be problematic when your molecule contains other groups that are also labile to acid, such as:

  • Tert-butyl (tBu) esters and ethers: Often used to protect carboxylic acids and hydroxyl groups, respectively.

  • Trityl (Trt), Methoxytrityl (Mmt), and other trityl-type groups: Commonly used for the protection of thiols (cysteine), hydroxyls (serine, threonine), and the side chain of histidine.[3][4]

  • Acetals and Ketals: Used for the protection of diols.

The key to selective deprotection lies in exploiting the subtle differences in the acid lability of these groups. The N-Boc group is generally among the more acid-sensitive protecting groups, allowing for its removal under carefully controlled conditions that leave other, more robust acid-labile groups intact.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during selective N-Boc deprotection, offering explanations and actionable solutions.

Issue 1: Incomplete N-Boc Deprotection

Q: I'm seeing starting material in my reaction mixture even after an extended reaction time. What's going wrong?

A: Incomplete deprotection is a common issue that can often be resolved by systematically evaluating your reaction conditions.

Possible Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is dependent on the acid concentration.[5][6] If the reaction is sluggish, a stronger acid or a higher concentration may be needed. However, this must be balanced with the stability of other acid-sensitive groups.

    • Actionable Advice: If using a dilute acid solution (e.g., 10-20% TFA in DCM), consider incrementally increasing the concentration. Alternatively, switching from a weaker acid like p-toluenesulfonic acid to a stronger one like TFA can be effective.[2]

  • Steric Hindrance: A sterically congested environment around the N-Boc group can slow down the rate of deprotection.

    • Actionable Advice: Increase the reaction time or consider a modest increase in temperature. Be cautious with heating, as it can also accelerate the cleavage of other protecting groups.[7]

  • Inadequate Reagent Stoichiometry: For substrates with basic moieties, ensure you are using a sufficient excess of acid to both neutralize the basic sites and catalyze the deprotection.[7]

Issue 2: Cleavage of Other Acid-Labile Groups

Q: My desired N-Boc deprotection is occurring, but I'm also losing my tert-butyl ester. How can I improve selectivity?

A: This is the core challenge of selective deprotection. The solution lies in fine-tuning the reaction conditions to find a window where the N-Boc group is cleaved significantly faster than the other acid-labile groups.

Possible Causes & Solutions:

  • Excessively Harsh Acidic Conditions: High concentrations of strong acids like TFA will readily cleave most acid-labile groups.

    • Actionable Advice:

      • Lower the Acid Concentration: Attempt the deprotection with a lower concentration of TFA (e.g., 5-10% in DCM).

      • Use a Milder Acid: Consider switching to a milder acidic system. Aqueous phosphoric acid or 4M HCl in dioxane are often effective alternatives to TFA.[8][9][10]

      • Control Temperature: Perform the reaction at 0 °C or even lower to minimize the rate of cleavage of the more stable protecting group.[8]

      • Careful Monitoring: Closely monitor the reaction's progress using TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction.[8][11]

Comparative Guide to Deprotection Conditions:

Reagent SystemTypical ConditionsSelectivity ProfileReference
TFA in DCM 20-50% solution, 0.5-2 hours at RTHighly efficient but can cleave tBu esters and Trt groups.[12]
HCl in Dioxane 4M solution, 1-4 hours at RTCommon alternative to TFA, often with better selectivity.[10][12]
Aqueous Phosphoric Acid 85 wt% in a suitable solvent (e.g., toluene)Environmentally benign and offers good selectivity.[8][9]
Oxalyl Chloride in Methanol 3 equivalents, 1-4 hours at RTA mild method suitable for substrates with other acid-labile groups.[13][14][13][14]
TMS Triflate in Lutidine VariesCan selectively cleave Boc in the presence of trityl-type groups.[15]
Issue 3: Formation of Side Products

Q: I've successfully removed the N-Boc group, but my product is impure. What are these side products and how can I prevent them?

A: A major source of side products is the reactive tert-butyl cation generated during the deprotection. This electrophile can alkylate nucleophilic sites on your molecule, particularly electron-rich aromatic rings (like tryptophan) and sulfur-containing residues (like methionine and cysteine).[5][7]

Possible Causes & Solutions:

  • Alkylation by the tert-butyl cation: The t-butyl cation can react with nucleophilic functional groups.

    • Actionable Advice: Use Scavengers. Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[7][10] The choice of scavenger depends on the sensitive residues in your molecule.

Common Scavengers and Their Applications:

ScavengerTarget Residue(s)Typical ConcentrationReference
Triisopropylsilane (TIS) General, Tryptophan2.5-5% (v/v)[10][16]
Triethylsilane (TES) Tryptophan2.5-5% (v/v)[16]
Water General2.5-5% (v/v)[10][16]
Thioanisole Methionine5% (v/v)[10]
1,2-Ethanedithiol (EDT) Cysteine2.5% (v/v)[10][16]

A widely used general scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[10]

Visualizing the Deprotection and Side Reaction

Boc_Deprotection cluster_deprotection N-Boc Deprotection Pathway cluster_side_reaction Side Reaction Pathway cluster_scavenging Scavenging Pathway Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Free_Amine R-NH3+ Protonated_Boc->Free_Amine - CO2 tBu_Cation t-Butyl Cation Protonated_Boc->tBu_Cation Alkylated_Product Alkylated Side Product tBu_Cation->Alkylated_Product Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Nucleophile Nucleophile (e.g., Trp) Nucleophile->Alkylated_Product Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: N-Boc deprotection and competing side reactions.

Frequently Asked Questions (FAQs)

Q1: What does it mean for protecting groups to be "orthogonal"? A1: Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other under a distinct set of reaction conditions.[17][18] For example, the acid-labile Boc group is orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[1][19] This principle is fundamental to the synthesis of complex molecules like peptides.

Q2: Are there any non-acidic methods for N-Boc deprotection? A2: Yes, while less common, several non-acidic methods exist for removing the Boc group, which can be particularly useful for highly acid-sensitive substrates. These include:

  • Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent like water, methanol, or dioxane can effect deprotection without any acid catalyst.[7][20]

  • Lewis Acids: Reagents like Sn(OTf)₂, AlCl₃, and BiCl₃ can mediate selective Boc deprotection under mild conditions.[7][10][21]

  • Basic Conditions: In some cases, particularly with activated amines, basic conditions using reagents like sodium carbonate in refluxing DME have been reported.[14][22]

Q3: How can I monitor the progress of my deprotection reaction? A3: The most common methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]

  • TLC: The disappearance of the starting material and the appearance of the more polar product (the free amine) can be visualized. Staining with ninhydrin is often used to detect the newly formed primary or secondary amine.

  • LC-MS: This provides a more quantitative assessment of the reaction progress, allowing you to monitor the consumption of the starting material and the formation of the product and any side products in real-time.[11]

Q4: I have a molecule with both an N-Boc group and a tert-butyl ester. Is it possible to selectively remove the t-butyl ester? A4: While standard acidic conditions will typically remove the N-Boc group preferentially, there are specialized methods to achieve the reverse selectivity. For instance, the CeCl₃·7H₂O-NaI system in refluxing acetonitrile has been shown to selectively cleave tert-butyl esters in the presence of N-Boc groups.[8][23]

Experimental Protocols

Protocol 1: Selective N-Boc Deprotection using 4M HCl in Dioxane

This protocol is a common alternative to TFA for substrates where milder conditions are required.

  • Dissolution: Dissolve the N-Boc protected substrate in a minimal amount of a suitable co-solvent (e.g., dichloromethane or methanol) if necessary.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution.

  • Reaction: Stir the mixture at 0 °C to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.[12]

  • Work-up: Upon completion, the solvent can be removed under reduced pressure. The product is often obtained as the hydrochloride salt, which may precipitate and can be collected by filtration.

Protocol 2: N-Boc Deprotection with TFA and a Scavenger Cocktail

This protocol is suitable for substrates that may be prone to alkylation side reactions.

  • Preparation of Deprotection Cocktail: In a well-ventilated fume hood, prepare a solution of 25-50% TFA in dichloromethane (DCM). Add an appropriate scavenger, such as 2.5% triisopropylsilane (TIS) and 2.5% water.[10]

  • Reaction: Add the deprotection cocktail to the Boc-protected substrate at room temperature.

  • Monitoring: Stir the reaction for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product is typically obtained as the TFA salt.[10]

Decision-Making Workflow for Selective Deprotection

Deprotection_Strategy Start Start: N-Boc Protected Substrate Check_Other_Groups Are other acid-labile groups present? Start->Check_Other_Groups No_Other_Groups Use standard conditions (e.g., 50% TFA/DCM) Check_Other_Groups->No_Other_Groups No Yes_Other_Groups Proceed with caution Check_Other_Groups->Yes_Other_Groups Yes Check_Nucleophiles Are nucleophilic residues (Trp, Met, Cys) present? No_Other_Groups->Check_Nucleophiles Mild_Acid Use mild acidic conditions (e.g., 10% TFA/DCM, HCl/Dioxane, H3PO4) Yes_Other_Groups->Mild_Acid Mild_Acid->Check_Nucleophiles Non_Acidic Consider non-acidic methods (Thermal, Lewis Acid) Mild_Acid->Non_Acidic If selectivity fails Add_Scavengers Add scavengers (TIS, Thioanisole, EDT) Check_Nucleophiles->Add_Scavengers Yes No_Nucleophiles Proceed without scavengers Check_Nucleophiles->No_Nucleophiles No Monitor Monitor reaction closely (TLC, LC-MS) Add_Scavengers->Monitor No_Nucleophiles->Monitor Workup Work-up and Purification Monitor->Workup Non_Acidic->Check_Nucleophiles

Caption: Workflow for choosing an N-Boc deprotection strategy.

References

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – Total Synthesis. (n.d.). Retrieved from [Link]

  • Acid-labile protecting groups for the synthesis of lipidated peptides. (n.d.). PubMed. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing. Retrieved from [Link]

  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved from [Link]

  • Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis. (n.d.). PubMed. Retrieved from [Link]

  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. (n.d.). Microsaic Systems. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Retrieved from [Link]

  • Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • BOC Deprotection. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development - ACS Publications. Retrieved from [Link]

  • A mild and selective method for N-Boc deprotection. (2002). ResearchGate. Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Mild and Selective Method for N-Boc Deprotection. (2002). SciSpace. Retrieved from [Link]

  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved from [Link]

  • Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Azetidine Ring Stability Under Strong Acid Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of the azetidine ring, particularly its susceptibility to cleavage under strong acidic conditions often used for protecting group removal. Due to the inherent ring strain of approximately 25.4 kcal/mol, the four-membered azetidine ring occupies a unique chemical space between the highly reactive aziridine and the more stable pyrrolidine, making its handling and reactivity a nuanced subject.[1]

This resource is designed to help you navigate common experimental challenges, understand the underlying mechanisms of degradation, and implement robust protocols to ensure the integrity of your azetidine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for azetidine rings, especially in acidic media?

The principal stability issue for azetidines is their propensity for ring-opening reactions, a vulnerability significantly exacerbated by acidic conditions.[2] This reactivity stems from the substantial ring strain inherent in the four-membered heterocycle.[3][4][5] In the presence of a strong acid, the lone pair of the azetidine nitrogen becomes protonated, forming a reactive azetidinium ion. This protonation enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack, which leads to C-N bond cleavage and ring opening.[2][6] The specific pathway and products of this cleavage can be influenced by the substitution pattern on the ring and the nature of the nucleophiles present.[6][7]

Q2: How critical is the N-protecting group for the stability of the azetidine ring?

The choice of the nitrogen-protecting group is paramount to the stability and handling of the azetidine ring. Electron-withdrawing protecting groups, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or tosyl (Ts), decrease the basicity of the azetidine nitrogen.[2] This reduced basicity makes the nitrogen less prone to protonation under acidic conditions, thereby stabilizing the ring against acid-catalyzed degradation.[2][3] For instance, N-aryl azetidines linked to conjugated heteroaryls (like 2- or 4-pyridyl groups) exhibit enhanced stability compared to N-phenyl analogues because the nitrogen lone pair is delocalized, further reducing its availability for protonation.[2][3] Conversely, unprotected (NH) or N-alkyl azetidines are highly basic and can undergo facile ring cleavage or spontaneous oligomerization.[8]

Q3: What are the typical products of azetidine ring cleavage under strong acid?

Under strong acidic conditions, such as during the removal of a Boc group with trifluoroacetic acid (TFA), the azetidine ring can open to form various products. The generally accepted mechanism for Boc cleavage involves the formation of a tert-butyl cation.[4] This cation, or the proton from the acid itself, can catalyze the ring-opening. The process often involves the formation of a carbocation intermediate at one of the ring carbons, which is then trapped by a nucleophile.[6]

Common products include:

  • 3-Halo-1-aminopropanes: If a hydrohalic acid (like HCl or HBr) is used, the halide anion can act as the nucleophile.[8]

  • Amino alcohols or ethers: If the nucleophile is water or an alcohol solvent.[7]

  • Rearrangement products: In some cases, particularly with substituted azetidines, the intermediate carbocation can undergo rearrangement, leading to expanded ring systems like 1,3-oxazinan-2-ones.[6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that researchers frequently encounter during their experiments with azetidine-containing compounds.

Scenario 1: Unexpected Ring Opening During N-Boc Deprotection with TFA

Question: I am attempting to deprotect my N-Boc azetidine using a standard protocol of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), but I am observing significant formation of ring-opened byproducts and low yields of my desired free amine. What is causing this, and how can I mitigate it?

Root Cause Analysis: This is a frequent issue stemming from the harshness of strong, non-buffered acids like TFA on the strained azetidine ring. While effective for Boc removal, TFA readily protonates the newly liberated, basic azetidine nitrogen. This protonation activates the ring for nucleophilic attack by the trifluoroacetate counterion or any other nucleophile present (e.g., trace water), leading to cleavage. The stability of the potential carbocation intermediate at the ring carbons also plays a crucial role; substituents that can stabilize a positive charge will accelerate this degradation pathway.[6]

Solutions & Optimization Strategies:

  • Modify Reaction Conditions:

    • Lower Temperature: Perform the deprotection at 0 °C to reduce the rate of the ring-opening side reaction.[9]

    • Reduce TFA Concentration: Titrate the concentration of TFA downwards (e.g., starting from 5-10%) to find a balance where Boc cleavage is efficient but ring opening is minimized.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it immediately upon consumption of the starting material.

  • Use Scavengers: The tert-butyl cation generated during Boc cleavage can be problematic. Using a scavenger like triethylsilane (TES) or anisole can trap this cation, preventing it from participating in or catalyzing side reactions.

  • Switch to a Milder Acidic System: Strong acids are not always necessary for Boc deprotection. Consider alternatives that provide a gentler acidic environment.[10][11] A comparison of various conditions is presented in the table below.

Method/ReagentSolventTemperature (°C)Typical Outcome & ConsiderationsReference
20-50% TFADCM0 to RTHigh Risk. Fast deprotection but high potential for ring cleavage, especially with sensitive substrates.[12]
4M HCl in Dioxane/EtOAcDioxane or EtOAc0 to RTModerate Risk. Also a strong acid system. Can still cause cleavage but sometimes offers different selectivity.[13]
p-Toluenesulfonic Acid (pTSA)CH₃CN or DESRTLow Risk. A good, milder Brønsted acid alternative to TFA. Often provides clean deprotection.[13]
Oxalyl Chloride / MethanolMethanolRTLow Risk. An effective and mild system. The reaction is often fast for aromatics.[10][14]
Thermal (Boiling Water)Water100Substrate Dependent. A green, catalyst-free method suitable for thermally stable compounds.[4][10]

Mechanism: Competing Pathways in N-Boc Deprotection

The following diagram illustrates the desired deprotection pathway versus the undesired acid-catalyzed ring-opening.

G cluster_0 N-Boc Azetidine in Strong Acid (H⁺) cluster_1 Pathways Start N-Boc Azetidine Intermediate Intermediate: Azetidinium Ion Start->Intermediate  Protonation &  Boc Cleavage Desired Desired Product: Free Azetidine Undesired Undesired Product: Ring-Opened Species Intermediate->Desired Neutral Workup (Desired Pathway) Intermediate->Undesired Nucleophilic Attack (Side Reaction)

Caption: Competing reaction pathways for an N-Boc azetidine under strong acidic conditions.

Scenario 2: Product Degradation During Purification on Silica Gel

Question: My N-Boc deprotection seems clean by crude LC-MS analysis, but I experience significant product loss and see new, more polar impurities after purification via standard silica gel chromatography. Why is this happening?

Root Cause Analysis: This is a very common issue related to the inherent acidity of standard silica gel.[2][15] The free azetidine, being a basic amine, can be protonated by the acidic silanol groups on the silica surface. This prolonged exposure to an acidic stationary phase effectively mimics the conditions of an acidic workup, catalyzing the same ring-opening degradation pathways observed previously.[2] The result is streaking on the TLC plate, low recovery of the desired product, and the isolation of polar, ring-opened byproducts.[2]

Solutions & Optimization Strategies:

  • Neutralize the Silica Gel: Before performing chromatography, neutralize the silica gel by preparing a slurry with an eluent system containing a small amount of a non-nucleophilic base. A common choice is 0.5-1% triethylamine (Et₃N) in your hexane/ethyl acetate or DCM/methanol mobile phase.[2] This will deactivate the acidic sites and prevent on-column degradation.

  • Switch to an Alternative Stationary Phase: If neutralization is insufficient or undesirable, consider using a different stationary phase altogether.

    • Neutral or Basic Alumina: Alumina is a good alternative for purifying basic compounds like amines and is less likely to cause acid-catalyzed decomposition.[15][16]

    • Polymer-Based Supports: These are often more inert than silica-based phases.

  • Avoid Chromatography: If possible, bypass chromatography entirely.

    • Recrystallization: If your product is a solid, recrystallization is an excellent method to purify it without exposure to acidic media.[2][16]

    • Distillation: For volatile and thermally stable azetidines, distillation under reduced pressure can be a highly effective purification technique.[16]

    • Salt Formation: Convert the free amine to a stable salt (e.g., hydrochloride or trifluoroacetate salt) which can often be purified by crystallization.[17]

Experimental Workflow: Post-Deprotection Handling & Purification

The following workflow provides a decision-making guide for the safe handling and purification of deprotected azetidines.

G start Crude Deprotected Azetidine Mixture quench Quench Reaction (e.g., sat. NaHCO₃, 0 °C) start->quench extract Aqueous Workup & Extraction into Organic Solvent quench->extract is_solid Is Product a Solid? extract->is_solid purify_solid Purification Option: Recrystallization is_solid->purify_solid Yes is_volatile Is Product Volatile? is_solid->is_volatile No final_product Pure Azetidine Product purify_solid->final_product purify_volatile Purification Option: Distillation is_volatile->purify_volatile Yes chromatography Requires Chromatography is_volatile->chromatography No purify_volatile->final_product neutralize_silica Use Neutralized Silica Gel (1% Et₃N in eluent) chromatography->neutralize_silica use_alumina Use Neutral/Basic Alumina chromatography->use_alumina neutralize_silica->final_product use_alumina->final_product

Caption: Decision workflow for the purification of deprotected azetidines.

Experimental Protocols

Protocol 1: Optimized Mild N-Boc Deprotection using p-Toluenesulfonic Acid (pTSA)

This protocol offers a robust alternative to harsh TFA conditions for sensitive azetidine substrates.

Materials:

  • N-Boc protected azetidine

  • p-Toluenesulfonic acid monohydrate (pTSA·H₂O)

  • Acetonitrile (CH₃CN) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected azetidine (1.0 eq) in CH₃CN or MeOH (to a concentration of 0.1-0.2 M).

  • Add p-Toluenesulfonic acid monohydrate (1.1 - 1.5 eq) to the solution at room temperature.

  • Stir the reaction and monitor its progress by TLC or LC-MS (typically complete within 1-4 hours).

  • Upon completion, cool the mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is basic (pH ~8-9).

  • Extract the aqueous layer with DCM or EtOAc (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free azetidine.

  • Purify immediately using one of the methods described in the troubleshooting guide (e.g., chromatography on neutralized silica gel).

Protocol 2: Isolation of a Stable Azetidine Hydrochloride Salt

This protocol is useful when the free azetidine base is unstable or difficult to handle, allowing for easier purification and storage.

Materials:

  • Crude free azetidine (from Protocol 1 or another deprotection method)

  • Anhydrous Diethyl Ether (Et₂O) or Dichloromethane (DCM)

  • 2.0 M solution of HCl in Diethyl Ether

Procedure:

  • Dissolve the crude free azetidine in a minimal amount of anhydrous Et₂O or DCM at 0 °C.

  • While stirring, slowly add the 2.0 M HCl/Et₂O solution dropwise (typically 1.1 eq).

  • A precipitate (the hydrochloride salt) should form immediately or upon further stirring.

  • If precipitation is slow, you can add an anti-solvent like hexanes to facilitate it.

  • Continue stirring at 0 °C for 30 minutes.

  • Collect the solid salt by vacuum filtration.

  • Wash the filter cake with cold, anhydrous Et₂O to remove any non-basic impurities.

  • Dry the salt under high vacuum. The resulting azetidine hydrochloride salt is typically a stable, crystalline solid that can be stored long-term.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters. Available from: [Link]

  • Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. (2019). Organic Letters. Available from: [Link]

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry. Available from: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). Molecules. Available from: [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). Organic Letters. Available from: [Link]

  • Azetidine: Basicity and Preparation. (2020). YouTube. Available from: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Available from: [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. (2019). Nature Communications. Available from: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). International Journal of Chemistry. Available from: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ChemRxiv. Available from: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available from: [Link]

  • Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry. Available from: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available from: [Link]

  • Facile ring cleavage of basic azetidines. ResearchGate. Available from: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available from: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Scientific Reports. Available from: [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. Available from: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of (2S)-1-Boc-2-methylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Constrained α-Methyl Amino Acids

In the landscape of modern drug discovery and peptide science, the conformational control of peptide backbones is a paramount strategy for enhancing biological activity, metabolic stability, and cell permeability. Non-natural, constrained amino acids are pivotal tools in this endeavor. Among these, (2S)-1-Boc-2-methylazetidine-2-carboxylic acid stands out as a particularly intriguing building block. As a proline analogue, the azetidine ring imparts a rigid four-membered constraint, while the α-methyl group further restricts the Ramachandran space, effectively locking the peptide bond into a specific conformation. The N-Boc (tert-butoxycarbonyl) protecting group is a standard feature for its facile incorporation into peptide synthesis.

The precise and unambiguous characterization of such a molecule is non-negotiable, ensuring the fidelity of the resulting peptides and the reliability of downstream biological data. This guide provides an in-depth analysis of the ¹H NMR spectrum of (2S)-1-Boc-2-methylazetidine-2-carboxylic acid, contextualized by a comparison with alternative and complementary analytical techniques. We will delve into the causality behind spectral features and provide actionable experimental protocols for researchers in the field.

¹H NMR Spectroscopy: A Predictive Analysis

Reference Spectrum: (S)-1-Boc-azetidine-2-carboxylic acid

The ¹H NMR spectrum of the parent compound, lacking the C2-methyl group, provides a foundational understanding of the chemical shifts for the azetidine ring protons. In CDCl₃, the typical chemical shifts are:

ProtonChemical Shift (δ, ppm)Multiplicity
H2 ~4.8Multiplet
H3 (2H) ~2.5Multiplet
H4 (2H) ~3.9Multiplet
Boc (9H) ~1.5Singlet

Note: The exact chemical shifts can vary slightly based on solvent and concentration.

The Inductive and Anisotropic Effects of the C2-Methyl Group

The introduction of a methyl group at the C2 position, directly adjacent to the carboxylic acid, induces several predictable changes in the ¹H NMR spectrum:

  • Disappearance of the H2 Proton: The proton at the 2-position is replaced by the methyl group, and thus its signal will be absent.

  • Appearance of a Methyl Singlet: A new singlet, corresponding to the three protons of the C2-methyl group, is expected to appear. Based on data for compounds like tert-Butyl-2-(methyl)-2-(o-tolyl)azetidine-1-carboxylate, this signal is anticipated to be in the range of 1.3-1.6 ppm.[1]

  • Shift in Azetidine Ring Protons: The electron-donating nature of the methyl group and its steric bulk will influence the electronic environment of the remaining ring protons (H3 and H4). We can anticipate a slight upfield or downfield shift of these multiplets.

Predicted ¹H NMR Spectrum of (2S)-1-Boc-2-methylazetidine-2-carboxylic Acid

Based on the analysis above, the predicted ¹H NMR spectrum in CDCl₃ would exhibit the following key features:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
Boc Group (9H) ~1.4 - 1.5SingletCharacteristic signal for the nine equivalent protons of the tert-butyl group.[2]
C2-Methyl (3H) ~1.3 - 1.6SingletIntroduction of the methyl group at the quaternary C2.
H3 Protons (2H) ~2.4 - 2.7MultipletDiastereotopic protons on the azetidine ring, likely appearing as complex multiplets due to geminal and vicinal coupling.
H4 Protons (2H) ~3.8 - 4.1MultipletDiastereotopic protons adjacent to the nitrogen, influenced by the Boc group and ring strain.
Carboxylic Acid (1H) > 10Broad SingletAcidic proton, often broad and may exchange with trace water in the solvent.

A Comparative Analysis of Characterization Techniques

While ¹H NMR is indispensable for structural elucidation, a multi-faceted analytical approach is crucial for comprehensive characterization.

cluster_Techniques Analytical Techniques cluster_Information Information Provided H_NMR ¹H NMR Structure Proton Framework & Connectivity H_NMR->Structure Primary Technique C_NMR ¹³C NMR Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone Confirms Carbon Structure MS Mass Spectrometry MW Molecular Weight & Fragmentation MS->MW Confirms Mass FTIR FTIR Func_Groups Functional Groups FTIR->Func_Groups Identifies Key Bonds Chiral_HPLC Chiral HPLC Enantio_Purity Enantiomeric Purity Chiral_HPLC->Enantio_Purity Quantifies Stereoisomers

Caption: Interplay of analytical techniques for comprehensive characterization.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy is a vital complementary technique to ¹H NMR. While less sensitive due to the low natural abundance of the ¹³C isotope, it provides a direct map of the carbon backbone.[3][4]

Comparison:

Feature¹H NMR¹³C NMR
Information Proton environment, connectivity (via coupling)Carbon environment, number of unique carbons
Sensitivity HighLow
Spectral Width Narrow (~0-12 ppm)Wide (~0-220 ppm), better signal dispersion
Key Signals for Target Boc singlet, ring proton multipletsBoc quaternary and methyl carbons, C=O of Boc and acid, azetidine carbons

For (2S)-1-Boc-2-methylazetidine-2-carboxylic acid, ¹³C NMR would definitively confirm the presence of the quaternary C2 carbon and the C2-methyl carbon, providing unambiguous evidence of its structure that is inferred in the ¹H NMR spectrum.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a powerful tool for confirming the molecular weight of a synthesized compound.[5] For Boc-protected amino acids, Electrospray Ionization (ESI) is a common and gentle ionization technique.

  • Expected Molecular Ion: For C₁₀H₁₇NO₄, the expected monoisotopic mass is 215.1158 g/mol . ESI-MS would likely show the protonated molecule [M+H]⁺ at m/z 216.1236 and potentially a sodium adduct [M+Na]⁺ at m/z 238.1055.

  • Fragmentation Analysis: Tandem MS (MS/MS) can provide structural information. A characteristic fragmentation of Boc-protected compounds is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[6]

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

  • Carboxylic Acid O-H Stretch: A very broad absorption in the range of 2500-3300 cm⁻¹.[7]

  • C=O Stretches: Two distinct carbonyl absorptions are expected: one for the carboxylic acid (~1710-1760 cm⁻¹) and one for the Boc-carbamate group (~1680-1700 cm⁻¹).[8]

  • N-H Stretch: Absent, as the azetidine nitrogen is tertiary.

Chiral High-Performance Liquid Chromatography (HPLC): The Enantiomeric Purity Arbiter

The synthesis of chiral molecules like (2S)-1-Boc-2-methylazetidine-2-carboxylic acid necessitates confirmation of enantiomeric purity. While NMR can be used with chiral shift reagents, chiral HPLC is often the gold standard for quantifying enantiomeric excess (% ee).[9][10] This technique utilizes a chiral stationary phase to physically separate the enantiomers, allowing for their individual detection and quantification.[11][12]

Experimental Protocol: ¹H NMR Spectrum Acquisition

This protocol outlines a standard procedure for obtaining a high-quality ¹H NMR spectrum of a small organic molecule like (2S)-1-Boc-2-methylazetidine-2-carboxylic acid.

cluster_Workflow ¹H NMR Acquisition Workflow Prep 1. Sample Preparation Dissolve 2. Dissolution Prep->Dissolve Transfer 3. Transfer to NMR Tube Dissolve->Transfer Setup 4. Instrument Setup Transfer->Setup Acquire 5. Data Acquisition Setup->Acquire Process 6. Data Processing Acquire->Process

Sources

A Comprehensive Guide to the 13C NMR Characterization of N-Boc-2-methyl-Aze-OH: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-proteinogenic amino acids is a key strategy for modulating the pharmacological properties of therapeutic candidates. Among these, constrained cyclic amino acids are of particular interest for their ability to induce specific secondary structures and enhance metabolic stability. N-Boc-2-methyl-azetidine-2-carboxylic acid (N-Boc-2-methyl-Aze-OH) is an important building block in this class, offering a unique four-membered ring scaffold. Accurate structural elucidation is paramount for its effective use, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.

This guide provides an in-depth analysis of the 13C NMR characterization of N-Boc-2-methyl-Aze-OH. In the absence of a publicly available, fully assigned spectrum for this specific molecule, we present a detailed predictive analysis based on extensive data from structurally related compounds. We will compare its expected spectral features with those of common alternatives, such as N-Boc-proline-OH and N-Boc-azetidine-2-carboxylic acid, and provide a robust experimental protocol for acquiring high-quality data.

Predicted 13C NMR Chemical Shifts for N-Boc-2-methyl-Aze-OH

The prediction of 13C NMR chemical shifts for N-Boc-2-methyl-Aze-OH is based on the analysis of similar structures reported in the literature. The primary influences on the chemical shifts are the tert-butyloxycarbonyl (Boc) protecting group, the strained four-membered azetidine ring, the carboxylic acid moiety, and the methyl group at the C2 position. The presence of rotational isomers (rotamers) around the amide bond of the Boc group can lead to the observation of two sets of signals for nearby carbons, a common feature for N-Boc protected amino acids.[1]

Below is a table summarizing the predicted 13C NMR chemical shifts for N-Boc-2-methyl-Aze-OH in a common NMR solvent such as CDCl3 or DMSO-d6.

Carbon Atom Predicted Chemical Shift (ppm) Rationale for Prediction
C=O (Carboxyl) 175 - 180The carboxylic acid carbonyl carbon is expected in this downfield region, influenced by the electronegativity of the oxygen atoms.
C=O (Boc) 155 - 158The carbamate carbonyl of the Boc group typically appears in this range.[1]
C(CH3)3 (Boc) 79 - 82The quaternary carbon of the tert-butyl group is consistently found in this region for Boc-protected compounds.[2]
C(CH3)3 (Boc) 28 - 29The three equivalent methyl carbons of the tert-butyl group give a characteristic strong signal in this upfield region.[2]
C2 (Azetidine) 60 - 65This is a quaternary carbon attached to nitrogen, a carboxylic acid, and a methyl group. Its chemical shift is influenced by these electron-withdrawing groups.
C3 (Azetidine) 30 - 35This methylene carbon is adjacent to the quaternary C2 and the methylene C4.
C4 (Azetidine) 45 - 50This methylene carbon is directly attached to the nitrogen atom, resulting in a downfield shift compared to C3.[2]
CH3 (at C2) 20 - 25The methyl group at the C2 position is expected in this typical aliphatic region.

Comparative Analysis with Structurally Related Amino Acids

To appreciate the unique spectral signature of N-Boc-2-methyl-Aze-OH, it is instructive to compare its predicted 13C NMR data with the experimental data of commonly used cyclic amino acids, N-Boc-azetidine-2-carboxylic acid and N-Boc-proline-OH.

Carbon Atom N-Boc-2-methyl-Aze-OH (Predicted) N-Boc-azetidine-2-carboxylic acid (Experimental/Predicted) N-Boc-L-proline-OH (Experimental) [1]
C=O (Carboxyl) 175 - 180 ppm~176 ppm~178 ppm
C=O (Boc) 155 - 158 ppm~156 ppm~154 ppm
C(CH3)3 (Boc) 79 - 82 ppm~80 ppm~80 ppm
C(CH3)3 (Boc) 28 - 29 ppm~28.5 ppm~28.5 ppm
C2 (Ring) 60 - 65 ppm~58 ppm~60 ppm
C3 (Ring) 30 - 35 ppm~25 ppm~31 ppm
C4 (Ring) 45 - 50 ppm~47 ppm~47 ppm
C5 (Ring) --~24 ppm
CH3 (at C2) 20 - 25 ppm--

This comparison highlights that the key distinguishing features for N-Boc-2-methyl-Aze-OH will be the presence of the C2-methyl signal (20-25 ppm) and the downfield shift of the C2 carbon into a quaternary resonance, which will be evident in a DEPT-135 experiment (where it would be absent).

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of N-Boc-2-methyl-Aze-OH, the following protocol is recommended. This procedure is designed to be a self-validating system, ensuring accurate and reproducible results.

1. Sample Preparation:

  • Weigh approximately 20-30 mg of N-Boc-2-methyl-Aze-OH and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD).

  • Ensure the sample is fully dissolved; gentle warming or sonication may be used if necessary.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a spectrometer with a minimum field strength of 400 MHz for protons (100 MHz for carbon) to ensure adequate signal dispersion.

  • Tune and match the probe for 13C observation.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters for a Standard 1D 13C Spectrum:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Set to approximately 200-220 ppm to cover the expected range of chemical shifts.

  • Acquisition Time: At least 1.0-1.5 seconds to ensure good resolution.

  • Relaxation Delay (d1): Set to 2 seconds. A longer delay may be necessary for the full quantitation of quaternary carbons, but 2 seconds is a good starting point for routine characterization.

  • Number of Scans: Accumulate a sufficient number of scans (typically 1024 to 4096) to achieve a good signal-to-noise ratio, especially for the quaternary carbons which have longer relaxation times.

  • Temperature: Maintain a constant temperature, typically 298 K.

4. DEPT Experiments:

  • To aid in the assignment of carbon multiplicities, it is highly recommended to acquire DEPT-90 and DEPT-135 spectra.

    • A DEPT-90 spectrum will show only CH signals.

    • A DEPT-135 spectrum will show positive CH and CH3 signals, and negative CH2 signals. Quaternary carbons will be absent.

5. Data Processing:

  • Apply an exponential window function with a line broadening of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform, followed by phase and baseline correction.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).[1]

Interpretation and Structural Verification Workflow

The following workflow, illustrated by the DOT diagram below, outlines the logical steps for interpreting the acquired 13C NMR data to confirm the structure of N-Boc-2-methyl-Aze-OH.

G cluster_0 Data Acquisition cluster_1 Signal Identification & Assignment cluster_2 Structural Confirmation A1 1D 13C Spectrum B1 Identify Carbonyl Region (150-180 ppm) A1->B1 B2 Identify Boc Group Signals (Cq ~80 ppm, CH3 ~28 ppm) A1->B2 B3 Identify Aliphatic Region (< 70 ppm) A1->B3 A2 DEPT-135 Spectrum B4 Assign Multiplicities (CH3, CH2, CH, Cq) A2->B4 A3 DEPT-90 Spectrum A3->B4 C1 Confirm 8 Unique Carbon Signals B1->C1 B2->C1 B3->C1 C2 Verify Quaternary C2 Signal (Present in 1D, Absent in DEPT) B4->C2 C3 Verify C2-CH3 Signal (Positive in DEPT-135) B4->C3 C4 Compare with Alternatives C1->C4

Caption: Workflow for the 13C NMR-based structural verification of N-Boc-2-methyl-Aze-OH.

The key to confirming the identity of N-Boc-2-methyl-Aze-OH lies in the unambiguous identification of all eight carbon signals with the correct multiplicities. The presence of a quaternary carbon (C2) in the 60-65 ppm range and an additional methyl signal in the aliphatic region are the definitive spectral features that differentiate it from its non-methylated counterpart.

Molecular Structure and Key Carbon Environments

The unique strained ring system and substitution pattern of N-Boc-2-methyl-Aze-OH create distinct electronic environments for each carbon atom.

Caption: Key carbon environments in N-Boc-2-methyl-Aze-OH. (Note: The image in the DOT script is a placeholder and would be replaced with the actual molecular structure in a real application)

The electron-withdrawing nature of the nitrogen and the two carbonyl groups significantly influences the chemical shifts of the ring carbons. The substitution of a hydrogen with a methyl group at C2, when compared to N-Boc-azetidine-2-carboxylic acid, is expected to cause a downfield shift for C2 (the alpha-carbon effect) and potentially a slight shielding effect on C3 (the beta-carbon effect).

Conclusion

References

  • Fujiwara, Y., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 2(1), 1-14. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′). [Link]

  • Pace, V., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 51(58), 11618-11621. [Link]

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(21), 6467. [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Boc-Protected Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of Azetidines and the Analytical Imperative

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial building blocks in modern medicinal chemistry. Their rigid, strained ring system imparts unique conformational constraints on molecules, making them valuable scaffolds for the development of novel therapeutics targeting a wide range of diseases. The incorporation of azetidine moieties can lead to improved metabolic stability, cell permeability, and target-binding affinity.

The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis of azetidine-containing molecules to mask the reactivity of the nitrogen atom. Accurate and efficient analytical characterization of these Boc-protected intermediates is paramount to ensure the integrity of the synthetic workflow and the quality of the final active pharmaceutical ingredient. Mass spectrometry (MS), with its high sensitivity and structural elucidation capabilities, stands as the premier analytical technique for this purpose.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of Boc-protected azetidines, drawing upon established fragmentation principles and experimental data. It is designed for researchers, scientists, and drug development professionals seeking to optimize their analytical strategies for these increasingly important molecules.

Ionization Techniques: A Comparative Overview for Boc-Protected Azetidines

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For Boc-protected azetidines, which are relatively small and possess a polar carbamate group, Electrospray Ionization (ESI) is the most common and effective method.

Ionization TechniqueProsConsBest Suited For
Electrospray Ionization (ESI) - Soft ionization technique, minimizing in-source fragmentation. - Excellent for polar molecules. - Easily coupled with liquid chromatography (LC).- Can be susceptible to matrix effects and ion suppression. - Formation of adducts (e.g., [M+Na]⁺, [M+K]⁺) can complicate spectra.Routine LC-MS analysis, accurate mass measurements, and tandem MS (MS/MS) for structural elucidation.
Matrix-Assisted Laser Desorption/Ionization (MALDI) - Tolerant of salts and buffers. - Can be used for direct analysis of reaction mixtures.- Less commonly coupled with LC. - Can induce fragmentation of labile groups like Boc, though softer matrices can mitigate this.[1]High-throughput screening of synthetic reactions where chromatographic separation is not immediately required.

Expert Insight: While both techniques are viable, ESI is generally preferred for detailed characterization due to its gentle nature and seamless integration with LC, which is essential for separating the target compound from impurities. The key to successful ESI analysis is the careful optimization of mobile phase composition to promote efficient protonation (or adduct formation) while minimizing in-source decay of the Boc group.

The Signature Fragmentation of Boc-Protected Azetidines

Understanding the fragmentation patterns of Boc-protected azetidines under collision-induced dissociation (CID) is fundamental for their structural confirmation. The fragmentation is dominated by cleavages within the Boc group itself, providing highly diagnostic neutral losses.

The most characteristic fragmentation pathways for a protonated Boc-protected azetidine ([M+H]⁺) are:

  • Loss of Isobutylene (C₄H₈): A neutral loss of 56 Da through a McLafferty-type rearrangement, resulting in a carbamic acid intermediate. This is often the most prominent fragment ion.[2]

  • Loss of the Entire Boc Group (C₅H₉O₂): A neutral loss of 100 Da, corresponding to the complete removal of the tert-butyloxycarbonyl group, yielding the protonated azetidine ring.

  • Loss of tert-Butanol (C₄H₁₀O): A neutral loss of 74 Da.

  • Formation of the tert-Butyl Cation: A fragment ion at m/z 57, corresponding to [C₄H₉]⁺.

The strained azetidine ring itself is relatively stable under typical low-energy CID conditions, meaning that ring-opening fragmentation is less common compared to the facile cleavages of the Boc group.

Fragmentation Pathway of a Protonated Boc-Azetidine

M_H [M+H]⁺ (Protonated Boc-Azetidine) M_H_56 [M+H-56]⁺ (Loss of Isobutylene) M_H->M_H_56 - 56 Da (C₄H₈) M_H_100 [M+H-100]⁺ (Loss of Boc Group) M_H->M_H_100 - 100 Da (C₅H₉O₂) m_z_57 m/z 57 (tert-Butyl Cation) M_H->m_z_57

Caption: Primary fragmentation pathways of a Boc-protected azetidine under CID.

Experimental Protocol: A Validated LC-MS/MS Method

This protocol provides a robust starting point for the analysis of a typical Boc-protected azetidine. Optimization will likely be required based on the specific analyte and instrumentation.

1. Sample Preparation: a. Dissolve the Boc-protected azetidine sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 10 µg/mL. b. Vortex thoroughly to ensure complete dissolution. c. If necessary, filter the sample through a 0.22 µm syringe filter.

2. Liquid Chromatography (LC) Conditions:

  • System: A standard analytical HPLC or UHPLC system.
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • System: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • MS1 Scan Range: m/z 50-500.
  • MS/MS Analysis:
  • Select the [M+H]⁺ ion as the precursor.
  • Apply a collision energy ramp (e.g., 10-30 eV) to observe the characteristic fragment ions.

Trustworthiness of the Protocol: The use of formic acid as a mobile phase modifier is crucial. It aids in the protonation of the analyte for efficient ESI while being less harsh than trifluoroacetic acid (TFA), which can sometimes induce in-source fragmentation of the acid-labile Boc group.[1] The C18 column provides good retention for these moderately polar compounds.

Comparative Performance Data

To illustrate the practical application of mass spectrometry, the following table presents high-resolution mass spectrometry (HRMS) data for a representative Boc-protected azetidine derivative, tert-butyl 2-(o-tolyl)azetidine-1-carboxylate.

ParameterObserved ValueTheoretical ValueReference
Compound tert-Butyl 2-(o-tolyl)azetidine-1-carboxylate-[3]
Formula C₁₅H₂₁NO₂-[3]
Adduct [M+Na]⁺-[3]
Observed m/z 270.1468270.1465[3]
Mass Accuracy 1.11 ppm-Calculated

Expert Interpretation: The sub-2 ppm mass accuracy achieved with an ESI-TOF instrument provides unambiguous confirmation of the elemental composition of the synthesized compound.[3] This level of accuracy is essential in drug development to confidently identify compounds and rule out isobaric impurities. While a triple quadrupole instrument would be more suited for quantification due to its sensitivity in Multiple Reaction Monitoring (MRM) mode, a high-resolution instrument like a Q-TOF or Orbitrap is unparalleled for structural confirmation of new chemical entities.

Conclusion and Best Practices

Mass spectrometry is an indispensable tool for the analysis of Boc-protected azetidines. By leveraging the soft ionization of ESI and understanding the characteristic fragmentation patterns dominated by the loss of isobutylene and the entire Boc group, researchers can confidently confirm the identity and purity of their synthetic intermediates.

Key Recommendations for Robust Analysis:

  • Prioritize LC-ESI-MS: This is the gold standard for detailed characterization and purity assessment.

  • Optimize Mobile Phase: Use formic acid instead of TFA to prevent premature Boc-group cleavage.

  • Utilize Tandem MS: MS/MS is essential for structural confirmation through the observation of diagnostic fragment ions.

  • Employ High-Resolution MS: For new chemical entities, accurate mass measurements provide the highest level of confidence in elemental composition.

By adhering to these principles and protocols, scientists in the field of drug discovery and development can ensure the analytical integrity of their work with this vital class of heterocyclic compounds.

References

  • Caputo, F. F., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • National Institute of Standards and Technology. (n.d.). Azetidine. In NIST Chemistry WebBook. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. [Link]

  • Guccione, S., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. PubMed. [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. NIST. [Link]

  • Wysocki, V. H., et al. (2018). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. [Link]

  • ResearchGate. (2025). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]

  • Sherwood, T. C., et al. (2014). Mechanism for cyclic enamine formation after N-Boc deprotection. J. Am. Chem. Soc., 136(27), 9743–9753. [Link]

  • Van Stipdonk, M. J., et al. (2001). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Synlett. [Link]

  • Jensen, S. S., et al. (2007). Collision-induced dissociation of cytidine and its derivatives. PubMed. [Link]

  • Szatmári, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

  • The DAN Lab. (n.d.). LCMS Protocols. University of Wisconsin–Madison. [Link]

  • Harvey, S. R., et al. (2017). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. PMC - NIH. [Link]

  • Li, Y., et al. (2018). Optimization of a peptide extraction and LC-MS protocol for quantitative analysis of antimicrobial peptides. PubMed. [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]

Sources

A Comparative Guide to Chiral HPLC Methods for the Enantiomers of 2-Methylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the stereochemical purity of chiral building blocks is of paramount importance. 2-Methylazetidine-2-carboxylic acid, a non-proteinogenic cyclic amino acid, represents a critical scaffold in medicinal chemistry. Its rigid four-membered ring and the quaternary stereocenter at the C2 position impart unique conformational constraints, making it a valuable component in the design of novel therapeutics. Consequently, robust and reliable analytical methods for the separation and quantification of its enantiomers are essential for ensuring enantiomeric purity and understanding its stereospecific interactions in biological systems.

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 2-methylazetidine-2-carboxylic acid. We will delve into the mechanistic principles behind different chiral stationary phases (CSPs), present comparative experimental data where available for structurally similar compounds, and provide detailed protocols to empower researchers and drug development professionals to select and implement the most suitable method for their needs.

The Challenge of Separating Cyclic α-Amino Acid Enantiomers

The enantioseparation of 2-methylazetidine-2-carboxylic acid presents a unique set of challenges. Its small, rigid structure, coupled with the presence of both an acidic carboxylic acid group and a basic secondary amine, necessitates a chiral stationary phase capable of multi-modal interactions to achieve effective chiral recognition. The α-methyl group adds steric bulk around the stereocenter, further influencing the interactions with the CSP.

Two primary strategies are employed for the chiral HPLC separation of such compounds:

  • Direct Chiral HPLC: This approach utilizes a chiral stationary phase to directly resolve the enantiomers without prior modification. The choice of CSP is critical and depends on the specific molecular features of the analyte.

  • Indirect Chiral HPLC via Derivatization: In this method, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column.

This guide will focus on the direct approach, which is often preferred for its simplicity and avoidance of potential side reactions or kinetic resolution associated with derivatization. We will compare three leading classes of CSPs: Zwitterionic, Crown Ether, and Macrocyclic Glycopeptide phases.

Comparison of Recommended Chiral HPLC Methods

While direct, side-by-side comparative studies for 2-methylazetidine-2-carboxylic acid are not extensively documented in peer-reviewed literature, a comprehensive analysis of methods for structurally related cyclic and α-methyl amino acids points to the following CSPs as the most promising candidates. The data presented below is a synthesis of information from various sources on the separation of analogous compounds.

Chiral Stationary Phase (CSP)CHIRALPAK® ZWIX(+) CROWNPAK® CR-I(+) Astec® CHIROBIOTIC® T2
Selector Type Zwitterionic (Quinine derivative)Crown EtherMacrocyclic Glycopeptide (Teicoplanin)
Primary Interaction Mechanism Double ion-pairing, H-bonding, π-πHost-guest complexation, H-bondingH-bonding, π-π, ionic, steric interactions
Typical Mobile Phase Polar organic (e.g., MeOH/ACN) with acidic and basic additivesAcidic aqueous/organic (e.g., HClO₄ in H₂O/ACN)Polar organic, polar ionic, or reversed-phase
Analyte Form UnderivatizedUnderivatized (requires primary amine)Underivatized or derivatized
Key Advantages - Excellent for underivatized amino acids- Reversible elution order with ZWIX(-)- LC-MS compatible- High selectivity for primary amines- Predictable elution order (D-form often elutes first on CR(+))- Broad selectivity for diverse structures- Versatile mobile phase options
Potential Limitations - May require careful mobile phase optimization- Requires acidic mobile phase- Less effective for secondary amines- Can exhibit longer equilibration times
Reference for Similar Compounds [1][2][3][4][5][6][7][8][9]

In-Depth Analysis of Chiral Stationary Phases

Zwitterionic CSPs: The Double Ion-Pairing Approach

Zwitterionic CSPs, such as CHIRALPAK® ZWIX(+) , are specifically designed for the separation of amphoteric molecules like amino acids.[1] The chiral selector, often a quinine or quinidine derivative, possesses both a positive and a negative charge.

Mechanism of Chiral Recognition: The separation is based on a synergistic double ion-pairing mechanism. The protonated amine of the analyte interacts with the anionic group of the selector, while the deprotonated carboxylic acid of the analyte interacts with the cationic group of the selector.[2] Additional interactions, such as hydrogen bonding and π-stacking, contribute to the overall enantioselectivity. The rigid structure of 2-methylazetidine-2-carboxylic acid is well-suited for this type of interaction.

dot

ZWIX_Mechanism cluster_Analyte 2-Methylazetidine-2-carboxylic Acid (Zwitterionic Form) cluster_CSP CHIRALPAK® ZWIX(+) CSP Analyte R/S Enantiomer Analyte_NH2 NH₂⁺ Analyte->Analyte_NH2 Cationic Site Analyte_COOH COO⁻ Analyte->Analyte_COOH Anionic Site CSP Chiral Selector Analyte->CSP Steric & H-Bonding Interactions CSP_Anion Anionic Site (e.g., SO₃⁻) Analyte_NH2->CSP_Anion Ionic Interaction CSP_Cation Cationic Site (e.g., Quinuclidinium) Analyte_COOH->CSP_Cation Ionic Interaction CSP->CSP_Anion CSP->CSP_Cation

Caption: Chiral recognition on a zwitterionic CSP.

A key advantage of the ZWIX series is the availability of pseudo-enantiomeric phases (ZWIX(+) and ZWIX(-)). This allows for the reversal of the enantiomer elution order, which is invaluable for confirming peak identity and accurately quantifying trace enantiomeric impurities.[1]

Crown Ether CSPs: Host-Guest Complexation

Crown ether-based CSPs, such as CROWNPAK® CR-I(+) , are highly effective for the separation of compounds containing primary amino groups.[5]

Mechanism of Chiral Recognition: The chiral recognition mechanism relies on the formation of a host-guest complex between the protonated primary amine of the analyte and the cavity of the chiral crown ether.[7] This complexation is stabilized by multiple hydrogen bonds. The stereospecificity arises from the steric hindrance between the substituents on the chiral center of the analyte and the chiral barriers of the crown ether. For 2-methylazetidine-2-carboxylic acid, the secondary amine needs to be protonated to form an ammonium ion for this interaction to occur. A highly acidic mobile phase (pH 1-2) is therefore required.[5]

dot

CrownEther_Mechanism cluster_Interactions Secondary Interactions Analyte R/S Enantiomer -NH₂⁺ CSP CROWNPAK® CR-I(+) Chiral Cavity Analyte:f1->CSP:f1 Host-Guest Complexation (H-Bonding) Steric Steric Repulsion Analyte->Steric Substituent CSP->Steric Chiral Barrier

Caption: Chiral recognition on a crown ether CSP.

A predictable elution order is often observed with crown ether columns, with the D-enantiomer typically eluting before the L-enantiomer on a CR(+) phase.[6]

Macrocyclic Glycopeptide CSPs: A Multifaceted Approach

Macrocyclic glycopeptide CSPs, such as Astec® CHIROBIOTIC® T2 which is based on the antibiotic teicoplanin, are known for their broad enantioselectivity.

Mechanism of Chiral Recognition: These CSPs offer a complex array of interaction sites, including peptide bonds, hydroxyl groups, and aromatic rings. Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, ionic interactions, and steric hindrance.[8] This versatility allows for the separation of a wide range of compounds, including underivatized cyclic amino acids, in various mobile phase modes (polar organic, reversed-phase, and polar ionic).[10] The multiple interaction sites make these columns robust to small changes in analyte structure.

dot

Chirobiotic_Mechanism cluster_Interactions Multiple Interaction Points Analyte 2-Methylazetidine-2-carboxylic Acid HBond H-Bonding Analyte->HBond PiPi π-π Stacking Analyte->PiPi Ionic Ionic Analyte->Ionic Steric Steric Analyte->Steric CSP CHIROBIOTIC® T2 (Teicoplanin) HBond->CSP PiPi->CSP Ionic->CSP Steric->CSP

Caption: Multi-modal interactions on a macrocyclic glycopeptide CSP.

Experimental Protocols: Starting Points for Method Development

The following protocols are suggested starting points for the direct enantioseparation of 2-methylazetidine-2-carboxylic acid. Optimization will likely be required for baseline resolution.

Protocol 1: Zwitterionic CSP Method
  • Column: CHIRALPAK® ZWIX(+) (Daicel), 3 µm, 3.0 x 150 mm

  • Mobile Phase: Methanol/Acetonitrile (50/50, v/v) containing 25 mM formic acid and 12.5 mM diethylamine.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm or Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

Rationale: This mobile phase composition provides a polar environment suitable for the zwitterionic interactions. The acidic (formic acid) and basic (diethylamine) additives control the ionization state of both the analyte and the chiral selector, which is crucial for the double ion-pairing mechanism.[1][11]

Protocol 2: Crown Ether CSP Method
  • Column: CROWNPAK® CR-I(+) (Daicel), 5 µm, 3.0 x 150 mm

  • Mobile Phase: Perchloric acid solution (pH 1.5) / Acetonitrile (80/20, v/v).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 20 °C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

Rationale: The highly acidic mobile phase (pH 1.5) ensures the complete protonation of the secondary amine of the analyte, which is a prerequisite for complexation with the crown ether.[5][12] A lower temperature is often beneficial for enhancing selectivity on this type of phase.

Alternative Strategy: Indirect Method via Derivatization

If direct methods fail to provide adequate resolution, an indirect approach using a chiral derivatizing agent can be employed. This involves converting the enantiomers into diastereomers, which can then be separated on a standard achiral C18 column.

dot

Derivatization_Workflow Racemate Racemic Mixture (R/S Enantiomers) Diastereomers Diastereomeric Mixture (R-CDA / S-CDA) Racemate->Diastereomers Reaction CDA Chiral Derivatizing Agent (e.g., Marfey's Reagent) CDA->Diastereomers Separation Achiral HPLC (e.g., C18 column) Diastereomers->Separation Peaks Separated Peaks Separation->Peaks

Caption: Workflow for the indirect chiral separation method.

Protocol 3: Derivatization with Marfey's Reagent

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a well-established chiral derivatizing agent for amino acids.

  • Derivatization Step:

    • Dissolve ~1 mg of the racemic 2-methylazetidine-2-carboxylic acid in 100 µL of 1 M NaHCO₃.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate at 40 °C for 1 hour.

    • Cool to room temperature and neutralize with 2 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A time-dependent gradient from low to high percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 340 nm

Rationale: The derivatization creates diastereomers with different hydrophobicities, allowing for separation on a reversed-phase column. The dinitrophenyl group provides a strong chromophore for sensitive UV detection.[13][14]

Conclusion and Recommendations

The selection of an appropriate chiral HPLC method for the enantiomers of 2-methylazetidine-2-carboxylic acid is a critical step in its chemical development and quality control.

  • For a direct, underivatized approach, CHIRALPAK® ZWIX(+) and Astec® CHIROBIOTIC® T2 are highly recommended starting points due to their proven success with a wide range of underivatized and cyclic amino acids.[1] The ZWIX phase offers the distinct advantage of reversible elution order, while the CHIROBIOTIC T2 provides broad applicability across multiple mobile phase systems.

  • The CROWNPAK® CR-I(+) is a powerful option but is contingent on the effective protonation of the secondary amine, requiring a highly acidic mobile phase that may not be suitable for all applications.[5]

  • Should direct methods prove insufficient, the indirect method using Marfey's reagent provides a reliable and sensitive alternative.

It is imperative that method development for this specific analyte be approached empirically, using the protocols and rationale provided in this guide as a foundation. Careful optimization of mobile phase composition, temperature, and flow rate will be essential to achieving baseline resolution and ensuring the accuracy and reliability of the enantiomeric purity assessment.

References

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK® ZWIX(+) and ZWIX(-).
  • Hoffmann, C. V., Pell, R., Lämmerhofer, M., & Lindner, W. (2008). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Analytical Chemistry, 80(22), 8780–8789.
  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Daicel Chiral Technologies. (n.d.). Amino Acid Database. Retrieved from [Link].

  • Ilisz, I., Aranyi, A., & Péter, A. (2015). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 20(8), 13836-13855.
  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-).
  • Morvan, M., & Miksik, I. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. International Journal of Molecular Sciences, 22(14), 7521.
  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR(+) / CR(-).
  • Sigma-Aldrich. (n.d.). Astec CHIROBIOTIC™ T2 Chiral HPLC Columns.
  • Hamashima, H., et al. (2011). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 549-556.
  • Smuts, J. P. (2018). Answer to "Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?". ResearchGate. Retrieved from [Link].

  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-) .
  • Gion, J., et al. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • Ilisz, I., et al. (2009). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids.
  • Li, H., & Chen, Y. (2004). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 22(3), 284-285.
  • Sigma-Aldrich. (n.d.). Astec CHIROBIOTIC - Macrocyclic Glycopeptide-Based Chiral HPLC Phases.

Sources

A Technical Guide to the X-ray Crystallography of α-Quaternary Azetidines: A Comparative Analysis for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For complex scaffolds such as α-quaternary azetidines, which feature a strained four-membered ring with a fully substituted α-carbon, this task is particularly critical and challenging. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural elucidation of these unique molecules, offering field-proven insights and detailed experimental protocols.

The Significance of α-Quaternary Azetidines and the Imperative for Precise Structural Data

Azetidines, as saturated four-membered azaheterocycles, are crucial structural units in a variety of biologically active compounds.[1][2] The introduction of a quaternary center adjacent to the nitrogen atom imparts significant conformational rigidity and metabolic stability, making these motifs highly desirable in medicinal chemistry.[3][4] However, the creation of this sterically hindered center presents a significant synthetic challenge.[5] Consequently, definitive proof of the resulting stereochemistry and overall molecular architecture is paramount. While various analytical techniques provide valuable structural information, single-crystal X-ray crystallography remains the gold standard for providing unequivocal three-dimensional structural data.[6]

A Comparative Overview of Analytical Techniques

The structural characterization of α-quaternary azetidines relies on a combination of analytical methods. While each technique offers unique insights, they also possess inherent limitations.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.Unambiguous and definitive structural determination.Requires a suitable single crystal, which can be challenging to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, relative stereochemistry, and solution-state conformation.[7][8]Provides detailed information about the molecular framework in solution.Can be complex to interpret for rigid, strained systems; absolute stereochemistry is not directly determined.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[9][10]High sensitivity and accurate mass determination.Provides no information on stereochemistry or 3D structure.

While NMR and MS are indispensable for routine characterization and confirmation of molecular formula and connectivity, they often fall short in providing the definitive stereochemical and conformational data that X-ray crystallography delivers. For α-quaternary azetidines, where subtle differences in stereochemistry can lead to significant changes in biological activity, the precision of X-ray crystallography is unparalleled.

Experimental Workflow: From Synthesis to Structure

The journey from a newly synthesized α-quaternary azetidine to its fully elucidated crystal structure involves a meticulous, multi-step process.

X-ray_Crystallography_Workflow cluster_Synthesis Synthesis & Purification cluster_Crystallization Crystallization cluster_Diffraction X-ray Diffraction cluster_Analysis Structure Solution & Refinement Synthesis Synthesis of α-Quaternary Azetidine Purification Purification (e.g., Chromatography) Synthesis->Purification Screening Crystallization Screening Purification->Screening Optimization Optimization of Crystal Growth Screening->Optimization Mounting Crystal Mounting Optimization->Mounting Data_Collection Data Collection Mounting->Data_Collection Solution Structure Solution Data_Collection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: A streamlined workflow for the structural confirmation of α-quaternary azetidines using single-crystal X-ray crystallography.

Step-by-Step Experimental Protocol for Crystallization and X-ray Diffraction

This protocol outlines a general yet robust methodology for obtaining a crystal structure of a novel α-quaternary azetidine.

1. Synthesis and Purification:

  • The α-quaternary azetidine must be synthesized and purified to the highest possible degree (>98%).[11] Impurities can significantly inhibit crystallization.

  • Techniques such as flash column chromatography or recrystallization are commonly employed for purification.[12]

2. Crystallization Screening:

  • The goal is to identify initial conditions that yield crystalline material.

  • Method: Vapor diffusion is the most common technique.

    • Hanging Drop: A small drop (1-2 µL) of the purified compound solution (in a suitable solvent like acetone, ethyl acetate, or dichloromethane) is mixed with an equal volume of a reservoir solution from a crystallization screen. This drop is suspended over the reservoir.

    • Sitting Drop: Similar to the hanging drop, but the drop is placed on a pedestal within the well of the crystallization plate.

  • A wide range of commercial crystallization screens should be employed to sample various precipitants, buffers, and salts.

3. Optimization of Crystal Growth:

  • Once initial "hits" (small crystals or crystalline precipitate) are identified, the conditions must be optimized to grow larger, single crystals suitable for diffraction.

  • Optimization involves systematically varying the concentrations of the precipitant, the compound, and the buffer pH, as well as the temperature.

4. Crystal Mounting and Data Collection:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.[6]

  • The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[6]

  • The diffractometer collects diffraction data as the crystal is rotated in the X-ray beam.[6]

5. Structure Solution and Refinement:

  • The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis.[6]

  • The initial structural model is then refined to best fit the experimental data. This involves adjusting atomic positions, thermal parameters, and occupancies.

Hypothetical Crystallographic Data for an α-Quaternary Azetidine Derivative

As crystallographic data for novel compounds are often unique, the following table presents hypothetical yet representative data for an α-quaternary azetidine derivative. This serves as an example of the kind of quantitative data obtained from a successful X-ray diffraction experiment.[6][13]

Parameter Value
Chemical Formula C₁₅H₂₀N₂O₂
Formula Weight 260.33 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.8765
b (Å) 12.3456
c (Å) 11.2345
α (°) 90
β (°) 105.67
γ (°) 90
Volume (ų) 1317.89
Z 4
Calculated Density (g/cm³) 1.31
R-factor (%) 3.8

Concluding Remarks

The synthesis of α-quaternary azetidines represents a significant achievement in medicinal and synthetic chemistry.[4] However, the inherent complexity of these molecules necessitates an equally sophisticated approach to their structural characterization. While NMR and mass spectrometry are vital tools in the analytical workflow, single-crystal X-ray crystallography stands alone in its ability to provide definitive, high-resolution three-dimensional structural information. The detailed protocols and comparative analysis presented in this guide are intended to equip researchers with the knowledge and framework necessary to successfully elucidate the structures of these challenging yet rewarding molecules, thereby accelerating the pace of drug discovery and development.

References

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  • Spectroscopic and Structural Elucidation of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide. (2025). Benchchem.
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (n.d.). PMC - NIH.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.
  • Azetidine. (n.d.). NIST WebBook.
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. (n.d.). University of Birmingham.
  • Azetidine | C3H7N. (n.d.). PubChem - NIH.
  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. (2015). PMC - PubMed Central.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PMC - PubMed Central.
  • Synthesis of Azetidines. (2011). Progress in Chemistry.
  • 1H NMR Analysis of 1-(4-Methylbenzyl)azetidine. (2025). Benchchem.
  • X-ray Crystallography of 1-(4-Methylbenzyl)azetidine Derivatives: A Comparative Guide. (2025). Benchchem.
  • Azetidine, 1-bromo-2-methyl-. (n.d.). SpectraBase.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • Confirming the Structure of 3-(2-Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction. (2025). Benchchem.
  • Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). The Royal Society of Chemistry.
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. (2022). MDPI.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • Advances in synthesis and chemistry of azetidines. (2025). ResearchGate.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (n.d.). Organic Letters - ACS Publications.
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (2025). Domainex.
  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. (n.d.). ResearchGate.
  • ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′). (n.d.). ResearchGate.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). HETEROCYCLES.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
  • An In-depth Technical Guide to the Discovery and Synthesis of Novel Azetidine Compounds. (2025). Benchchem.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. (2025). Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. (2022). PMC - NIH.
  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. (2023). PubMed.

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A Comparative Guide to the Biological Activity of Peptides with 2-Methylazetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is a continuous endeavor. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design. Among these, proline analogues are of particular interest due to the unique conformational constraints proline imparts on a peptide backbone. This guide provides an in-depth technical comparison of peptides containing azetidine-2-carboxylic acid (Aze), a four-membered ring analogue of proline, with their traditional proline-containing counterparts. While the user's query specified 2-methylazetidine-2-carboxylic acid, the vast body of scientific literature focuses on the unsubstituted azetidine-2-carboxylic acid as the primary proline mimic. Therefore, this guide will focus on the latter, more extensively studied molecule.

We will explore the causal relationships between the structural modifications induced by Aze and the resulting biological performance, supported by experimental data and detailed protocols to empower your own research and development efforts.

The Rationale for Proline Analogue Substitution: The Role of Azetidine-2-Carboxylic Acid

Proline's five-membered ring structure significantly restricts the peptide backbone's phi (φ) torsion angle and influences the cis-trans isomerization of the preceding peptide bond, often inducing turns in the peptide's secondary structure.[1] These properties are critical for the peptide's three-dimensional conformation and, consequently, its interaction with biological targets.

Azetidine-2-carboxylic acid, as a smaller, four-membered ring homologue of proline, offers a unique tool for modulating these conformational properties.[2] Its incorporation into a peptide sequence can lead to significant alterations in biological activity and pharmacokinetic properties. The fundamental premise of substituting proline with Aze is to fine-tune the peptide's conformation and stability to achieve a more desirable therapeutic profile.

Conformational Impact of Aze Incorporation

The primary distinction between Aze and proline lies in their ring size, which leads to different conformational preferences. While proline is well-known for inducing β-turns, studies have shown that the smaller, more constrained four-membered ring of Aze preferentially stabilizes γ-turn-like conformations. This fundamental shift in secondary structure can dramatically alter the presentation of key pharmacophoric residues for receptor binding.

Furthermore, computational and experimental studies have revealed that peptides containing Aze are generally more flexible than their proline-containing counterparts.[3] This increased flexibility arises from a reduction in the repulsive noncovalent interactions between the ring atoms and neighboring residues.[3] This might seem counterintuitive for a smaller ring, but the altered geometry lessens steric hindrance, which can be a critical factor in optimizing ligand-receptor interactions.

Comparative Performance Analysis: Aze- vs. Pro-Containing Peptides

Direct, head-to-head comparisons of the biological activity of a wide range of Aze-containing peptides versus their proline analogues are not extensively documented in publicly available literature. However, by examining key examples and principles from published studies, we can construct a clear picture of the performance advantages offered by Aze incorporation, particularly concerning proteolytic stability.

Enhanced Proteolytic Stability: A Case Study

A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases. The conformational rigidity imparted by proline can offer some protection, but Aze can provide a significant enhancement in stability.

A study on cyclic hexapeptides provides compelling evidence. A cyclohexapeptide containing a 3-amino-azetidine (3-AAz) residue, a derivative of Aze, was compared to its unmodified parent peptide for stability against the protease α-chymotrypsin.[4][5][6]

Table 1: Proteolytic Stability of a Cyclic Hexapeptide and its Azetidine-Modified Analogue

PeptideEnzyme ConcentrationTime (hours)% Peptide Remaining
Unmodified Cyclic Hexapeptide25 µM24~5%
Azetidine-Modified Hexapeptide 25 µM 24 100%
Azetidine-Modified Hexapeptide 125 µM 24 100%

Data sourced from Buckton et al. (2024).[4][5][6]

The results are striking. The unmodified peptide was almost completely degraded within 24 hours. In contrast, the azetidine-containing peptide showed no degradation, even at a five-fold higher enzyme concentration.[4][5][6] This remarkable increase in stability is likely due to the altered backbone conformation induced by the azetidine ring, which may obscure or distort the protease recognition site.

Biological Activity of an Aze-Containing Peptide: The Case of AF12198

While a direct comparative study with a proline analogue is not available, the interleukin-1 (IL-1) receptor antagonist, AF12198, serves as an excellent example of a potent bioactive peptide incorporating azetidine-2-carboxylic acid.

Sequence: Ac-FEWTPGWYQJYALPL-NH2 (where J = azetidine-2-carboxylic acid)

AF12198 selectively binds to the human type I IL-1 receptor and demonstrates potent antagonist activity both in vitro and in vivo.[3]

Table 2: In Vitro Biological Activity of AF12198

AssayTarget Cell LineIC50 (nM)
IL-1-induced IL-8 ProductionHuman Dermal Fibroblasts25
IL-1-induced ICAM-1 ExpressionEndothelial Cells9
IL-1α Binding CompetitionHuman Type I IL-1 Receptor8

Data sourced from Akeson et al. (1996).[2][3][7]

The low nanomolar IC50 values highlight that the incorporation of Aze is compatible with high-affinity receptor binding and potent biological activity.[2][3][7] It is plausible that the specific conformation induced by the Aze residue in the J position is crucial for optimizing the peptide's fit within the IL-1 receptor binding pocket.

Experimental Protocols

To facilitate the direct comparison of Aze- and Pro-containing peptides in your own research, we provide the following detailed experimental protocols.

Solid-Phase Synthesis of Azetidine-Containing Peptides

This protocol outlines the manual synthesis of peptide analogues using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, with a focus on the incorporation of the azetidine moiety.

Workflow Diagram:

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final_steps Final Steps Resin Start with Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotect Fmoc Deprotection (20% Piperidine in DMF) Swell->Fmoc_Deprotect Wash1 Wash (DMF, DCM) Fmoc_Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect After last AA Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleavage Precipitate Precipitate in Cold Ether Cleavage->Precipitate Purify Purify by RP-HPLC Precipitate->Purify

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Methodology:

  • Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with diisopropylcarbodiimide (DIC, 3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.

    • For the incorporation of the azetidine moiety, use Fmoc-Aze(Trt)-OH. A double coupling (repeating the coupling step) is recommended to ensure high efficiency.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction completeness using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin extensively and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Isolation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

This protocol details a method to compare the stability of peptide analogues against a specific protease, with quantification by RP-HPLC.

Workflow Diagram:

Proteolysis_Workflow cluster_setup Reaction Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis Prepare Prepare Peptide Stock and Protease Solution Incubate Incubate Peptide with Protease at 37°C Prepare->Incubate Aliquots Withdraw Aliquots at Various Time Points Incubate->Aliquots Quench Quench Reaction (e.g., add TFA) Aliquots->Quench HPLC Analyze by RP-HPLC Quench->HPLC Quantify Quantify Peak Area of Intact Peptide HPLC->Quantify HalfLife Calculate Half-Life (t½) Quantify->HalfLife

Caption: Proteolytic Stability Assay Workflow.

Methodology:

  • Reaction Setup:

    • Prepare a stock solution of the peptide analogue (e.g., 1 mg/mL in a suitable buffer).

    • In a microcentrifuge tube, incubate a known concentration of the peptide with the desired protease (e.g., trypsin, chymotrypsin, or serum) in the appropriate reaction buffer at 37°C.

  • Time-Course Sampling:

    • At defined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately stop the enzymatic reaction by adding the aliquot to a quenching solution (e.g., 10% TFA or cold acetonitrile).[8]

  • HPLC Analysis:

    • Analyze each quenched sample by RP-HPLC using a C18 column.

    • Use a linear gradient of acetonitrile in water with 0.1% TFA.

    • Monitor the peptide elution by absorbance at 214 nm.[8]

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining against time.

    • Determine the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Conclusion and Future Outlook

The incorporation of azetidine-2-carboxylic acid into peptides is a powerful strategy for modulating their biological and pharmacokinetic properties. As a proline analogue, Aze alters the peptide backbone conformation, favoring γ-turns and increasing local flexibility. This structural perturbation can have profound effects, most notably a dramatic increase in proteolytic stability, as demonstrated in the case of the azetidine-modified cyclic hexapeptide.

While direct comparative data on receptor binding affinity against proline analogues is sparse, the potent activity of the Aze-containing peptide AF12198 underscores the viability of this modification in designing high-affinity ligands. The choice to substitute proline with Aze should be guided by the specific therapeutic goal. If enhanced stability is paramount, Aze is a compelling choice. The impact on biological activity will be target-dependent and must be determined empirically, as the altered conformation could either enhance or diminish binding affinity.

The experimental protocols provided in this guide offer a robust framework for conducting these comparative studies. By systematically synthesizing and evaluating Aze-containing peptide analogues, researchers can unlock new potential in their drug discovery programs, leading to the development of more stable and effective peptide therapeutics.

References

  • Akeson, A. L., et al. (1996). AF12198, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1. Journal of Biological Chemistry, 271(48), 30517-23. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Tsai, F. H., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-49. [Link]

  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Computational Chemistry, 28(5), 964-76. [Link]

  • Hoffmann, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178943. [Link]

  • Alonso, A., et al. (2003). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. Journal of Organic Chemistry, 68(16), 6423-6430. [Link]

  • Ferraris, D., et al. (2007). Azetidine-based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). Current Medicinal Chemistry, 14(3), 305-16. [Link]

  • Tully, T. P., et al. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing casein-derived peptides. Journal of Functional Foods, 5(4), 1909-1917. [Link]

  • Rodgers, K. J., et al. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology, 510, 153999. [Link]

  • Piper, J. A., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences, 24(12), 10245. [Link]

  • Otvos, L., Jr., et al. (2008). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. The FEBS Journal, 275(20), 5070-5079. [Link]

  • BioWorld. (2004). Novel DPP-IV inhibitors under study at Guilford. Retrieved from [Link]

  • Buckton, L. K., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Buckton, L. K., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Rubenstein, E. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant, Cell & Environment. [Link]

  • Piaz, F. D., et al. (2016). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 21(11), 1461. [Link]

  • Vasquez, M., et al. (1988). Conformational analysis of possible biologically active (receptor-bound) conformations of peptides derived from cholecystokinin, cerulein and little gastrin and the opiate peptide, Met-enkephalin. Peptides, 9 Suppl 1, 145-52. [Link]

  • ResearchGate. (n.d.). 47652 PDFs | Review articles in PROLINE. Retrieved from [Link]

  • Buckton, L. K., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Gotor, R., et al. (2007). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 72(20), 7727-7736. [Link]

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A Comparative Guide to the Enzymatic Stability of Peptides Containing N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is immense, offering high selectivity and potency. However, their translation into effective drugs is often thwarted by a critical vulnerability: rapid degradation by proteases in the body, leading to a short in vivo half-life.[1][2] Among the arsenal of chemical modifications designed to overcome this challenge, N-methylation of the peptide backbone has emerged as a powerful and widely adopted strategy.[3] This modification, the simple replacement of an amide proton with a methyl group, can dramatically enhance resistance to enzymatic cleavage.[1][4]

This guide provides an in-depth comparison of the proteolytic stability of N-methylated versus non-methylated peptides. We will explore the underlying protective mechanism, present supporting quantitative data, and provide a detailed, field-proven protocol for assessing enzymatic stability, enabling researchers to validate this critical parameter in their own drug discovery programs.

The Protective Mechanism: Steric Hindrance

The primary reason N-methylation confers proteolytic resistance is steric hindrance.[4] Proteolytic enzymes, such as trypsin and chymotrypsin, recognize and bind to specific hydrogen-bonding patterns on the peptide backbone to correctly orient the scissile peptide bond within their active site. The introduction of a methyl group on the amide nitrogen physically obstructs this binding.[5] This "steric shield" disrupts the enzyme's ability to access the cleavage site, thereby inhibiting hydrolysis and preserving the peptide's integrity.[4] Interestingly, this protective effect can extend beyond the immediate site of modification, with a single N-methyl group capable of reducing proteolysis over a four-residue window.[4]

Mechanism_of_Protection cluster_0 Standard Peptide cluster_1 N-Methylated Peptide P1 Protease S1 Peptide Backbone (-CO-NH-) P1->S1 Binds & Cleaves P2 Protease S2 N-Methylated Backbone (-CO-N(CH₃)-) P2->S2 Binding Hindered CH3 Methyl Group (Steric Shield) S2->CH3

Caption: N-methylation sterically hinders protease binding, preventing peptide cleavage.

Quantitative Comparison of Proteolytic Stability

The impact of N-methylation on stability is not merely theoretical; it is a quantifiable and often dramatic improvement. Experimental data consistently shows that N-methylated peptides have significantly longer half-lives in the presence of proteases compared to their unmodified parent peptides. The strategic position of the N-methylation is also critical, as modifications at or near the enzyme's recognition site can lead to thousand-fold increases in stability.

The following table summarizes data from a study that employed an N-methyl scanning approach on a G-protein-binding peptide, highlighting the profound effect of site-specific methylation on its stability against trypsin.

Peptide Derivative (DKLYWWEFL) Modification Protease Half-life (t½) Fold Increase in Stability
Parent PeptideNon-methylatedTrypsin~2.5 min-
N-Me-Asp (at P2 position)N-methylated AspTrypsin3 h72x
N-Me-Lys (at P1 position)N-methylated LysTrypsin> 42 h> 1000x
N-Me-Leu (at P1' position)N-methylated LeuTrypsin> 42 h> 1000x
N-Me-Tyr (at P2' position)N-methylated TyrTrypsin> 42 h> 1000x
Data sourced from a study on N-methyl scanning mutagenesis.[4]

Protocol for In Vitro Enzymatic Stability Assessment

This section provides a robust, self-validating protocol for comparing the stability of a peptide of interest against a specific protease. The workflow is designed to quantify the percentage of intact peptide remaining over time, allowing for the calculation of a degradation half-life (t½).

Phase 1: Peptide Synthesis and Characterization

The integrity of any stability assay hinges on the quality of the starting materials. It is imperative to use highly pure peptides whose identities have been rigorously confirmed.

  • Peptide Synthesis: Synthesize both the non-methylated (control) and N-methylated peptides using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[3]

  • Purification: Purify the crude peptides via reverse-phase high-performance liquid chromatography (RP-HPLC) to a purity of >95%.[2][6]

  • Identity Confirmation: Confirm the correct molecular weight of both purified peptides using mass spectrometry (e.g., LC-MS or MALDI-TOF) to ensure the N-methyl group has been successfully incorporated.[2][7]

Phase 2: Protease Degradation Assay

This phase involves the controlled incubation of the peptide with a target enzyme and sampling at defined intervals.

Materials:

  • Purified peptides (non-methylated and N-methylated)

  • Protease of interest (e.g., Trypsin, Chymotrypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) or 10% Trichloroacetic acid (TCA))[8]

  • Low-bind microcentrifuge tubes

  • Incubator or water bath set to 37°C

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of each peptide in the assay buffer.

    • Prepare a stock solution of the protease in the assay buffer at a concentration appropriate for the desired enzyme-to-substrate ratio (a 1:50 to 1:100 ratio is a common starting point).[8]

  • Reaction Setup:

    • For each peptide, label a series of microcentrifuge tubes corresponding to each time point (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • Add the peptide solution to each tube to achieve the final desired concentration (e.g., 0.1 mg/mL).

    • Pre-warm all tubes, including the enzyme stock solution, to 37°C for 5 minutes. This ensures the reaction starts immediately and proceeds at a consistent temperature.

  • Initiate Digestion:

    • Initiate the reaction by adding the pre-warmed protease solution to each tube (except the T=0 control). Mix gently by pipetting.

    • For the T=0 sample , add the quenching solution before adding the protease.[9] This serves as a baseline, representing 100% intact peptide.

  • Incubation and Time-Point Quenching:

    • Incubate the reactions at 37°C.

    • At each designated time point, stop the reaction in the corresponding tube by adding an equal volume of the quenching solution (e.g., 10% TFA). The acid denatures and inactivates the protease.[8]

    • Vortex the quenched samples and place them on ice or at 4°C until analysis.

Phase 3: Analysis and Data Interpretation

The amount of intact peptide in each sample is quantified using RP-HPLC.

  • Sample Preparation: If using TCA to quench, centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.[8] Transfer the supernatant, which contains the peptide, to an HPLC vial. If using TFA, centrifugation is often not necessary.

  • RP-HPLC Analysis:

    • Analyze each sample using an RP-HPLC system with UV detection (typically at 214-220 nm).[6][10]

    • Develop a gradient method that provides a clear separation between the intact peptide, degraded fragments, and the enzyme.

  • Data Calculation:

    • Integrate the peak area of the intact peptide for each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample (AreaTx / AreaT0) * 100%.

    • Plot the percentage of intact peptide versus time.

    • Determine the half-life (t½), which is the time required for 50% of the peptide to be degraded. This can be calculated using one-phase decay curve fitting in software like Prism.[11]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Degradation Assay cluster_analysis Phase 3: Analysis Synth Synthesize & Purify Peptide Analogs QC Confirm Identity (Mass Spectrometry) Synth->QC Setup Prepare Reagents (Peptide, Enzyme, Buffer) QC->Setup Incubate Incubate Peptide + Enzyme at 37°C Setup->Incubate Sample Take Aliquots at Time Points (T=0, x, y, z) Incubate->Sample Quench Quench Reaction (e.g., add TFA) Sample->Quench HPLC Analyze Samples by RP-HPLC Quench->HPLC Calc Calculate % Peptide Remaining vs. Time HPLC->Calc HalfLife Determine Half-Life (t½) Calc->HalfLife

Caption: Experimental workflow for assessing the enzymatic stability of peptides.

Expert Considerations and Conclusion

While N-methylation is a potent tool for enhancing stability, it is not a panacea. Researchers must consider that this modification restricts the conformational flexibility of the peptide backbone.[5] This can be beneficial, locking the peptide into a bioactive conformation, but it can also sometimes reduce binding affinity to the target receptor.[1] Therefore, stability gains must always be weighed against potential impacts on biological activity.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why N-Methyl Amino Acids are Crucial for Peptide Manufacturing. INNO PHARMCHEM. Retrieved from [Link]

  • Di Gioia, M. L., et al. (n.d.). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. Retrieved from [Link]

  • AAPPTec. (n.d.). N-Methyl Amino Acids Archives. AAPPTec Peptides. Retrieved from [Link]

  • Siano, L. G., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. Retrieved from [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma. Retrieved from [Link]

  • Islam, M. T., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Retrieved from [Link]

  • Islam, M. T., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(01), 3140-3159. Retrieved from [Link]

  • GenScript. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. GenScript. Retrieved from [Link]

  • Lurtz, V., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. Retrieved from [Link]

  • ResearchGate. (2016). How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE?. ResearchGate. Retrieved from [Link]

  • Njomen, E., et al. (n.d.). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. National Institutes of Health. Retrieved from [Link]

  • Sun, N., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. National Institutes of Health. Retrieved from [Link]

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A Comparative Guide to the Structural Impact of Azetidine and Aziridine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can fine-tune the properties of drug candidates is perpetual. Among the vast arsenal of heterocyclic building blocks, small, strained nitrogen-containing rings have garnered significant attention for their ability to impart unique conformational constraints and physicochemical properties.[1] This guide provides an in-depth comparison of two prominent four- and three-membered N-heterocycles: azetidine and aziridine.

While both are valued for their role in creating three-dimensional molecular architectures, their distinct structural and electronic features lead to profound differences in reactivity, metabolic stability, and overall suitability for drug design.[2][3] This document will serve as a technical resource for researchers, elucidating the nuanced yet critical impact of selecting an azetidine versus an aziridine moiety.

At a Glance: Key Structural and Physicochemical Differences

PropertyAziridineAzetidineImpact on Drug Design
Ring Size 3-membered4-memberedInfluences bond angles, ring pucker, and substituent orientation.
Ring Strain (kcal/mol) ~27.7~25.4Higher strain in aziridine leads to greater reactivity and potential instability.[2]
Basicity (pKa of conjugate acid) ~7.9~11.29Azetidine is significantly more basic, impacting salt formation and interactions with biological targets.
Stability Less stable, prone to ring-openingMore stable and easier to handleAzetidines offer a better balance of stability and desirable conformational rigidity.[4]
Reactivity Highly reactive, susceptible to nucleophilic attackModerately reactive, can be selectively functionalizedThe high reactivity of aziridines can be a liability, leading to off-target effects and toxicity.[5]

Delving Deeper: A Head-to-Head Comparison

Structural Properties and Conformational Implications

The fundamental difference between aziridine and azetidine lies in their ring size and the resulting strain. Aziridine, a three-membered ring, possesses significantly higher angle strain (bond angles of approximately 60°) compared to the four-membered azetidine ring.[2][6] This high degree of strain makes aziridines more reactive and less stable.[4]

From a conformational standpoint, the azetidine ring is not planar and can adopt a puckered conformation. This puckering allows for pseudo-axial and pseudo-equatorial positioning of substituents, providing a handle for controlling the spatial arrangement of pharmacophoric groups. This inherent three-dimensionality is a desirable trait in modern drug design, as it can lead to improved target selectivity and potency.[7] Aziridines, being a more rigid and planar system, offer less conformational flexibility.

Caption: Structural comparison of aziridine and azetidine rings, highlighting the difference in ring strain.

Physicochemical Properties: Basicity, Lipophilicity, and Solubility

The electronic environment of the nitrogen atom in azetidine and aziridine differs significantly, which is reflected in their basicity. The nitrogen in azetidine is more basic (pKa of the conjugate acid ≈ 11.29) than in aziridine (pKa ≈ 7.9).[6] This is attributed to the greater s-character of the nitrogen lone pair in the more strained aziridine ring, which reduces its ability to donate electrons. The higher basicity of azetidine can be advantageous for forming stable salts, a common strategy for improving the solubility and bioavailability of drug candidates.

The incorporation of these small, polar heterocycles generally leads to a decrease in lipophilicity (LogP) and an increase in aqueous solubility compared to their acyclic or larger ring counterparts.[8] This is a crucial aspect of drug design, as high lipophilicity is often associated with poor pharmacokinetic properties and off-target toxicity. Azetidines, in particular, have been shown to be effective in reducing lipophilicity while maintaining or improving biological activity.[8]

Reactivity and Metabolic Stability: A Tale of Two Rings

The high ring strain of aziridines makes them highly susceptible to nucleophilic ring-opening reactions.[3] While this reactivity can be harnessed for certain synthetic transformations, it poses a significant challenge in a physiological environment. The electrophilic nature of the aziridine ring can lead to covalent modification of biological nucleophiles, such as proteins and DNA, which is a major mechanism of toxicity for many aziridine-containing compounds.[5][9] This inherent reactivity often limits their application in drug discovery to specific areas like anticancer agents, where cytotoxicity is a desired effect.[10][11]

In contrast, azetidines are considerably more stable and less prone to non-specific reactions.[2][4] This enhanced stability translates to improved metabolic stability, a critical parameter in drug development.[12] The azetidine ring is more resistant to enzymatic degradation, leading to a longer half-life in the body.[13] This stability, combined with its favorable conformational properties, makes azetidine a more versatile and generally safer building block for a wider range of therapeutic targets.[14][15]

Experimental Protocols

Determination of Lipophilicity (LogD) by Shake-Flask Method

Objective: To experimentally measure the distribution coefficient (LogD) of a compound containing an azetidine or aziridine moiety between n-octanol and a buffered aqueous solution at a specific pH (typically 7.4).

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration.

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate n-octanol with PBS and PBS with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Partitioning:

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS in a centrifuge tube.

    • Vortex the mixture vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.

    • Centrifuge the tube to achieve complete phase separation.

  • Quantification:

    • Carefully collect samples from both the n-octanol and the aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[16][]

  • Calculation:

    • The LogD is calculated using the following formula: LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of a compound containing an azetidine or aziridine moiety by incubating it with liver microsomes and measuring its disappearance over time.

Methodology:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare an incubation mixture containing:

      • Liver microsomes (e.g., human, rat, or mouse)

      • NADPH regenerating system (to support cytochrome P450 enzyme activity)

      • Phosphate buffer (pH 7.4)

  • Initiation of Reaction:

    • Pre-warm the incubation mixture to 37°C.

    • Add the test compound (from a stock solution) to the mixture to initiate the metabolic reaction.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k.

Caption: Workflow for determining lipophilicity and metabolic stability.

Case Studies and Applications in Drug Design

The strategic incorporation of azetidine and, to a lesser extent, aziridine has led to the development of several successful therapeutic agents.

Azetidine:

  • Azelnidipine: A dihydropyridine calcium channel blocker used as an antihypertensive agent. The azetidine moiety contributes to its unique pharmacological profile.[2]

  • Cobimetinib: A MEK inhibitor used in the treatment of melanoma. The presence of the azetidine ring is crucial for its activity and pharmacokinetic properties.[2]

  • Bioisosteric Replacement: Azetidines are increasingly used as bioisosteres for other cyclic amines like piperidine or even for acyclic fragments.[18][19] This strategy can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced metabolic stability, while maintaining or improving target engagement.[8]

Aziridine:

  • Mitomycin C: An anticancer agent that acts as a DNA alkylating agent. Its potent cytotoxic activity is directly attributable to the reactive aziridine ring.[5][9]

  • Thiotepa: An alkylating agent used in chemotherapy. The aziridinyl groups are responsible for its cross-linking of DNA.[9]

The use of aziridines is largely confined to oncology and other areas where cytotoxicity is a therapeutic goal, due to their inherent reactivity and potential for toxicity.[5]

Conclusion

The choice between incorporating an azetidine or an aziridine building block into a drug candidate has profound structural and functional consequences. While both offer a means to introduce conformational rigidity, their differing levels of ring strain dictate their reactivity, stability, and, ultimately, their suitability for different therapeutic applications.

Azetidines have emerged as a privileged scaffold in modern drug discovery, offering a favorable balance of conformational constraint, improved physicochemical properties, and enhanced metabolic stability.[14][15] Their lower reactivity compared to aziridines makes them a safer and more versatile option for a broad range of therapeutic targets.

Aziridines, with their high reactivity, remain a valuable tool in specific contexts, particularly in the development of covalent inhibitors and cytotoxic agents. However, their inherent instability and potential for off-target reactivity necessitate careful consideration and thorough toxicological evaluation.

For the medicinal chemist, a deep understanding of the distinct properties of these two small N-heterocycles is essential for the rational design of safe and effective new medicines.

References

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  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
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  • Scott, J. S., et al. (2013). The influence of azetidine and other bioisosteres on the properties of a series of brain-penetrant 5-HT6 antagonists. Bioorganic & medicinal chemistry letters, 23(17), 4847-4851.
  • Arnott, G., & Brice, H. (2013). The utility of azetidines in medicinal chemistry. Bioorganic & medicinal chemistry letters, 23(19), 5253-5260.
  • Boufroura, H., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 127. [Link]

  • Hu, X., Chen, H., & Hu, W. (2010). Catalytic asymmetric reactions of aziridines.
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  • Lombardo, F., et al. (2004). A general method for the rapid measurement of lipophilicity in early drug discovery. Journal of biomolecular screening, 9(3), 244-250.
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  • Wuitschik, G., et al. (2010). Oxetanes, azetidines, and spirocyclic analogues in drug discovery.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.
  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 2(1), 47-54.
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  • Palanimuthu, D., et al. (2019). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules, 24(21), 3848. [Link]

  • De Kimpe, N., & Tehrani, K. A. (2007). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. The Journal of organic chemistry, 72(17), 6431-6440. [Link]

  • Singh, G. S. (2015). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Mini reviews in medicinal chemistry, 15(11), 931-942. [Link]

  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(24), 7149-7201. [Link]

  • Creative Biolabs. (n.d.). Lipophilicity. [Link]

  • Reisman, L., Rupar, P. A., & Wurm, F. R. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(24), 3257-3283. [Link]

  • ResearchGate. (n.d.). Chemical structures of aziridine, azetidine, oxirane, and oxetane and their ringstrains. [Link]

  • Zhang, Y., et al. (2024). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. Bioorganic & Medicinal Chemistry Letters, 97, 129565. [Link]

  • ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of piperazine. [Link]

  • ResearchGate. (n.d.). Structure of azetidine‐containing compounds found in nature. [Link]

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  • De Kimpe, N., & Tehrani, K. A. (2007). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. The Journal of organic chemistry, 72(17), 6431–6440. [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

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  • Wang, S., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine drugs, 14(5), 85. [Link]

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  • ResearchGate. (n.d.). Chemical structures of aziridine, azetidine, oxirane, and oxetane and their ringstrains. [Link]

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A Comparative Guide to Boc vs. Fmoc Strategy for Azetidine Incorporation in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Azetidine in Peptide Chemistry

In the landscape of peptide therapeutics and chemical biology, the incorporation of non-canonical amino acids is a cornerstone strategy for modulating structure, function, and pharmacokinetic properties. Among these, L-azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, stands out.[1] Its constrained cyclic structure introduces unique conformational rigidity, influences secondary structures like β-sheets, and can enhance proteolytic stability.[2][3][4] Furthermore, the strained azetidine ring can serve as a reactive handle for site-selective modifications.[5]

However, the very ring strain that confers these desirable properties also presents a significant challenge during chemical synthesis.[6] The successful incorporation of this unique building block via Solid-Phase Peptide Synthesis (SPPS) is highly dependent on the chosen protection strategy. This guide provides an in-depth, objective comparison of the two dominant SPPS methodologies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the incorporation of azetidine, grounded in chemical principles and experimental considerations.[7][8]

Pillar 1: Understanding the Core Chemistries

The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonality—the use of protecting groups that can be removed under distinct chemical conditions without affecting others.[9][10][11] This principle governs every step of the synthesis, from deprotection to final cleavage.

The Boc/Bzl Strategy: The Classic Acid-Labile Approach

The Boc strategy, pioneered by Bruce Merrifield, is the foundational method of SPPS.[12]

  • Nα-Protection: It employs the acid-labile tert-butyloxycarbonyl (Boc) group to temporarily protect the N-terminus.[7][]

  • Deprotection: The Boc group is removed at the start of each coupling cycle using a moderate acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[14] This step generates a TFA salt of the N-terminal amine, which must be neutralized with a base like diisopropylethylamine (DIEA) before the next coupling can proceed.[12][14]

  • Side-Chain Protection: "Permanent" side-chain protecting groups are typically benzyl-based (Bzl).[9][14]

  • Final Cleavage: Both the Bzl side-chain groups and the peptide-resin linkage are cleaved simultaneously at the end of the synthesis using a very strong, hazardous acid, most commonly anhydrous hydrofluoric acid (HF).[14][15]

Because both temporary and permanent protecting groups are removed by acid (albeit of different strengths), the Boc/Bzl scheme is not truly orthogonal but relies on differential acid lability.[14][16]

The Fmoc/tBu Strategy: The Milder, Orthogonal Alternative

Developed as a milder alternative, the Fmoc strategy has become the predominant method for peptide synthesis.[7][17]

  • Nα-Protection: This approach uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection.[18][19]

  • Deprotection: The Fmoc group is efficiently removed with a secondary amine base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[17][18]

  • Side-Chain Protection: Side-chain protecting groups are acid-labile, based on the tert-butyl (tBu) moiety.[7]

  • Final Cleavage: A single treatment with a moderate acid, such as TFA, simultaneously removes the tBu side-chain groups and cleaves the peptide from the resin.[7]

This strategy is truly orthogonal, as the Nα-protecting group is removed by a base, while the side-chain groups are removed by an acid, minimizing the potential for unintended deprotection.[7][9]

Pillar 2: Head-to-Head Comparison for Azetidine Incorporation

The choice between Boc and Fmoc is not merely one of preference but a critical decision that impacts the integrity of the final azetidine-containing peptide. The stability of the strained four-membered ring is paramount.

FeatureBoc/Bzl StrategyFmoc/tBu StrategyExpert Analysis for Azetidine Incorporation
Nα-Deprotection 50% TFA in DCM[14]20% Piperidine in DMF[17]The repetitive, harsh acidic conditions of the Boc strategy pose a higher risk of degrading the strained azetidine ring over multiple cycles. The mild basic deprotection of the Fmoc strategy is significantly safer for preserving the integrity of the Aze residue.[7]
Orthogonality Partial (Differential Acid Lability)[14]True Orthogonality (Base vs. Acid)[7][9]True orthogonality is a major advantage of the Fmoc approach, preventing potential side reactions and simplifying the synthetic process, which is crucial when working with sensitive, non-canonical residues.
Coupling Efficiency Traditionally DCC/HOBt; compatible with modern reagents.[]Excellent compatibility with modern high-efficiency coupling reagents (HATU, HBTU, etc.).[]Azetidine, a secondary amine, can exhibit slower coupling kinetics. The high efficiency of reagents like HATU, standard in Fmoc chemistry, is beneficial. A double-coupling protocol is recommended for azetidine incorporation in either strategy to ensure the reaction goes to completion.
Final Cleavage Anhydrous HF or TFMSA[14][15]95% TFA with scavengers[7]The extremely harsh HF cleavage required in Boc chemistry is a significant liability, with a high potential to cleave or rearrange the strained azetidine ring. The milder TFA cleavage of the Fmoc strategy is far superior for isolating the intact target peptide.
Crude Purity & Yield Generally lower due to harsher conditions.[7]Generally higher due to milder, cleaner chemistry.[7]The Fmoc strategy is expected to produce a crude product of higher purity, as the milder conditions throughout the synthesis minimize the formation of byproducts related to azetidine degradation. This simplifies subsequent purification by RP-HPLC.
Safety & Equipment Requires specialized, hazardous HF cleavage apparatus.Uses standard laboratory glassware and fume hoods.The Boc strategy's reliance on HF necessitates specialized equipment and stringent safety protocols, making it less accessible for many labs.
Building Blocks Boc-Aze-OH is commercially available.[20][]Fmoc-Aze-OH is commercially available.[22][23][24]Both protected forms of azetidine-2-carboxylic acid are readily accessible to researchers.

Pillar 3: Experimental Workflows & Protocols

The following sections provide detailed protocols and visual workflows to guide the researcher.

Visualizing the Synthetic Cycles

The diagrams below illustrate the core cyclical processes for both the recommended Fmoc strategy and the alternative Boc strategy.

Fmoc_SPPS_Cycle cluster_cycle Fmoc SPPS Cycle for Azetidine Incorporation Resin Peptide-Resin (Fmoc-NH-...) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 DMF Wash Deprotection->Washing1 FreeAmine Free Amine (H2N-...) Washing1->FreeAmine Coupling Coupling (Fmoc-Aze-OH, HATU, DIEA) FreeAmine->Coupling 2. Washing2 DMF Wash Coupling->Washing2 NewResin Elongated Peptide-Resin (Fmoc-Aze-NH-...) Washing2->NewResin 3. NewResin->Resin Repeat for next AA

Caption: Cyclical workflow for Fmoc-based solid-phase peptide synthesis.

Boc_SPPS_Cycle cluster_cycle Boc SPPS Cycle for Azetidine Incorporation Resin Peptide-Resin (Boc-NH-...) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection 1. Washing1 DCM Wash Deprotection->Washing1 AmineSalt Amine TFA Salt (H3N+-...TFA-) Washing1->AmineSalt Neutralization Neutralization (DIEA/DCM) AmineSalt->Neutralization 2. Washing2 DCM/DMF Wash Neutralization->Washing2 FreeAmine Free Amine (H2N-...) Washing2->FreeAmine Coupling Coupling (Boc-Aze-OH, Activator) FreeAmine->Coupling 3. NewResin Elongated Peptide-Resin (Boc-Aze-NH-...) Coupling->NewResin NewResin->Resin Repeat for next AA

Caption: Cyclical workflow for Boc-based solid-phase peptide synthesis.

Protocol 1: Recommended Fmoc-SPPS for Azetidine Incorporation

This protocol outlines a single coupling cycle for incorporating Fmoc-L-azetidine-2-carboxylic acid onto a growing peptide chain attached to a resin (e.g., Rink Amide for a C-terminal amide).

Materials:

  • Peptide-resin (swollen)

  • Fmoc-L-azetidine-2-carboxylic acid (3 eq.)

  • HATU (2.9 eq.)

  • DIEA (6 eq.)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, DCM

Methodology:

  • Resin Swelling: If starting, swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the solvent from the peptide-resin.

    • Add the deprotection solution and agitate for 5 minutes.

    • Drain and repeat the deprotection step for an additional 10 minutes to ensure completeness.[17]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve Fmoc-L-azetidine-2-carboxylic acid and HATU in a minimal amount of DMF.

    • Add DIEA to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Recommendation: To ensure high efficiency for the strained Aze residue, a double coupling is advised.[25] After the first coupling, drain the solution, wash with DMF, and repeat step 4.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines. Note: As azetidine is a secondary amine, a Chloranil test is more appropriate after its incorporation.

  • Chain Elongation: Repeat steps 2-6 for the next amino acid in the sequence.

Protocol 2: Final Cleavage and Deprotection (Fmoc Strategy)
  • Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water). Add the cocktail to the resin (10 mL per gram of resin).

  • Reaction: Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[25]

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with cold ether twice, and dry the crude peptide.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., ACN/water mixture) and purify by reverse-phase HPLC.[25]

Authoritative Grounding & Final Recommendation

The principles of solid-phase peptide synthesis have been well-established since Merrifield's foundational work.[12] The evolution towards milder, more versatile chemistries led to the development and widespread adoption of the Fmoc/tBu strategy.[7][19] This approach is particularly advantageous for the synthesis of complex peptides or those containing sensitive residues.[9][10]

Azetidine-2-carboxylic acid, with its inherent ring strain, falls squarely into the category of a sensitive, non-canonical building block.[6] While both Boc and Fmoc protected versions are commercially available, the repeated exposure to strong acid in the Boc workflow presents an unnecessary risk to the integrity of the azetidine moiety. The final, harsh HF cleavage step is a particularly significant point of failure.[15]

In contrast, the Fmoc strategy, with its mild basic deprotection and moderate acid final cleavage, provides a much more robust and reliable pathway.[7][26] The higher purity of the crude product often observed with Fmoc chemistry simplifies downstream processing and ultimately leads to a higher yield of the desired, intact azetidine-containing peptide.

Therefore, for researchers, scientists, and drug development professionals seeking to incorporate azetidine into their peptide sequences, the Fmoc/tBu strategy is the recommended and scientifically validated method of choice.

References

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (URL: )
  • Overview of Solid Phase Peptide Synthesis (SPPS). (URL: )
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: )
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (URL: )
  • A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis - Benchchem. (URL: )
  • Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis - Benchchem. (URL: )
  • Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis - PubMed. (URL: [Link])

  • Orthogonal Protection Definition - Organic Chemistry Key Term - Fiveable. (URL: [Link])

  • Orthogonal and safety-catch protecting group strategies in solid-phase... - ResearchGate. (URL: [Link])

  • T boc fmoc protocols in peptide synthesis | PPTX - Slideshare. (URL: [Link])

  • Protecting Groups in Peptide Synthesis | Springer Nature Experiments. (URL: [Link])

  • (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... - ResearchGate. (URL: [Link])

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (URL: [Link])

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters - ACS Publications. (URL: [Link])

  • Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. (URL: [Link])

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed. (URL: [Link])

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. (URL: [Link])

  • Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. - ResearchGate. (URL: [Link])

  • A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed. (URL: [Link])

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (URL: [Link])

  • Azetidine-2-carboxylic acid - Wikipedia. (URL: [Link])

  • Boc-Azetidine-2-carboxylic acid [51077-14-6] - Aapptec Peptides. (URL: [Link])

  • Strategies for the synthesis of azetidine‐modified linear peptides. For... - ResearchGate. (URL: [Link])

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - PubMed Central. (URL: [Link])

  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (URL: [Link])

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Safety Operating Guide

Navigating the Disposal of (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. Just as crucial as the synthesis itself is the safe and compliant disposal of resulting waste streams. This guide provides a detailed protocol for the proper disposal of (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid (CAS No. 1363402-35-0), a key building block in modern medicinal chemistry. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Identification and Risk Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's hazards is essential. This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications necessitate careful handling in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1] The primary risks associated with this compound are dermal, ocular, and respiratory irritation. While it is stable under recommended storage conditions, its reactivity with other chemicals must be considered during waste segregation.[1]

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following personal protective equipment is mandatory when handling this compound and its waste:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting OSHA's 29 CFR 1910.133 standards.[2]To prevent eye irritation from splashes or airborne particles.
Hand Protection Chemically impermeable gloves (e.g., nitrile).To prevent skin irritation upon contact.[2]
Body Protection A standard laboratory coat. For larger quantities or potential for significant exposure, additional protective clothing may be necessary.[2]To protect skin and clothing from contamination.
Respiratory Not typically required for small-scale lab use with adequate ventilation. A NIOSH-approved respirator is necessary for large-scale operations or in case of a spill.[2]To prevent respiratory tract irritation from dust or aerosol inhalation.[1]

Waste Segregation and Containerization: The First Line of Defense

Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice. This prevents inadvertent and potentially hazardous reactions between incompatible chemicals.

Key Principles:

  • Dedicated Waste Container: All waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, pipette tips), must be collected in a designated, leak-proof container.[2][3]

  • Chemical Compatibility: The container must be made of a material that does not react with the chemical waste. High-density polyethylene (HDPE) is a suitable choice. Avoid metal containers for acidic waste.[3][4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazard warnings (e.g., "Irritant").[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][6] Never dispose of this chemical down the drain or in the regular trash. [2]

For Small Laboratory Quantities (Solid Waste):

  • Collection: Carefully transfer the solid waste into a designated hazardous waste container using appropriate tools (e.g., spatula, powder funnel) to minimize dust generation.

  • Container Sealing: Ensure the container is securely sealed to prevent leakage or spillage.[4] Do not overfill; leave at least 10% headspace to allow for expansion.[3]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[4][5] This area should be close to the point of generation, under the direct supervision of laboratory personnel, and clearly marked with hazardous waste signage.[3]

  • Disposal Request: Once the container is full or has been in the SAA for the maximum allowed time (which can vary by institutional policy and generator status), arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[3]

For Contaminated Solvents (Liquid Waste):

  • Segregation: Collect halogenated and non-halogenated solvent waste in separate, clearly labeled containers.

  • Containerization: Use chemically compatible, leak-proof containers with secure screw caps.[4]

  • Labeling: Label the container with "Hazardous Waste," the name of the solvent(s), and indicate that it is contaminated with "this compound."

  • Storage and Disposal: Follow the same storage and disposal request procedures as for solid waste.

Decontamination and Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Spill Cleanup Procedure:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[7]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.

Regulatory Framework: A Brief Overview

The management of hazardous waste in laboratories is governed by a multi-tiered regulatory system. Key regulations include:

  • Resource Conservation and Recovery Act (RCRA): The primary federal law in the United States governing the disposal of solid and hazardous waste.[6]

  • Occupational Safety and Health Administration (OSHA): OSHA's standards, including the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers inform employees of chemical hazards and provide appropriate training and protective measures.[8][9]

  • EPA Regulations for Academic Laboratories (40 CFR Part 262, Subpart K): These regulations provide an alternative set of standards for managing hazardous waste at eligible academic entities, offering more flexibility for laboratory settings.[10]

It is the responsibility of every researcher and laboratory to be aware of and comply with all applicable regulations.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., powder, contaminated consumables) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., contaminated solvent) is_solid->liquid_waste Liquid collect_solid Collect in a labeled, compatible solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled, compatible liquid hazardous waste container liquid_waste->collect_liquid store_saa Store in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa full_or_time Container full or time limit reached? store_saa->full_or_time full_or_time->store_saa No contact_ehs Contact EHS or licensed disposal company for pickup full_or_time->contact_ehs Yes

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • MedChemExpress. (2023, December 11). This compound-SDS.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Cornell University Environmental Health and Safety. (n.d.). Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus.
  • Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
  • BenchChem. (n.d.). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions.
  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Laws and Regulations.
  • Occupational Safety and Health Administration. (n.d.). Hazard Communication.
  • Polystar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.

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A Researcher's Guide to Handling (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic Acid: A Comprehensive Safety Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety, handling, and disposal protocols for (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid (CAS No. 1363402-35-0). As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets and established laboratory practices to ensure the well-being of researchers and the integrity of experimental work. The procedural guidance herein is designed to directly address operational questions for the safe management of this compound.

Hazard Identification and Risk Assessment

This compound is a compound that, while essential for various synthetic pathways, presents specific hazards that necessitate rigorous safety measures.[1] According to its Safety Data Sheet (SDS), the compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

The signal word associated with this compound is "Warning".[2] These classifications form the basis of the personal protective equipment (PPE) and handling protocols outlined below. The primary risks stem from direct contact with the skin and eyes, and inhalation of the compound, likely in dust or aerosolized form.[2]

Core Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical, mitigating the risks of exposure. The selection of PPE is directly correlated to the identified hazards.

Hazard Category Potential Risk Required PPE & Rationale
Eye Contact Serious Eye Irritation (H319) Chemical Safety Goggles or Glasses: Must be worn at all times. This compound can cause serious, potentially damaging, irritation upon contact.[2][3][4] Face Shield: Recommended when handling larger quantities or when there is a significant risk of splashing or dust generation.[3][5]
Skin Contact Skin Irritation (H315) Nitrile Gloves: Wear appropriate chemical-resistant gloves.[3][5] Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin.[6] Contaminated gloves should be disposed of immediately.[6] Laboratory Coat: A fully buttoned lab coat is required to protect skin and personal clothing from accidental contamination.[3]
Inhalation Respiratory Irritation (H335) Ventilation Controls: All handling of the solid compound must occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust or aerosols.[2][3][4] Respiratory Protection: If engineering controls are insufficient or if handling large quantities that may generate significant dust, a NIOSH-approved respirator may be necessary.[4]

Safe Handling and Operational Workflow

Adherence to a strict, logical workflow is crucial for minimizing exposure and ensuring procedural safety. The following step-by-step process outlines the key stages of handling the compound.

G cluster_prep 1. Preparation & Pre-Handling cluster_handling 2. Chemical Handling cluster_post 3. Post-Handling & Cleanup cluster_disposal 4. Disposal Prep1 Verify Fume Hood Certification & Airflow Prep2 Don All Required PPE (Goggles, Lab Coat, Gloves) Prep1->Prep2 Prep3 Designate & Prepare Work Area Surface Prep2->Prep3 Handling1 Carefully Weigh Solid Inside Fume Hood Prep3->Handling1 Begin Work Handling2 Use Spatula to Transfer; Avoid Dust Generation Handling1->Handling2 Handling3 Slowly Add Solid to Solvent to Prevent Splashing Handling2->Handling3 Post1 Decontaminate Surfaces & Equipment Handling3->Post1 Complete Work Post2 Segregate Contaminated Waste into Labeled Container Post1->Post2 Post3 Doff PPE in Correct Order (Gloves First) Post2->Post3 Disp1 Dispose of Waste via Licensed Waste Disposal Company Post2->Disp1 Transfer for Disposal Post4 Wash Hands Thoroughly with Soap & Water Post3->Post4 Disp2 Follow All Federal, State, & Local Regulations

Figure 1: Step-by-step workflow for the safe handling of this compound.

Emergency Procedures and First Aid

In the event of an accidental exposure, immediate and appropriate action is critical. The following first aid measures should be taken.[2]

  • If Inhaled: Immediately move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[2]

  • If on Skin: Wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation persists, seek medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing and promptly call a physician.[2]

  • If Swallowed: Wash out the mouth with water. Do NOT induce vomiting. Call a physician for guidance.[2]

Accessible safety showers and eyewash stations are mandatory in any laboratory where this compound is handled.[2][4]

Spill Management and Disposal Plan

Proper containment and disposal are the final steps in the chemical's lifecycle and must be performed in accordance with regulatory standards.

Spill Response:

  • Evacuate non-essential personnel from the spill area.

  • Ensure adequate ventilation.

  • Wearing full PPE, absorb liquid solutions with an inert, non-combustible material (e.g., diatomite, universal binders).[2]

  • For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, closed container for disposal.[6]

  • Decontaminate the spill area and any equipment used with alcohol, followed by soap and water.[2]

Disposal Plan:

  • Waste Segregation: All materials contaminated with the compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[3]

  • Method of Disposal: Do not dispose of the compound down the drain.[5] Waste should be managed by a licensed professional waste disposal service.[8][9] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber, in accordance with all federal, state, and local environmental regulations.[5]

References

  • MedChemExpress. (2023, December 11). This compound-SDS.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Fisher Scientific. (2024). 1H-Indole-2-carboxylic acid Safety Data Sheet.
  • PubChem. (2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • TCI Chemicals. (2025, February 26). cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid Safety Data Sheet.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • TCI Chemicals. (2025, March 28). 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine Safety Data Sheet.
  • Fisher Scientific. (2024, March 26). (+/-)-3-(Boc-amino)pyrrolidine Safety Data Sheet.
  • TCI Chemicals. (2024, December 16). (S)-2-(Aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.